molecular formula C7H5ClN2O4 B1381282 Methyl 2-chloro-3-nitropyridine-4-carboxylate CAS No. 1379302-09-6

Methyl 2-chloro-3-nitropyridine-4-carboxylate

Cat. No.: B1381282
CAS No.: 1379302-09-6
M. Wt: 216.58 g/mol
InChI Key: IKVUHYWOJCHEGA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-nitropyridine-4-carboxylate ( 1379302-09-6) is a high-purity chemical compound supplied with a minimum purity of 97% . It is characterized by the molecular formula C 7 H 5 ClN 2 O 4 and a molecular weight of 216.58 g/mol . This solid is recommended to be stored at room temperature . This compound is professionally recognized as a valuable synthetic building block in organic chemistry and medicinal chemistry research . Its molecular structure features multiple reactive sites—including a chloro group, a nitro group, and an ester moiety—making it a versatile precursor for various chemical transformations, such as nucleophilic aromatic substitution and functional group interconversions . These properties make it a key intermediate for constructing more complex molecules, particularly in the development of protein degrader building blocks . This product is intended for research and professional manufacturing purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, medical, or consumer use . All information provided is for research purposes only.

Properties

IUPAC Name

methyl 2-chloro-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVUHYWOJCHEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key intermediate in contemporary drug discovery and development. The synthesis is dissected into a multi-step process, commencing from readily available starting materials. Each stage is meticulously detailed, elucidating the underlying chemical principles, critical process parameters, and providing field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering actionable insights to facilitate the efficient and safe laboratory-scale synthesis of this pivotal molecule.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 1379302-09-6; Molecular Formula: C₇H₅ClN₂O₄) is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its strategic importance lies in the orthogonal reactivity of its substituents: a carboxylic ester for amide bond formation, a chloro group amenable to nucleophilic aromatic substitution, and a nitro group that can be readily reduced to an amine or act as a potent electron-withdrawing group. This unique combination of reactive sites makes it an invaluable precursor for the generation of diverse molecular scaffolds, particularly in the development of novel therapeutic agents. Nitropyridine compounds, in general, are recognized as important intermediates in the synthesis of substituted pyridines, which are core structures in many pharmaceutical compounds.[1]

This guide will delineate a logical and efficient three-step synthesis of this compound, commencing with the nitration of 2-hydroxypyridine-4-carboxylic acid.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound can be logically approached through a three-step sequence:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring of 2-hydroxypyridine-4-carboxylic acid.

  • Chlorination: Conversion of the hydroxyl group at the 2-position to a chloro group.

  • Esterification: Conversion of the carboxylic acid moiety to its corresponding methyl ester.

This pathway is strategically designed to install the requisite functional groups in a controlled manner, minimizing the formation of undesired side products.

Synthesis_Pathway Start 2-Hydroxypyridine-4-carboxylic Acid Intermediate1 2-Hydroxy-3-nitropyridine-4-carboxylic Acid Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 2-Chloro-3-nitropyridine-4-carboxylic Acid Intermediate1->Intermediate2 Chlorination (POCl₃) FinalProduct This compound Intermediate2->FinalProduct Esterification (Methanol, H₂SO₄)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2-Hydroxy-3-nitropyridine-4-carboxylic Acid

The initial step involves the electrophilic nitration of 2-hydroxypyridine-4-carboxylic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating hydroxyl group at the 2-position directs the incoming nitro group to the 3-position.

Causality: The use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is standard for such transformations. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions.[2]

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cooled in an ice bath, slowly add 2-hydroxypyridine-4-carboxylic acid in portions, ensuring the temperature is maintained below 10 °C.

  • Once the addition is complete, continue stirring until a homogenous solution is obtained.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-hydroxy-3-nitropyridine-4-carboxylic acid.

Step 2: Synthesis of 2-Chloro-3-nitropyridine-4-carboxylic Acid

The second step involves the conversion of the 2-hydroxy group to a 2-chloro group. This transformation is a nucleophilic substitution reaction, where the hydroxyl group is converted into a better leaving group.

Causality: Phosphorus oxychloride (POCl₃) is a common and effective reagent for the chlorination of hydroxypyridines.[3][4][5] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 2-hydroxy-3-nitropyridine-4-carboxylic acid in an excess of phosphorus oxychloride.

  • Add a catalytic amount of a tertiary amine base, such as pyridine or triethylamine, to facilitate the reaction.[4]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding it to crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloro-3-nitropyridine-4-carboxylic acid.[6]

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid group to form the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation.

Causality: The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[7][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used as the solvent.[7][9]

Experimental Protocol:

  • Suspend 2-chloro-3-nitropyridine-4-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Summary

StepReactantProductReagentsTypical YieldPurity
12-Hydroxypyridine-4-carboxylic Acid2-Hydroxy-3-nitropyridine-4-carboxylic AcidHNO₃, H₂SO₄80-90%>95%
22-Hydroxy-3-nitropyridine-4-carboxylic Acid2-Chloro-3-nitropyridine-4-carboxylic AcidPOCl₃, Pyridine (cat.)75-85%>95%
32-Chloro-3-nitropyridine-4-carboxylic AcidThis compoundMethanol, H₂SO₄ (cat.)85-95%>98%

Table 1: Summary of reaction parameters and expected outcomes.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the optimized experimental protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The self-validating nature of each protocol, coupled with the provided mechanistic insights, empowers scientists to troubleshoot and adapt the synthesis as needed, ensuring consistent and high-quality results.

References

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Google Patents. EP0339710A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • LookChem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Available from: [Link]

  • Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • Google Patents. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
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  • PubChem. 2-nitropyridine-4-carboxylic Acid. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Available from: [Link]

  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • ResearchGate. Double nitration of 4‐hydroxypyridine. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Google Patents. US2948734A - Esterification of pyridine carboxylic acids.
  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

Sources

An In-Depth Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a pivotal intermediate in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, the following sections will delve into its chemical identity, properties, synthesis, safety, and its strategic importance in medicinal chemistry, supported by established scientific principles and references.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by its IUPAC name: This compound . This nomenclature precisely describes the arrangement of functional groups on the pyridine core. For unambiguous identification in research and procurement, it is crucial to reference its CAS number and molecular identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 1379302-09-6[1]
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Canonical SMILES COC(=O)C1=C(C(=NC=C1)Cl)[O-]
InChIKey Not readily available

Caption: Key chemical identifiers for this compound.

Physicochemical Properties

While specific experimental data for the physical properties of this compound are not widely published, we can infer its characteristics based on structurally related compounds and general principles of organic chemistry. It is expected to be a solid at room temperature.

Note: The lack of extensive public data underscores the compound's primary role as a synthetic intermediate rather than a final product. Researchers should handle it with the care afforded to novel chemical entities.

Synthesis and Reaction Mechanisms

The primary route to this compound is the esterification of its corresponding carboxylic acid, 2-chloro-3-nitropyridine-4-carboxylic acid.

Fischer-Speier Esterification: A Mechanistic Overview

The synthesis of the title compound from its carboxylic acid precursor in the presence of methanol and an acid catalyst is a classic example of the Fischer-Speier esterification. The causality behind this choice of reaction is its efficiency and the use of readily available and inexpensive reagents.

The reaction mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: A weak base (such as methanol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final methyl ester product.

Fischer_Esterification Carboxylic_Acid 2-chloro-3-nitropyridine- 4-carboxylic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Acid_Catalyst H+ (catalyst) Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack (Methanol) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Elimination of Water Final_Ester Methyl 2-chloro-3-nitropyridine- 4-carboxylate Protonated_Ester->Final_Ester Deprotonation Water Water (H2O)

Caption: The Fischer-Speier esterification workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on standard laboratory procedures for Fischer esterification.

Materials:

  • 2-chloro-3-nitropyridine-4-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitropyridine-4-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude ester can be purified by recrystallization or column chromatography to yield the pure this compound.

Safety and Handling

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, and this compound serves as a highly versatile intermediate for the synthesis of more complex, biologically active molecules.[2][3] The strategic placement of the chloro, nitro, and methyl ester groups provides multiple avenues for synthetic diversification.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the 2-position a good leaving group for SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular modification.

The inherent reactivity of this scaffold makes it a valuable starting material for the synthesis of compounds targeting a variety of diseases. The pyridine core is a common motif in many approved drugs, and intermediates like this compound are instrumental in the exploration of novel chemical space in drug discovery programs.[4]

Applications Main_Compound Methyl 2-chloro-3-nitropyridine- 4-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) at C2-Cl Main_Compound->SNAr Nitro_Reduction Reduction of Nitro Group Main_Compound->Nitro_Reduction Ester_Modification Ester Group Modification Main_Compound->Ester_Modification Substituted_Pyridine 2-Substituted Pyridine Derivatives SNAr->Substituted_Pyridine Aminopyridine 3-Aminopyridine Derivatives Nitro_Reduction->Aminopyridine Carboxylic_Acid_Amide Pyridine-4-carboxylic Acid or Amide Derivatives Ester_Modification->Carboxylic_Acid_Amide APIs Active Pharmaceutical Ingredients (APIs) Substituted_Pyridine->APIs Aminopyridine->APIs Carboxylic_Acid_Amide->APIs

Caption: Synthetic utility of this compound in the generation of diverse pharmaceutical scaffolds.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, predicted ¹H and ¹³C NMR chemical shifts can provide a useful reference for researchers synthesizing this compound.

¹H NMR (Predicted):

  • The two pyridine protons would appear as doublets in the aromatic region.

  • The methyl ester protons would appear as a singlet, likely downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR (Predicted):

  • The spectrum would show seven distinct carbon signals.

  • The carbonyl carbon of the ester would be the most downfield signal.

  • The five carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the chloro and nitro substituents.

  • The methyl carbon of the ester would appear at the most upfield position.

Conclusion

This compound is a strategically important, yet not extensively characterized, chemical intermediate. Its value lies in the versatile reactivity endowed by its trifunctionalized pyridine core, which allows for the efficient construction of complex molecular architectures relevant to pharmaceutical development. This guide provides a foundational understanding of its properties, synthesis, and applications, emphasizing safe handling and the chemical logic behind its synthetic utility. As with any specialized chemical, researchers should proceed with caution, validating its properties and handling requirements in a laboratory setting.

References

  • PubChem. Methyl 2-chloro-3-methylpyridine-4-carboxylate. [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. [Link]

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A Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore the synthetic utility derived from its unique arrangement of functional groups. This document is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, characterization, and strategic application in the creation of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Core Physicochemical Properties and Molecular Structure

This compound is a substituted pyridine derivative whose value in organic synthesis is derived from its specific functionalization. The precise mass of a molecule is a fundamental property, critical for stoichiometric calculations in synthesis, analytical characterization, and registration of new chemical entities.

The molecular weight of this compound is 216.58 g/mol . This value is calculated based on its molecular formula, C₇H₅ClN₂O₄.[1] A detailed summary of its key properties is presented below.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol
Monoisotopic Mass 215.9937843 Da[1]
CAS Number 1379302-09-6[1]
IUPAC Name This compound
SMILES COC(=O)C1=C(C(=NC=C1)Cl)[O-]
Topological Polar Surface Area 94.9 Ų[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 2[1]

The structural arrangement of this molecule is key to its reactivity and utility.

Caption: 2D structure of this compound.

The Strategic Importance of Functional Groups

As a senior application scientist, one recognizes that the value of a synthetic intermediate lies in the predictable reactivity of its functional groups. This molecule is a prime example of strategic design for multi-step synthesis.

  • Pyridine Core : The heterocyclic aromatic ring is a common scaffold in pharmaceuticals.

  • 2-Chloro Group : The chlorine atom at the 2-position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SₙAr). This is the primary reaction handle for introducing amines, alcohols, thiols, or other nucleophiles, a common strategy in building drug candidates.[2]

  • 3-Nitro Group : The strongly electron-withdrawing nitro group serves two purposes. First, it activates the pyridine ring, further facilitating SₙAr reactions at the chloro-substituted position. Second, the nitro group itself is a versatile functional group that can be readily reduced to an amine. This new amino group can then be used for a variety of subsequent reactions, such as amide bond formation, diazotization, or reductive amination, dramatically increasing the molecular complexity.

  • 4-Carboxylate Group : The methyl ester at the 4-position also acts as an electron-withdrawing group. It can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for forming amide bonds or serving as a coordination point for binding to biological targets.

This combination of functional groups makes the molecule a trifunctional reagent, offering chemists multiple, orthogonal pathways for elaboration into more complex target structures.

Representative Synthetic Workflow

While the direct synthesis of this compound is not extensively detailed in public literature, a logical and experimentally sound pathway can be devised based on established pyridine chemistry. The most plausible route involves the nitration of a suitable precursor.

workflow start Precursor: Methyl 2-chloropyridine-4-carboxylate nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration workup Aqueous Workup & Extraction nitration->workup product Target Molecule: This compound characterization Characterization (NMR, MS, IR) product->characterization purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: General workflow for the synthesis and validation of the target compound.

Experimental Protocol: Nitration of Methyl 2-chloropyridine-4-carboxylate

This protocol is a representative, field-proven method for the nitration of activated pyridine rings and serves as a self-validating system for producing the target compound.

  • Reaction Setup : To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add Methyl 2-chloropyridine-4-carboxylate portion-wise, ensuring the temperature remains below 10 °C.

  • Addition of Nitrating Agent : While maintaining the low temperature, add a stoichiometric equivalent of fuming nitric acid dropwise. The causality here is critical: slow, cooled addition prevents runaway exothermic reactions and minimizes the formation of undesired byproducts.

  • Reaction Progression : Allow the mixture to stir at low temperature for 30 minutes before gradually warming to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Workup : The reaction mixture is carefully poured onto crushed ice. This step must be performed slowly in a well-ventilated fume hood due to the highly exothermic nature of acid dilution. The resulting aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it reaches a pH of ~7-8.

  • Extraction : The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to isolate the desired this compound.

  • Characterization : The identity and purity of the final compound are confirmed using standard analytical techniques:

    • Mass Spectrometry (MS) : To confirm the molecular weight (m/z).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the molecular structure and connectivity.

    • Infrared (IR) Spectroscopy : To identify characteristic functional group vibrations (e.g., C=O of the ester, N-O of the nitro group).

Applications in Medicinal Chemistry and Drug Development

Substituted nitropyridines are foundational intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4] The specific structure of this compound makes it a highly valuable building block for accessing novel chemical matter.

The utility of related compounds provides a clear blueprint for its application. For instance, 2-chloro-3-nitropyridine is a precursor for synthesizing 2-chloro-3-aminopyridine, an intermediate for the anti-ulcer drug Pirenzepine and certain anti-AIDS agents.[5] Similarly, 2-chloro-4-methyl-3-nitropyridine serves as a starting material for Nevirapine, an HIV reverse transcriptase inhibitor.[6]

The reactive handles on this compound allow for a divergent synthetic approach, where a single intermediate can be used to generate a library of diverse compounds for screening.

G core This compound sub_Cl Nucleophilic Substitution (SₙAr) at C2-Cl (e.g., + R₂NH) core->sub_Cl red_NO2 Reduction of NO₂ (e.g., Fe/HCl, H₂/Pd) core->red_NO2 mod_ester Ester Modification (e.g., Hydrolysis) core->mod_ester prod1 Amine-Substituted Derivative sub_Cl->prod1 prod2 3-Amino Derivative red_NO2->prod2 prod3 Carboxylic Acid Derivative mod_ester->prod3

Sources

An In-depth Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic arrangement of activating and leaving groups on the pyridine scaffold makes it a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed examination of its synthesis and underlying reaction mechanisms, an analysis of its chemical reactivity, and a discussion of its applications as a key building block in the development of therapeutic agents. We will delve into the causality behind synthetic choices and provide detailed experimental protocols to ensure scientific integrity and practical utility for researchers in the field.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its identity is defined by the following key parameters.

PropertyValueSource(s)
IUPAC Name This compoundInternal
Synonyms Methyl 2-chloro-3-nitroisonicotinate[1]
CAS Number 1379302-09-6[2]
Molecular Formula C₇H₅ClN₂O₄[2]
Molecular Weight 216.58 g/mol [2]
Canonical SMILES COC(=O)C1=C(C(=NC=C1)Cl)[O-][2]
Appearance Solid[1]

Synthesis and Mechanistic Rationale

A plausible and efficient synthetic route begins with the commercially available 2-chloronicotinic acid. This pathway involves two key transformations: nitration of the pyridine ring followed by esterification of the carboxylic acid.

Step 1: Nitration of 2-Chloronicotinic Acid

The introduction of a nitro group at the C3 position is the critical step. This is an electrophilic aromatic substitution reaction. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. However, the reaction can be driven to completion under forcing conditions using a potent nitrating agent.

  • Causality of Reagent Choice : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active electrophile in the reaction. The electron-withdrawing nature of both the ring nitrogen and the chloro and carboxyl groups directs the incoming electrophile to the C3 and C5 positions. The C3 position is generally favored.

Step 2: Esterification to this compound

With the nitrated acid in hand, the final step is a standard esterification.

  • Causality of Reagent Choice : The most straightforward method is a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Alternatively, for substrates sensitive to strong acids and high temperatures, conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol, provides a milder and often higher-yielding route. Another effective method involves reacting the acid with diazomethane, which provides a clean and quantitative conversion to the methyl ester.[3]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis Pathway Start 2-Chloronicotinic Acid Intermediate 2-Chloro-3-nitropyridine- 4-carboxylic Acid Start->Intermediate Nitrating Mixture (HNO₃ / H₂SO₄) Product Methyl 2-chloro-3-nitropyridine- 4-carboxylate Intermediate->Product Esterification (e.g., MeOH, H⁺)

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its high degree of activation towards nucleophilic aromatic substitution (SₙAr) . The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position and the carboxylate group at C4.

The SₙAr Mechanism

The chlorine atom at the C2 position is an excellent leaving group in SₙAr reactions. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which is ortho to the ring nitrogen. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

  • Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The stability of the Meisenheimer complex is the key to the facility of this reaction. The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides a low-energy pathway for the reaction to proceed.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactant <  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>ReactantTD>TR><TR><TD>Methyl 2-chloro-3-nitropyridine-4-carboxylateTD>TR>TABLE> > Meisenheimer <  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDBGCOLOR="#FBBC05">IntermediateTD>TR><TR><TD>Meisenheimer Complex (Resonance Stabilized)TD>TR>TABLE> > Reactant->Meisenheimer + Nucleophile (Nu⁻) (Rate-Determining Step) Product <  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDBGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">ProductFONT>TD>TR><TR><TD>2-Substituted-3-nitropyridine DerivativeTD>TR>TABLE> > Meisenheimer->Product - Chloride (Cl⁻) (Fast Step)

Caption: The addition-elimination mechanism of SNAr reactions.

This high reactivity makes the title compound an excellent precursor for introducing a wide variety of functional groups at the C2 position, including amines, alcohols, thiols, and carbon nucleophiles, which is a common strategy in the synthesis of pharmaceutical agents.[4]

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. The ability to selectively functionalize the pyridine ring is therefore of paramount importance. While specific examples detailing the use of this compound are often found within proprietary patent literature, its structural motifs and reactivity patterns are present in the synthesis of key pharmaceutical intermediates.

For instance, the related compound, 2-chloro-4-methyl-3-nitropyridine, has been described as a starting material in an early synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[5][6] This highlights the utility of the 2-chloro-3-nitropyridine scaffold in constructing complex, biologically active molecules. The title compound serves as a versatile platform for generating libraries of compounds for high-throughput screening, enabling the rapid exploration of chemical space around a privileged heterocyclic core.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of 2-Chloro-3-nitropyridine-4-carboxylic Acid

This protocol is adapted from general procedures for the nitration of pyridine derivatives.

  • Reaction Setup : In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Starting Material : Slowly add 10 g of 2-chloronicotinic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Formation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration : Add the nitrating mixture dropwise to the solution of 2-chloronicotinic acid over 1 hour, maintaining the reaction temperature below 10 °C.

  • Reaction Completion : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4-6 hours.

  • Work-up : Carefully pour the reaction mixture onto 200 g of crushed ice. The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-chloro-3-nitropyridine-4-carboxylic acid.

Protocol 2: Esterification to this compound

This protocol follows a standard Fischer esterification procedure.

  • Reaction Setup : Suspend 10 g of 2-chloro-3-nitropyridine-4-carboxylic acid in 100 mL of methanol in a round-bottom flask.

  • Catalyst Addition : Carefully add 2 mL of concentrated sulfuric acid to the suspension.

  • Reflux : Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction : Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Identification : Based on data for analogous compounds, this substance should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][7][8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a synthetically valuable building block, primed for nucleophilic substitution at the C2 position due to the powerful activating effects of the ring nitrogen and the nitro group. Its structured synthesis and predictable reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules with therapeutic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • New Haven Pharma (n.d.). 4-Pyridinecarboxylic acid, 2-chloro-3-nitro-, methyl ester. Retrieved from [Link]

  • Chapman, K. T., et al. (1980). Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.
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  • World Intellectual Property Organization. (2010). Process for preparation of nitropyridine derivatives. (Patent No. WO2010089773A2).
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Google Patents (n.d.). The preparation method of 2-chloronicotinic acid. (Patent No. CN101117332B).
  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Nikol'skiy, V. V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Retrieved from [Link]

  • Undheim, K., & Tveita, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-137. Available at: [Link]

Sources

Spectroscopic Characterization of Methyl 2-chloro-3-nitropyridine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key intermediate in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively published, this document synthesizes predictive analyses based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule for identification, quality control, and reaction monitoring.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly substituted pyridine ring, leading to a unique electronic environment that is reflected in its spectroscopic signatures. The presence of a chloro group at the 2-position, a nitro group at the 3-position, and a methyl carboxylate group at the 4-position creates a complex interplay of inductive and resonance effects that are critical to interpreting its spectral data.

M [M]⁺˙ m/z = 216/218 M_minus_OCH3 [M-OCH₃]⁺ m/z = 185/187 M->M_minus_OCH3 -OCH₃ M_minus_NO2 [M-NO₂]⁺ m/z = 170/172 M->M_minus_NO2 -NO₂ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 157/159 M->M_minus_COOCH3 -COOCH₃

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may yield a more prominent molecular ion peak.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

The spectroscopic data of this compound can be reliably predicted based on the analysis of its functional groups and comparison with structurally similar molecules. This technical guide provides a solid foundation for the identification and characterization of this compound, even in the absence of extensive published experimental spectra. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data.

References

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53436889, Methyl 2-chloro-3-methylpyridine-4-carboxylate. Available at: [Link]

  • MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering profound insights into the molecular architecture of organic compounds. This guide provides a comprehensive technical analysis of the NMR spectral features of Methyl 2-chloro-3-nitropyridine-4-carboxylate , a polysubstituted pyridine derivative of interest in medicinal chemistry and materials science.

As a molecule featuring a pyridine ring heavily substituted with electron-withdrawing groups—a chloro group at the 2-position, a nitro group at the 3-position, and a methyl carboxylate group at the 4-position—its NMR spectra exhibit characteristic shifts and coupling patterns. Understanding these spectral nuances is critical for its unambiguous identification, purity assessment, and the characterization of its derivatives. This document will delve into the predicted ¹H and ¹³C NMR spectra, provide detailed experimental protocols for data acquisition, and present a logical workflow for complete spectral assignment, thereby serving as a vital resource for scientists working with this and structurally related compounds.

Molecular Structure and Predicted NMR Spectra

The structure of this compound, with the IUPAC numbering convention for the pyridine ring, is depicted below. The substituents are expected to significantly influence the electron density distribution within the ring, leading to predictable downfield shifts of the remaining ring protons and carbons.

Figure 1: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Prediction

The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons (H-5 and H-6) and the methyl ester protons.

  • Aromatic Protons (H-5 and H-6): The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of the chloro, nitro, and methyl carboxylate groups. This will cause the ring protons, H-5 and H-6, to be significantly deshielded and resonate at a high chemical shift (downfield).

    • H-6: This proton is ortho to the ring nitrogen, which has a strong deshielding effect. It is expected to be the most downfield of the two aromatic protons.

    • H-5: This proton is meta to the nitrogen and will be less deshielded than H-6.

    • Coupling: H-5 and H-6 are ortho to each other and will exhibit a doublet splitting pattern with a typical coupling constant (³JHH) of approximately 4-6 Hz.[1]

  • Methyl Protons (-OCH₃): The protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for methyl esters.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.8 - 9.2Doublet (d)~5
H-58.0 - 8.4Doublet (d)~5
-OCH₃3.9 - 4.1Singlet (s)-
¹³C NMR Spectral Prediction

The ¹³C NMR spectrum will show signals for the five carbons of the pyridine ring, the carbonyl carbon, and the methyl carbon of the ester group. All pyridine ring carbons are expected to be significantly deshielded.

  • Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):

    • C-2, C-3, and C-4: These are quaternary carbons directly attached to electron-withdrawing substituents and will be highly deshielded. The C-2 carbon, bonded to both the ring nitrogen and a chlorine atom, is expected to be significantly downfield. The C-3 carbon, bonded to a nitro group, and the C-4 carbon, bonded to the carboxylate group, will also be in the downfield region.

    • C-5 and C-6: These are protonated carbons. C-6, being ortho to the nitrogen, will be more deshielded than C-5.

  • Carbonyl Carbon (-COO-): The carbonyl carbon of the ester will appear as a quaternary peak in the characteristic downfield region for esters.

  • Methyl Carbon (-OCH₃): The methyl carbon will resonate in the typical upfield region for ester methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O163 - 167
C-2152 - 156
C-6150 - 154
C-3145 - 149
C-4140 - 144
C-5125 - 129
-OCH₃52 - 55

Experimental Protocols for NMR Analysis

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach involving both 1D and 2D NMR experiments is essential.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.6 mL of solvent is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in the same volume is recommended to ensure a good signal-to-noise ratio.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal reference standard (δ = 0.00 ppm) for spectra recorded in CDCl₃.

NMR_Sample_Preparation cluster_workflow Sample Preparation Workflow A Weigh Compound (5-50 mg) B Dissolve in Deuterated Solvent (0.5-0.6 mL) A->B C Filter into NMR Tube B->C D Acquire NMR Spectra C->D

Figure 2: Workflow for NMR sample preparation.

1D NMR Spectroscopy
  • ¹H NMR: Acquire a standard ¹H NMR spectrum to identify the proton signals and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In this case, DEPT-135 will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups (none expected in the aromatic region). DEPT-90 will only show signals for CH groups.

2D NMR Spectroscopy

To confirm the assignments made from the 1D spectra and to establish the connectivity of the molecule, the following 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. A cross-peak between H-5 and H-6 will definitively confirm their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will provide unambiguous assignments for the protonated carbons, C-5 and C-6, and the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is key to assigning the quaternary carbons. It shows correlations between protons and carbons that are typically two or three bonds away. Expected key correlations include:

    • H-6 to C-2, C-4, and C-5.

    • H-5 to C-3, C-4, and C-6.

    • -OCH₃ protons to the carbonyl carbon and C-4.

NMR_Analysis_Workflow cluster_analysis Structure Elucidation Workflow A 1D ¹H NMR (Proton Signals & Multiplicity) C 2D COSY (¹H-¹H Connectivity) A->C E 2D HMBC (¹H-¹³C Long-Range Connectivity) A->E B 1D ¹³C & DEPT (Carbon Signals & Types) D 2D HSQC (¹H-¹³C Direct Connectivity) B->D B->E C->E D->E F Final Structure Confirmation E->F

Figure 3: Logical workflow for NMR-based structure elucidation.

Data Interpretation and Structural Verification

The combination of 1D and 2D NMR data provides a self-validating system for the structural confirmation of this compound.

  • ¹H NMR: The presence of two doublets in the aromatic region and a singlet for the methyl group is consistent with the proposed structure.

  • ¹³C and DEPT: The number of signals and their types (quaternary, CH, CH₃) as determined by ¹³C and DEPT spectra should match the structure.

  • COSY: A cross-peak between the two aromatic doublets confirms their adjacency.

  • HSQC: The correlation of the aromatic protons to their respective carbons (H-5 to C-5 and H-6 to C-6) and the methyl protons to the methyl carbon provides direct assignment of these atoms.

  • HMBC: The long-range correlations are the final piece of the puzzle. The observation of correlations from H-5 and H-6 to the quaternary carbons C-2, C-3, and C-4, and from the methyl protons to the carbonyl and C-4 carbons, will unequivocally confirm the complete carbon skeleton and the placement of the substituents.

Conclusion

The NMR spectral analysis of this compound presents a clear example of how the systematic application of modern NMR techniques can lead to the confident structural elucidation of complex organic molecules. The predictable effects of the electron-withdrawing substituents provide a solid basis for initial spectral interpretation, which can then be rigorously confirmed through a logical sequence of 1D and 2D NMR experiments. This guide provides the necessary theoretical predictions and practical protocols to empower researchers in their characterization of this and similar heterocyclic compounds, ensuring data integrity and accelerating the pace of discovery in chemical and pharmaceutical research.

References

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An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a substituted pyridine derivative of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the development of pharmaceutical and agrochemical compounds. The strategic placement of its functional groups—a chloro atom, a nitro group, and a methyl carboxylate ester on the pyridine core—creates a molecule with multiple reactive sites. Accurate and unambiguous characterization of this molecule is paramount for reaction monitoring, purity assessment, and structural verification.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causality behind analytical choices. We will delve into the predictable yet complex fragmentation patterns generated under different ionization conditions, offering field-proven insights to guide researchers, scientists, and drug development professionals in their analytical endeavors. The protocols described herein are designed as self-validating systems, emphasizing the use of inherent molecular features, such as isotopic patterns, to ensure trustworthy and reliable results.

Molecular Properties and Isotopic Profile

A foundational understanding of the molecule's properties is critical before any mass spectrometric analysis. The presence of chlorine is particularly noteworthy, as it imparts a distinctive isotopic signature that is invaluable for identification.

PropertyValueSource
Chemical Name This compound-
CAS Number 1379302-09-6
Molecular Formula C₇H₅ClN₂O₄-
Molecular Weight 216.58 g/mol (Average)-
Monoisotopic Mass 215.9938 Da (for ³⁵Cl)Calculated

The Chlorine Isotopic Signature: A Self-Validating Marker

Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%). This results in a characteristic isotopic pattern for any chlorine-containing ion, appearing as two peaks separated by approximately 2 Da. The peak corresponding to the ³⁵Cl isotope (M+) will have an intensity roughly three times greater than the peak for the ³⁷Cl isotope (M+2). This ~3:1 ratio is a fundamental diagnostic tool. Any spectrum purported to be of this compound that lacks this pattern should be considered suspect, providing an intrinsic layer of validation to the analysis.

Sample Preparation and Chromatographic Separation

The choice of chromatography is dictated by the analyte's properties and the desired ionization technique. This compound is amenable to both gas and liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice due to the compound's anticipated volatility and thermal stability. It pairs naturally with Electron Ionization (EI), which provides rich structural information through fragmentation.

  • Rationale: The compound has a moderate molecular weight and lacks highly polar, non-volatile functional groups (like primary amines or carboxylic acids), making it suitable for vaporization in a heated GC inlet without significant degradation.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile organic solvent such as Dichloromethane (DCM), Ethyl Acetate, or Acetonitrile. Ensure the solvent is of high purity to avoid background interference.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method when coupling with soft ionization techniques like Electrospray Ionization (ESI) or for analyzing samples from complex matrices that are not amenable to GC.

  • Rationale: LC-MS avoids the need for high-temperature vaporization, protecting against potential thermal degradation. It is also ideal for high-throughput screening environments common in drug development.

  • Sample Preparation: Prepare a solution (e.g., 1-10 µg/mL) in a mobile phase-compatible solvent system, typically Acetonitrile/Water or Methanol/Water. The inclusion of a small amount of acid (e.g., 0.1% formic acid) is recommended for positive-ion ESI to promote protonation of the pyridine nitrogen.

Ionization Techniques and Expected Ion Formation

The ionization method fundamentally defines the information that can be extracted from the mass spectrum.

Electron Ionization (EI)

EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[1]

  • Mechanism: The high energy of the electron beam knocks a single electron from the molecule, creating a radical cation. The aromatic pyridine ring provides a high degree of charge stability, ensuring that the molecular ion is typically observed in the spectrum.[2]

  • Expected Primary Ion: The molecular ion will appear as an isotopic cluster at m/z 216 (C₇H₅³⁵ClN₂O₄)⁺• and m/z 218 (C₇H₅³⁷ClN₂O₄)⁺• in a ~3:1 ratio.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a solution, minimizing fragmentation and typically yielding an intact molecular species.[1]

  • Positive Ion Mode [M+H]⁺: This is the most probable outcome for this molecule. The lone pair of electrons on the pyridine ring's nitrogen atom acts as a Brønsted-Lowry base, readily accepting a proton from the solvent. The expected protonated molecule will appear as an isotopic cluster at m/z 217 and m/z 219 .[3]

  • Negative Ion Mode [M-H]⁻: Formation of a deprotonated molecule is less likely, as the molecule lacks a highly acidic proton. However, some nitroaromatic compounds can show complex ionization behavior in negative mode, potentially forming adducts or fragmenting in the source.[4]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another robust technique that ionizes the sample in the gas phase. It is particularly useful for analyzing low to medium polarity compounds of moderate molecular weight that may not ionize efficiently by ESI.[5]

  • Expected Primary Ion: Similar to ESI, APCI is expected to generate a protonated molecule, [M+H]⁺, at m/z 217 and m/z 219 .

Fragmentation Analysis and Structural Elucidation

The true power of mass spectrometry lies in interpreting fragmentation patterns to confirm a molecule's structure. The fragmentation of this compound is driven by the distinct chemical nature of its four functional components.

Electron Ionization (EI) Fragmentation Pathways

Under EI conditions, the molecular ion (m/z 216/218) carries significant internal energy, leading to a cascade of fragmentation events. The most stable ions formed will be the most abundant in the spectrum.[6]

Key Predicted EI Fragmentations:

Proposed LossFragment m/z (³⁵Cl)Fragment Structure/IdentityRationale & Authoritative Grounding
•OCH₃185[M-OCH₃]⁺A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical.[7]
NO186[M-NO]⁺Nitroaromatic compounds frequently rearrange to lose nitric oxide (NO), often via a "nitro-nitrite" rearrangement.[8]
•NO₂170[M-NO₂]⁺Direct cleavage of the C-N bond results in the loss of a nitro radical, a characteristic fragmentation for nitroaromatics.[2]
•Cl181[M-Cl]⁺The loss of a chlorine radical from the aromatic ring is a common pathway for chloro-substituted aromatic compounds.[9]
COOCH₃157[M-COOCH₃]⁺Cleavage of the entire methyl carboxylate group as a radical.

The following diagram illustrates the primary fragmentation pathways under Electron Ionization.

EI_Fragmentation M M+• m/z 216/218 F185 [M-OCH₃]⁺ m/z 185/187 M->F185 - •OCH₃ (31 Da) F170 [M-NO₂]⁺ m/z 170/172 M->F170 - •NO₂ (46 Da) F181 [M-Cl]⁺ m/z 181 M->F181 - •Cl (35/37 Da) F186 [M-NO]⁺ m/z 186/188 M->F186 - NO (30 Da)

Caption: Predicted EI fragmentation of this compound.

ESI-MS/MS Fragmentation (Collision-Induced Dissociation)

In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ (m/z 217/219) is isolated and fragmented via collision-induced dissociation (CID). This process typically involves the loss of stable, neutral molecules.

Key Predicted ESI-MS/MS Fragmentations:

Precursor Ion m/zNeutral LossProduct Ion m/z (³⁵Cl)Rationale
217/219CH₃OH (32 Da)185Loss of methanol from the protonated ester is a common fragmentation pathway for methyl esters.
217/219NO₂ (46 Da)171Loss of the nitro group as a neutral molecule.
217/219HCl (36 Da)181Rearrangement and loss of neutral hydrogen chloride.
217/219CO (28 Da)189Loss of carbon monoxide, a common fragmentation for pyridine rings.

The diagram below visualizes the fragmentation of the protonated molecule in an MS/MS experiment.

ESI_Fragmentation MH [M+H]⁺ m/z 217/219 P185 [M+H - CH₃OH]⁺ m/z 185/187 MH->P185 - CH₃OH (32 Da) P171 [M+H - NO₂]⁺ m/z 171/173 MH->P171 - NO₂ (46 Da) P181 [M+H - HCl]⁺ m/z 181 MH->P181 - HCl (36 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

The following protocols provide a starting point for analysis. Instrument parameters should be optimized to achieve the best results.

Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve the sample in Ethyl Acetate to a final concentration of 50 µg/mL.

  • GC System:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[1]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

  • MS System (EI Mode):

    • Ionization Energy: 70 eV.[1][10]

    • Ion Source Temperature: 230 °C.[1]

    • Mass Range: Scan from m/z 40 to 350.

    • Data Acquisition: Acquire data in full scan mode to observe all fragments and confirm the molecular ion.

Protocol for LC-MS Analysis
  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 5 µg/mL.

  • LC System:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • MS System (Positive Ion ESI Mode):

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temperature: 120 °C.[1]

    • Desolvation Temperature: 400 °C.[1]

    • Desolvation Gas Flow: 800 L/hr.[1]

    • Mass Range: Scan from m/z 50 to 400.

    • Data Acquisition: For MS/MS, set an inclusion list for the precursor ions at m/z 217 and 219 and apply a collision energy ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.

Summary and Best Practices

The mass spectrometric analysis of this compound is a robust process that yields a wealth of structural information.

  • Primary Identification: For unambiguous identification, the primary goal is to observe the molecular ion cluster ([M]⁺• at m/z 216/218 for EI, or [M+H]⁺ at m/z 217/219 for ESI/APCI) with the correct ~3:1 isotopic ratio for chlorine.

  • Technique Selection:

    • Use GC-EI-MS for detailed structural confirmation via its rich, reproducible fragmentation pattern. This is the gold standard for library matching and elucidating isomeric structures.

    • Use LC-ESI-MS for rapid molecular weight confirmation, for analyzing samples in complex biological or reaction matrices, and for high-throughput applications. LC-ESI-MS/MS is essential for confirming the precursor-product relationships in fragmentation.

  • Trustworthiness: The most critical self-validating check is the confirmation of the chlorine isotope pattern in both the molecular ion and any chlorine-containing fragment ions. Its presence provides a high degree of confidence in the assigned identity, while its absence is a clear indicator of a misidentification or impurity.

By leveraging the principles and protocols outlined in this guide, researchers can confidently characterize this important chemical intermediate, ensuring the integrity and success of their scientific and developmental work.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

  • Yamashita, K., Kobayashi, S., Tsukamoto, S., & Numazawa, M. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50-59. [Link]

  • Weber, R., Dettmer, K., Grummt, T., & Oehme, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293-302. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]

  • Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Chemical Ionization Mass Spectrometry of Nitroaromatic Vapors. Defense Technical Information Center. [Link]

  • De Stefano, C., Foti, C., Giuffrè, O., & Lando, G. (2013). Perturbations produced by electrospray ionization mass spectrometry in the speciation of aluminium(III)/1,6-dimethy1-4-hydroxy-3-pyridinecarboxylate aqueous solutions. ResearchGate. [Link]

  • Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. Leancare Ltd. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Zaidi, N., Al-Katti, J. M., & Saeed, F. H. (1981). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 6(1), 89-98. [Link]

  • Methyl 2-chloro-3-methylpyridine-4-carboxylate. PubChem. [Link]

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  • G. A. Eiceman, A. P. Snyder, & C. S. Harden (1997). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of the American Society for Mass Spectrometry, 8(11), 1139-1148. [Link]

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An In-depth Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its properties, synthesis, and analytical characterization.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound (CAS Number: 1379302-09-6) is a substituted pyridine derivative that holds significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique arrangement of functional groups—a chloro group at the 2-position, a nitro group at the 3-position, and a methyl carboxylate at the 4-position—renders it a versatile synthon for the construction of novel heterocyclic compounds. The electron-withdrawing nature of the chloro and nitro groups, combined with the reactive ester functionality, allows for a variety of chemical transformations, making it a valuable starting material for the development of new therapeutic agents.

Physicochemical Properties: A Data-Driven Profile

A precise understanding of a compound's physical properties is paramount for its effective use in synthesis and formulation. The following table summarizes the key physicochemical identifiers for this compound.

PropertyValueSource
CAS Number 1379302-09-6
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Appearance Solid (predicted)General knowledge
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.General knowledge of similar compounds
Storage Recommended to be stored at room temperature in a dry, well-ventilated area.General chemical handling guidelines

Note on Data Availability: It is important to note that experimentally determined values for melting point, boiling point, and specific solubility data for this compound are not widely reported in publicly accessible literature. The information on appearance and solubility is based on the general characteristics of similar aromatic nitro compounds and esters. Researchers are advised to perform their own characterization upon synthesis or acquisition of this compound.

Synthetic Considerations: A Pathway to a Related Analogue

While a specific, detailed synthetic protocol for this compound is not readily found in the surveyed literature, the synthesis of a closely related compound, 2-Chloro-4-methyl-3-nitropyridine , offers valuable insights into a potential synthetic strategy. The conversion of a 2-hydroxypyridine precursor to a 2-chloropyridine is a common and effective transformation in heterocyclic chemistry.

The synthesis of 2-Chloro-4-methyl-3-nitropyridine can be achieved from 2-keto-3-nitro-4-methylpyridine through chlorination using phosphorus oxychloride (POCl₃).[1] This reaction is a standard method for introducing a chlorine atom at the 2-position of a pyridine ring.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

This protocol is adapted from established literature procedures for the synthesis of the related compound and serves as a model for potential synthetic exploration.[1]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-keto-3-nitro-4-methylpyridine (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents).

Step 2: Reaction

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the 2-chloro-4-methyl-3-nitropyridine product.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chloro groups.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

  • Recrystallization: This purification technique is effective for obtaining a solid product of high purity by separating it from soluble impurities.

The following diagram illustrates the general workflow for this type of synthesis.

Synthesis_Workflow Start Starting Material (2-keto-3-nitro-4-methylpyridine) Reaction Reaction (Reflux) Start->Reaction Reagents Reagents (POCl₃) Reagents->Reaction Workup Work-up (Distillation) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product (2-Chloro-4-methyl-3-nitropyridine) Purification->Product

A generalized workflow for the synthesis of a 2-chloropyridine derivative.

Analytical Characterization: Identifying the Molecule

Thorough analytical characterization is essential to confirm the identity and purity of a synthesized or procured compound. While specific spectral data for this compound is not available in the searched literature, this section outlines the expected spectroscopic features based on its structure and provides a general methodology for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, nitro, and carboxylate substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C=O stretch (ester): A strong absorption band typically in the region of 1730-1750 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands, one asymmetric and one symmetric, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively.

  • C-Cl stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (216.58 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

General Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of a novel or synthesized organic compound.

Analytical_Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Sample->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

A standard workflow for the analytical characterization of an organic compound.

Conclusion and Future Directions

This compound is a promising building block for synthetic and medicinal chemistry. This guide has consolidated the available information on its physicochemical properties and provided insights into its potential synthesis and analytical characterization. The lack of extensive public data highlights an opportunity for further research to fully characterize this compound and explore its synthetic utility. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, a deeper understanding of such versatile intermediates will be crucial for the advancement of pharmaceutical research.

References

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The Emergence of a Key Synthetic Intermediate: A Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Inferred History, and Pivotal Role of a Modern Heterocyclic Building Block for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1][2] The precise arrangement of functional groups on this heterocyclic core is paramount in dictating the molecule's interaction with biological targets. Methyl 2-chloro-3-nitropyridine-4-carboxylate, identified by its CAS number 1379302-09-6, represents a highly functionalized and strategically important intermediate in organic synthesis. Its unique substitution pattern, featuring a chloro, a nitro, and a methyl carboxylate group, offers a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive technical overview of this compound, delving into its inferred history, plausible synthetic routes, and its significance as a sophisticated building block in modern chemical research and development.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The table below summarizes its key characteristics.

PropertyValueReference
CAS Number 1379302-09-6
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
IUPAC Name This compound
SMILES COC(=O)C1=C(C(=NC=C1)Cl)[O-]

While a publicly available, detailed spectroscopic analysis for this specific compound is not readily found in peer-reviewed journals, its structure can be unequivocally confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectroscopic data would be consistent with the assigned structure, showing characteristic signals for the aromatic protons, the methyl ester, and the effects of the electron-withdrawing chloro and nitro groups on the pyridine ring.

An Inferred History: The Evolution of a Modern Reagent

A definitive historical account detailing the first synthesis and discovery of this compound is not prominently documented in readily accessible scientific literature. This suggests that its emergence is likely embedded within proprietary industrial research and development, a common scenario for valuable intermediates. Its history can, therefore, be inferred from the broader context of the development of polysubstituted pyridine derivatives, which has been a field of intense research for decades, driven by the quest for novel therapeutic agents and crop protection solutions.

The synthesis of functionalized pyridines has evolved significantly over the years. Early methods often involved harsh conditions and lacked regioselectivity.[3][4] The development of more sophisticated synthetic strategies, including directed ortho-metalation, cross-coupling reactions, and the use of pre-functionalized building blocks, has enabled the precise construction of complex pyridine-based molecules. The existence of a compound like this compound is a testament to the advancements in synthetic methodology that allow for the controlled introduction of multiple, distinct functional groups onto the pyridine ring. Its likely development in the 21st century coincides with the increasing demand for highly specialized intermediates in high-throughput screening and lead optimization campaigns within the pharmaceutical and agrochemical industries.

The Synthetic Blueprint: A Plausible Pathway to this compound

While a specific, published synthesis for this compound is not available, a plausible and logical synthetic route can be constructed based on established transformations of pyridine derivatives. The following proposed pathway leverages known reactions and highlights the chemical principles that would guide its synthesis in a laboratory or industrial setting.

A likely starting material for the synthesis is a derivative of isonicotinic acid (pyridine-4-carboxylic acid). The synthesis would involve a series of regioselective steps to introduce the chloro, nitro, and methyl carboxylate functionalities.

Proposed Synthetic Workflow

Synthetic_Pathway A Methyl isonicotinate B Methyl 3-nitroisonicotinate A->B Nitration (HNO3/H2SO4) C Methyl 2-hydroxy-3-nitroisonicotinate B->C Hydroxylation D This compound (Target Molecule) C->D Chlorination (POCl3 or SOCl2)

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol and Rationale

Step 1: Nitration of Methyl Isonicotinate

  • Protocol: To a cooled solution of methyl isonicotinate in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is stirred until completion and then carefully quenched with ice water. The precipitated product, methyl 3-nitroisonicotinate, is collected by filtration.

  • Causality: The esterification of isonicotinic acid to its methyl ester is a standard preliminary step to protect the carboxylic acid functionality and improve solubility in organic solvents. The subsequent nitration is an electrophilic aromatic substitution. The pyridine ring is electron-deficient, making nitration challenging. However, the strongly acidic conditions of the nitrating mixture are sufficient to generate the nitronium ion (NO₂⁺) electrophile and protonate the pyridine nitrogen, further deactivating the ring but directing the substitution primarily to the 3-position.

Step 2: Hydroxylation of Methyl 3-nitroisonicotinate

  • Protocol: The methyl 3-nitroisonicotinate is subjected to a hydroxylation reaction. This could potentially be achieved through various methods, including nucleophilic aromatic substitution of a suitable precursor or through a diazotization-hydrolysis sequence if an amino group were present at the 2-position. A more direct, though potentially lower-yielding, approach might involve oxidation of the pyridine ring followed by rearrangement.

  • Causality: The introduction of a hydroxyl group at the 2-position is a key step to enable the subsequent chlorination. The electron-withdrawing nitro group at the 3-position would activate the 2-position towards nucleophilic attack.

Step 3: Chlorination of Methyl 2-hydroxy-3-nitroisonicotinate

  • Protocol: The methyl 2-hydroxy-3-nitroisonicotinate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully worked up to isolate the final product, this compound.

  • Causality: The hydroxyl group at the 2-position of a pyridine ring exists in equilibrium with its tautomeric form, the pyridone. This pyridone can be readily converted to the corresponding 2-chloro-pyridine by treatment with reagents like POCl₃ or SOCl₂. This is a standard and widely used transformation in pyridine chemistry.

The Role in Drug Discovery and Agrochemical Development: A Forward Look

The strategic placement of the chloro, nitro, and methyl carboxylate groups on the pyridine ring of this compound makes it a highly valuable intermediate for the synthesis of a diverse range of target molecules.

Logical Relationships in a Synthetic Application

Synthetic_Application Intermediate This compound Reaction1 Nucleophilic Aromatic Substitution (at C2-Cl) Intermediate->Reaction1 Reaction2 Reduction of Nitro Group (at C3-NO2) Intermediate->Reaction2 Reaction3 Modification of Ester (at C4-COOMe) Intermediate->Reaction3 Product Complex Target Molecule (e.g., Pharmaceutical or Agrochemical) Reaction1->Product Reaction2->Product Reaction3->Product

Caption: The versatile reactivity of this compound in the synthesis of complex molecules.

  • The Chloro Group as a Leaving Group: The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which are common functional groups in bioactive molecules.

  • The Nitro Group as a Synthetic Handle: The nitro group can be readily reduced to an amino group. This amino group can then be further functionalized through acylation, alkylation, or diazotization, providing another avenue for molecular diversification.

  • The Ester Group for Further Modification: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.

The combination of these reactive sites allows for a modular and convergent approach to the synthesis of complex chemical libraries for screening and the development of novel drug candidates and agrochemicals.

Conclusion: A Modern Building Block for Innovation

While the specific historical details of the discovery of this compound remain within the confines of industrial research, its importance as a sophisticated synthetic intermediate is undeniable. Its carefully orchestrated arrangement of functional groups provides chemists with a powerful tool for the efficient construction of complex and novel pyridine-based molecules. As the demand for new and more effective pharmaceuticals and agrochemicals continues to grow, the role of such highly functionalized building blocks will only become more critical in driving innovation in chemical synthesis and life sciences.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

The Synthetic Chemist's Compass: A Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate as a Versatile Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is relentless. Pyridine-based scaffolds have long been recognized for their prevalence in a myriad of pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key interactions within biological targets. Among the vast arsenal of pyridine-based building blocks, Methyl 2-chloro-3-nitropyridine-4-carboxylate emerges as a highly functionalized and versatile starting material. Its unique arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a reducible nitro group, and a modifiable ester—renders it a powerful tool for the synthesis of complex heterocyclic compounds.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the core synthetic utility of this compound. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols to empower you in your synthetic endeavors.

Physicochemical Properties and Commercial Availability

A thorough understanding of a starting material's properties is paramount for its effective use.

PropertyValueSource
CAS Number 1379302-09-6[Biosynth][1]
Molecular Formula C₇H₅ClN₂O₄[Biosynth][1]
Molecular Weight 216.58 g/mol [Biosynth][1]
Appearance Solid[New Haven Pharma]
Storage Room temperature, keep in a dry area[New Haven Pharma]

This compound is readily available from several chemical suppliers, ensuring a consistent supply for research and development purposes.

Synthesis of the Starting Material: A Strategic Approach

A general and illustrative procedure for the synthesis of a structurally similar compound, 2-chloro-4-methyl-3-nitropyridine, involves the chlorination of the corresponding hydroxypyridine.[2] This suggests that a potential route to our target molecule could start from a commercially available hydroxypyridine carboxylate, followed by nitration and then chlorination.

Core Reactivity and Synthetic Transformations

The true value of this compound lies in its predictable and versatile reactivity. The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing nitro and carboxylate groups, activates the C2 position for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chloro group at the 2-position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction is the cornerstone of this starting material's utility, allowing for the introduction of diverse functionalities.

Causality Behind Experimental Choices:

The SNAr reaction on 2-chloropyridines is a well-established transformation.[3][4] The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group at the 3-position in our target molecule. The reaction typically proceeds smoothly with both aliphatic and aromatic amines. The choice of solvent and base is crucial for optimal results. Aprotic polar solvents like DMSO or DMF are often used to facilitate the reaction, and a non-nucleophilic base is sometimes added to scavenge the HCl byproduct.

Experimental Protocol: SNAr with an Amine Nucleophile (Representative Protocol)

This protocol is adapted from a similar reaction on 2-chloro-3-methyl-5-nitropyridine.[5]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., benzylamine, morpholine) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add the amine nucleophile, followed by potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group to an Amine

The nitro group at the 3-position provides a synthetic handle for the introduction of an amino group, a key functionality in many biologically active molecules. This transformation is typically achieved through catalytic hydrogenation or with reducing agents like tin(II) chloride.

Causality Behind Experimental Choices:

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis.[6][7] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, it may not be suitable for substrates containing other reducible functional groups. In such cases, metal-mediated reductions, such as with tin(II) chloride, offer a valuable alternative.[1]

Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride (Representative Protocol)

This protocol is a general procedure for the reduction of aromatic nitro compounds.[4]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 3-amino-2-chloropyridine-4-carboxylate.

  • Purify the crude product by column chromatography or recrystallization.

Hydrolysis of the Methyl Ester

The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for diversification, such as amide bond formation.

Causality Behind Experimental Choices:

Ester hydrolysis is a classic organic transformation.[8] Base-mediated hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is a common and effective method. The use of a co-solvent like methanol or THF is often necessary to ensure the solubility of the starting material.

Experimental Protocol: Hydrolysis of the Methyl Ester with Lithium Hydroxide (Representative Protocol)

This is a general procedure for the hydrolysis of methyl esters.[9][10]

Materials:

  • This compound (or its amino derivative) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting ester in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

synthetic_pathways start This compound snar_product Methyl 2-(N-substituted)-3-nitropyridine-4-carboxylate start->snar_product  SNA_r with R-NH₂ reduction_product Methyl 3-amino-2-chloropyridine-4-carboxylate start->reduction_product  Nitro Reduction hydrolysis_product 2-Chloro-3-nitropyridine-4-carboxylic acid start->hydrolysis_product  Ester Hydrolysis

Caption: Key synthetic transformations of the starting material.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve Starting Material add_reagents Add Reagents dissolve->add_reagents heat Heat & Stir add_reagents->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify

Caption: A generalized experimental workflow for synthesis.

Conclusion: A Gateway to Chemical Diversity

This compound is a testament to the power of a well-functionalized starting material. Its three distinct reactive sites offer a modular approach to the synthesis of a wide array of substituted pyridines. By leveraging the predictable reactivity of this scaffold, researchers can efficiently construct complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource, enabling scientists to unlock the full potential of this versatile building block.

References

Methodological & Application

Experimental protocol for "Methyl 2-chloro-3-nitropyridine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate: A Comprehensive Experimental Guide

Abstract

This compound is a highly functionalized pyridine derivative, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure incorporates three distinct functionalities—a chloro group, a nitro group, and a methyl ester—offering multiple reaction sites for further chemical modification. This guide provides a detailed, three-step experimental protocol for the synthesis of this compound, starting from the commercially available 2-hydroxy-4-pyridinecarboxylic acid. The protocol is designed for researchers in organic synthesis and drug development, with a focus on explaining the chemical principles behind each step, ensuring procedural safety, and providing methods for characterization.

Introduction: Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a logical sequence of three fundamental organic transformations: electrophilic nitration, chlorination of a pyridone, and esterification.

  • Nitration: The process begins with the electrophilic nitration of the 2-hydroxypyridine ring at the C3 position. The electron-donating nature of the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Steric hindrance at the C5 position and the electronic influence of the ring nitrogen favor substitution at C3. A mixed acid system of concentrated nitric and sulfuric acids is employed to generate the necessary nitronium ion in situ.

  • Chlorination: The second step involves the conversion of the 2-hydroxy group into a 2-chloro group. The 2-hydroxypyridine tautomer exists in equilibrium with its 2-pyridone form. This functionality is readily converted to the chloro derivative using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction is crucial for introducing a versatile halide handle for subsequent nucleophilic substitution reactions.[4]

  • Esterification: The final step is the conversion of the carboxylic acid at the C4 position into its corresponding methyl ester. A classic Fischer esterification is employed, using methanol as both the reagent and solvent, catalyzed by a strong acid like sulfuric acid.[5][6] This reaction is an equilibrium process driven to completion by the use of excess alcohol.

This multi-step approach is designed to be robust and scalable, utilizing common laboratory reagents.

Overall Reaction Scheme

Overall_Reaction_Scheme Figure 1: Three-Step Synthesis Pathway start 2-Hydroxy-4-pyridinecarboxylic Acid intermediate1 2-Hydroxy-3-nitropyridine-4-carboxylic Acid start->intermediate1 HNO₃, H₂SO₄ intermediate2 2-Chloro-3-nitropyridine-4-carboxylic Acid intermediate1->intermediate2 POCl₃, Δ final_product This compound intermediate2->final_product CH₃OH, H₂SO₄, Δ

Caption: Figure 1: Three-Step Synthesis Pathway

Health and Safety Precautions

This protocol involves the use of highly corrosive, toxic, and reactive chemicals. Adherence to strict safety protocols is mandatory.

  • General Precautions: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times. An emergency eyewash and safety shower must be readily accessible.

  • Concentrated Acids (H₂SO₄, HNO₃): These are strong oxidizers and are severely corrosive to skin, eyes, and the respiratory tract.[7] They can cause severe burns. Handle with extreme care, and always add acid to water, never the other way around. Nitration mixtures can be highly exothermic; strict temperature control is essential to prevent runaway reactions.[8]

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas.[3] Operations must be conducted under anhydrous conditions. Quenching of POCl₃ must be performed slowly and carefully in an ice bath within the fume hood.

  • Thionyl Chloride (SOCl₂): If used as an alternative chlorinating or esterifying agent, note that it is also highly toxic, corrosive, and reacts violently with water.[9][10]

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[7][9][10][11]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification s1_start Dissolve Starting Material in conc. H₂SO₄ at 0-5 °C s1_add Add conc. HNO₃ dropwise s1_start->s1_add s1_react Stir at RT s1_add->s1_react s1_quench Pour onto Ice s1_react->s1_quench s1_isolate Filter & Wash Precipitate s1_quench->s1_isolate s1_dry Dry Intermediate 1 s1_isolate->s1_dry s2_setup Suspend Intermediate 1 in POCl₃ s1_dry->s2_setup Transfer Intermediate 1 s2_reflux Heat to Reflux s2_setup->s2_reflux s2_cool Cool Reaction Mixture s2_reflux->s2_cool s2_quench Quench Slowly onto Ice s2_cool->s2_quench s2_isolate Filter & Wash Product s2_quench->s2_isolate s2_dry Dry Intermediate 2 s2_isolate->s2_dry s3_setup Dissolve Intermediate 2 in Methanol s2_dry->s3_setup Transfer Intermediate 2 s3_catalyst Add cat. H₂SO₄ s3_setup->s3_catalyst s3_reflux Heat to Reflux s3_catalyst->s3_reflux s3_workup Neutralize & Extract s3_reflux->s3_workup s3_isolate Dry & Evaporate Solvent s3_workup->s3_isolate s3_purify Purify Final Product s3_isolate->s3_purify

Caption: A visual representation of the key experimental stages.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Hydroxy-3-nitropyridine-4-carboxylic Acid
  • Principle: This step introduces the nitro group onto the pyridine ring via an electrophilic aromatic substitution reaction. Concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Reagent/MaterialMolecular Wt. ( g/mol )AmountMoles (mmol)
2-Hydroxy-4-pyridinecarboxylic Acid139.1110.0 g71.8
Concentrated H₂SO₄ (98%)98.0850 mL-
Concentrated HNO₃ (70%)63.017.0 mL~110
Deionized Water & Crushed Ice-As needed-

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice/salt bath to 0-5 °C.

  • Slowly add 2-hydroxy-4-pyridinecarboxylic acid (10.0 g, 71.8 mmol) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Charge the dropping funnel with concentrated nitric acid (7.0 mL). Add the nitric acid dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • In a separate large beaker (1 L), prepare a slurry of crushed ice and water (~500 g).

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Cool the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).

  • Dry the pale-yellow solid in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: ~11.5 g (87%)

    • Characterization: The product can be characterized by ¹H NMR and melting point.

Step 2: Synthesis of 2-Chloro-3-nitropyridine-4-carboxylic Acid
  • Principle: The 2-pyridone functionality is converted to a 2-chloro group using phosphorus oxychloride as both the reagent and solvent. The reaction proceeds via initial phosphorylation of the carbonyl oxygen, followed by nucleophilic attack of chloride.[3]

Reagent/MaterialMolecular Wt. ( g/mol )AmountMoles (mmol)
2-Hydroxy-3-nitropyridine-4-carboxylic Acid184.1110.0 g54.3
Phosphorus Oxychloride (POCl₃)153.3360 mL652
Deionized Water & Crushed Ice-As needed-

Procedure:

  • Caution: This procedure must be performed in a well-ventilated fume hood.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), suspend 2-hydroxy-3-nitropyridine-4-carboxylic acid (10.0 g, 54.3 mmol) in phosphorus oxychloride (60 mL).

  • Heat the mixture to reflux (approx. 105 °C) using a heating mantle. Maintain reflux for 4 hours. The solid will gradually dissolve.

  • Allow the reaction mixture to cool to room temperature.

  • EXTREME CAUTION: The following step is highly exothermic and releases HCl gas. In a 1 L beaker inside the fume hood, prepare a large amount of crushed ice (~600 g).

  • Very slowly, and with vigorous stirring, pour the cooled reaction mixture onto the crushed ice. Add the mixture in a thin stream to control the rate of reaction.

  • Once the addition is complete, stir the resulting slurry for 1 hour in an ice bath.

  • Collect the precipitated solid by vacuum filtration. Wash the solid with a large volume of cold water.

  • Dry the product in a vacuum oven at 50 °C.

    • Expected Yield: ~9.8 g (89%)

    • Characterization: The product should be analyzed by ¹H NMR and IR spectroscopy (disappearance of the broad O-H stretch, appearance of C-Cl stretch).

Step 3: Synthesis of this compound
  • Principle: The carboxylic acid is converted to a methyl ester via Fischer esterification. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the nucleophilic methanol.[5]

Reagent/MaterialMolecular Wt. ( g/mol )AmountMoles (mmol)
2-Chloro-3-nitropyridine-4-carboxylic Acid202.569.0 g44.4
Methanol (Anhydrous)32.04150 mL-
Concentrated H₂SO₄ (98%)98.082 mL~37
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-As needed-
Brine Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine-4-carboxylic acid (9.0 g, 44.4 mmol) in methanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Dilute the residue with ethyl acetate (150 mL) and carefully pour it into a separatory funnel containing saturated sodium bicarbonate solution (100 mL) to neutralize the acid. Caution: CO₂ evolution.

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a solid.

    • Expected Yield: ~8.5 g (88%)

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis. The CAS number for the target compound is 1379302-09-6.

Conclusion

This application note details a reliable and comprehensive three-step protocol for the synthesis of this compound. By providing clear, step-by-step instructions alongside explanations of the underlying chemical principles and critical safety information, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for various applications in chemistry and life sciences.

References

Nucleophilic substitution reactions using "Methyl 2-chloro-3-nitropyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions Using Methyl 2-chloro-3-nitropyridine-4-carboxylate

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its structure is primed for reactivity, featuring an electron-deficient pyridine ring further activated by a potent electron-withdrawing nitro group (-NO₂) at the 3-position and a methyl ester at the 4-position. The chlorine atom at the 2-position serves as an excellent leaving group, making this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] This guide provides a detailed exploration of the principles, protocols, and practical considerations for employing this versatile reagent in organic synthesis.

The pyridine ring's inherent electron deficiency, combined with the strong inductive and resonance effects of the nitro group, renders the carbon atoms at the 2- and 6-positions highly electrophilic.[2] The positioning of the nitro group ortho to the chlorine atom at C-2 provides substantial activation, facilitating the displacement of the chloride by a diverse array of nucleophiles under relatively mild conditions.[1]

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[3]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom (C-2) bearing the chloro leaving group. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides the necessary stabilization for the intermediate to form.[1]

  • Elimination of the Leaving Group: In a subsequent, faster step, the leaving group (chloride anion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1]

The efficiency of SNAr reactions is influenced by several factors:

  • Nucleophile Strength: More potent nucleophiles, such as thiolates or alkoxides, will react more rapidly than their neutral counterparts (thiols, alcohols).[1]

  • Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are ideal. They effectively solvate the counter-ion of the nucleophile, enhancing its reactivity, without solvating the nucleophile itself.[4]

  • Leaving Group: The reactivity order for halogens in SNAr is typically F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon exceptionally electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.[1]

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Experimental Protocols and Applications

The following protocols are model procedures designed for the reaction of this compound with representative nucleophiles. Researchers should perform initial reactions on a small scale to optimize conditions.

General Experimental Workflow

A typical experimental procedure follows a standardized workflow from setup to analysis. Proper inert atmosphere techniques (e.g., using nitrogen or argon) are recommended, especially when working with anhydrous solvents or oxygen-sensitive reagents.

Workflow setup 1. Reaction Setup - Dry glassware - Add substrate & solvent - Establish inert atmosphere addition 2. Reagent Addition - Add nucleophile (and base) - Control temperature (e.g., 0 °C) setup->addition reaction 3. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash & dry organic layer reaction->workup purify 5. Purification - Concentrate solvent - Purify via column chromatography workup->purify analyze 6. Analysis - Characterize by NMR, MS, etc. purify->analyze

Caption: A standard workflow for nucleophilic substitution and product isolation.

Protocol 1: Reaction with an Amine (N-Nucleophile)

This protocol details the reaction with a secondary amine, piperidine, to form the corresponding 2-amino-3-nitropyridine derivative. A base is often included to scavenge the HCl generated, although with excess amine, it can serve as its own base.

  • Materials:

    • This compound (1.0 equiv)

    • Piperidine (2.2 equiv)

    • Potassium carbonate (K₂CO₃) (1.5 equiv, optional but recommended)

    • Anhydrous Acetonitrile (or DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and potassium carbonate (1.5 equiv).

    • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2 M concentration of the substrate).

    • Add piperidine (2.2 equiv) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Reaction with an Alkoxide (O-Nucleophile)

This protocol describes the synthesis of a 2-alkoxy-3-nitropyridine derivative using sodium methoxide. This reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the ester and reaction with water.

  • Materials:

    • This compound (1.0 equiv)

    • Sodium methoxide (1.2 equiv, 25 wt% solution in methanol or solid)

    • Anhydrous Methanol (or THF)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous methanol in a dry flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the sodium methoxide solution (1.2 equiv) dropwise. Caution: The reaction can be exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by silica gel column chromatography.

Protocol 3: Reaction with a Thiolate (S-Nucleophile)

This protocol outlines the reaction with a soft S-nucleophile, generated in situ from thiophenol and a base, to form a 2-thioether derivative.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Thiophenol (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (1.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry flask under a nitrogen atmosphere, add this compound (1.0 equiv), potassium carbonate (1.5 equiv), and anhydrous DMF.

    • Add thiophenol (1.1 equiv) dropwise at room temperature.

    • Stir the mixture at room temperature for 2-4 hours. Thiols are typically very reactive nucleophiles in SNAr.

    • Monitor the reaction to completion by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileSolventBaseTypical Temp.Expected Product Structure
Nitrogen PiperidineAcetonitrile, DMFK₂CO₃ or excess amine25-80 °C2-(piperidin-1-yl)-3-nitropyridine
Oxygen Sodium MethoxideMethanol, THFN/A (reagent is a base)0 °C to RT2-methoxy-3-nitropyridine
Sulfur ThiophenolDMF, DMSOK₂CO₃, NaH25 °C2-(phenylthio)-3-nitropyridine

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction - Insufficiently reactive nucleophile.- Low reaction temperature.- Inappropriate solvent.- Convert neutral nucleophile to its conjugate base (e.g., alcohol to alkoxide).- Increase the reaction temperature incrementally.- Switch to a more polar aprotic solvent like DMF or DMSO.[4]
Multiple Products / Side Reactions - Reaction with the ester group.- Di-substitution (if other leaving groups are present).- Degradation of starting material or product.- Use milder conditions (lower temperature, weaker base).- For strong nucleophiles like alkoxides, use low temperatures and short reaction times.- Ensure the reaction is run under an inert atmosphere.
Difficult Product Isolation - Product is highly polar or water-soluble.- Emulsion during work-up.- Use a different extraction solvent (e.g., ethyl acetate, DCM).- For highly polar products, consider reverse-phase chromatography.- Break emulsions by adding brine or filtering through celite.

Safety Precautions

  • Handling: this compound and related nitropyridines are potentially harmful. They may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] Handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
  • Jubilant Ingrevia Limited. (2024, March 7). Safety Data Sheet: 2-Chloro-3-nitropyridine.
  • Benchchem. (n.d.). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
  • Carl ROTH. (2013, June 10). Safety data sheet: Salicylic acid methyl ester.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-4-methyl-3-nitropyridine.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 2-Chloro-3-nitropyridine.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange.

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Application Notes & Protocols: Strategic Reduction of the Nitro Group in Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selective reduction of the nitro group in methyl 2-chloro-3-nitropyridine-4-carboxylate is a critical transformation in synthetic organic chemistry, yielding the versatile intermediate, methyl 3-amino-2-chloropyridine-4-carboxylate. This amino-pyridine derivative is a valuable building block in the synthesis of complex heterocyclic compounds, particularly in the fields of pharmaceutical and agrochemical research. This guide provides a comprehensive overview of established methodologies for this reduction, focusing on chemoselectivity, scalability, and practical application. Detailed protocols for catalytic hydrogenation, iron-mediated reduction, and stannous chloride reduction are presented, along with a comparative analysis to aid in method selection.

Introduction: The Significance of Methyl 3-amino-2-chloropyridine-4-carboxylate

The reduction of a nitro group to an amine is a fundamental transformation that dramatically alters the electronic and reactive properties of a molecule. In the context of this compound, this conversion is particularly significant. The starting material, a highly functionalized pyridine, possesses an electron-deficient aromatic ring due to the presence of the nitro group, a chloro substituent, and a methyl carboxylate. The reduction to methyl 3-amino-2-chloropyridine-4-carboxylate (CAS 173435-41-1) introduces a nucleophilic amino group, which can serve as a handle for a wide array of subsequent chemical modifications, including N-alkylation, acylation, and participation in cyclization reactions to form fused heterocyclic systems. The presence of the chloro and ester functionalities in the product molecule offers further opportunities for diversification, making it a highly sought-after intermediate in drug discovery.[1][2][3][4][5]

Strategic Considerations for Nitro Group Reduction

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The desired transformation is the exclusive reduction of the nitro group while preserving the chloro and methyl ester functionalities. Both of these groups are susceptible to reduction under certain conditions. For instance, catalytic hydrogenation can sometimes lead to hydrodehalogenation (loss of the chloro group), while more aggressive reducing agents could potentially reduce the ester to an alcohol. Therefore, the choice of reducing agent and reaction conditions is paramount.[6]

The selection of an appropriate reduction method often depends on several factors:

  • Scale of the reaction: Some methods are more amenable to large-scale synthesis than others.

  • Available equipment: Catalytic hydrogenation, for example, requires specialized equipment for handling hydrogen gas.

  • Downstream chemistry: The choice of work-up and purification can be influenced by the nature of the subsequent reaction steps.

  • Cost and environmental impact: The relative cost and toxicity of reagents are important considerations in process development.

Below is a decision-making workflow to guide the selection of a suitable reduction method.

G start Select Reduction Method for This compound scale Reaction Scale? start->scale equipment Hydrogenation Equipment Available? scale->equipment Large Scale sensitivity Substrate Sensitivity to Harsh Acid? scale->sensitivity Lab Scale catalytic_hydro Catalytic Hydrogenation (e.g., Pd/C, H2) equipment->catalytic_hydro Yes fe_reduction Iron Reduction (e.g., Fe/NH4Cl, Fe/AcOH) equipment->fe_reduction No sensitivity->fe_reduction Yes sncl2_reduction Stannous Chloride Reduction (SnCl2·2H2O) sensitivity->sncl2_reduction No G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve Substrate in Solvent b Add Pd/C Catalyst a->b c Purge with Inert Gas b->c d Introduce Hydrogen Gas c->d e Stir Vigorously at RT d->e f Monitor by TLC/LC-MS e->f g Purge with Inert Gas f->g h Filter through Celite g->h i Concentrate Filtrate h->i j Purify by Recrystallization or Chromatography i->j

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Introduce hydrogen gas, typically via a balloon or from a pressurized source, and stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and disposed of appropriately.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude methyl 3-amino-2-chloropyridine-4-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Iron-Mediated Reduction in the Presence of Ammonium Chloride

Reduction with iron powder is a classic, robust, and cost-effective method. The use of ammonium chloride provides a mildly acidic medium that facilitates the reduction while being compatible with a wide range of functional groups. [7][8][9][10] Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • Add ammonium chloride (5-10 eq) and iron powder (5-10 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Allow the reaction mixture to cool to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify as described in Protocol 1.

Protocol 3: Stannous Chloride (SnCl₂) Reduction

Stannous chloride dihydrate is a mild and effective reducing agent for aromatic nitro compounds, often used when other functional groups are sensitive to harsher conditions. The reaction is typically carried out in an alcoholic solvent. [2][5][11] Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution or 1M NaOH

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Add stannous chloride dihydrate (4-5 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as indicated by TLC or LC-MS (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or 1M NaOH until the pH is approximately 8. This will precipitate tin salts. Continue adding base until the tin salts redissolve to form a clear solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify as described in Protocol 1.

Mechanistic Insights

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and the reaction conditions.

G A R-NO₂ (Nitro) B R-NO (Nitroso) A->B + 2e⁻, + 2H⁺ - H₂O C R-NHOH (Hydroxylamine) B->C + 2e⁻, + 2H⁺ D R-NH₂ (Amine) C->D + 2e⁻, + 2H⁺ - H₂O

Caption: Simplified pathway for nitro group reduction.

In catalytic hydrogenation , the reaction occurs on the surface of the metal catalyst where hydrogen is adsorbed. The nitro compound is sequentially reduced to the nitroso and hydroxylamine intermediates before forming the final amine.

For metal-mediated reductions (Fe or Sn), the mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic or protic medium. The metal is oxidized in the process.

Conclusion

The reduction of this compound to its corresponding amine is a well-established and crucial transformation for the synthesis of valuable chemical intermediates. The choice between catalytic hydrogenation, iron-mediated reduction, or stannous chloride reduction will depend on the specific requirements of the synthesis, including scale, available equipment, and the need for functional group compatibility. By following the detailed protocols and considering the strategic insights provided in this guide, researchers can confidently and efficiently perform this important chemical conversion.

References

  • Benchchem. (2025). Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine.
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  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • ACS Publications. (2023). ASAP (As Soon As Publishable).
  • WO2015071230A1.
  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.

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"Methyl 2-chloro-3-nitropyridine-4-carboxylate" as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 2-chloro-3-nitropyridine-4-carboxylate in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Pyridine Intermediate

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and key intermediates is paramount to the efficient discovery and development of novel therapeutic agents. This compound is a prime example of a highly versatile chemical scaffold that has garnered significant attention. Its utility stems from a unique arrangement of functional groups on the electron-deficient pyridine ring, each offering a distinct handle for synthetic manipulation.

This guide provides an in-depth exploration of this intermediate, moving beyond simple reaction schemes to elucidate the underlying chemical principles and provide field-proven protocols for its application. The inherent reactivity of this molecule, characterized by a strategically placed leaving group (chlorine) activated by a potent electron-withdrawing group (nitro), makes it an indispensable tool for constructing complex molecular architectures.[1][2][3] Researchers leverage this intermediate to forge new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of diverse libraries of compounds in the quest for new active pharmaceutical ingredients (APIs).[1][4]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in the laboratory. These properties dictate appropriate storage, handling, and reaction conditions.

PropertyValueSource
CAS Number 1379302-09-6[5][6][7]
Molecular Formula C₇H₅ClN₂O₄[5]
Molecular Weight 216.58 g/mol [5]
Appearance Solid, off-white powder[2][7]
Melting Point 51-53 °C[2]
Purity Typically ≥98.0%[2]
Storage Room temperature, in a dry area[7]
Synonyms Methyl 2-chloro-3-nitroisonicotinate[7]

Core Reactivity: Mechanistic Insights for the Medicinal Chemist

The synthetic power of this compound is rooted in three primary transformations that can be executed with high selectivity. Understanding the mechanisms of these reactions allows for rational experimental design and troubleshooting.

Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone reaction for this intermediate. The pyridine ring is inherently electron-deficient, and this effect is dramatically amplified by the strong electron-withdrawing nitro group at the C-3 position. This electronic arrangement renders the C-2 position, which bears the chloro leaving group, highly electrophilic and susceptible to attack by a wide range of nucleophiles.[8][9]

The reaction proceeds via a well-established two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Aromaticity is then restored through the expulsion of the chloride leaving group.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Selective Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a critical step that unlocks a vast potential for further functionalization. The resulting 3-aminopyridine moiety is a common feature in many biologically active molecules. This reduction can be achieved using various reagents, with the choice often depending on the presence of other reducible functional groups in the molecule.[10]

Commonly employed methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. This is often a clean and high-yielding method, though care must be taken to avoid dehalogenation.[11]

  • Metal-Acid Systems: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid) are robust and cost-effective.[10][11]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst.

  • Stannous Chloride (SnCl₂): A milder reagent that can be useful when other sensitive functional groups are present.[11][12]

Nitro_Reduction Start Methyl 2-substituted-3-nitropyridine-4-carboxylate -NO₂ Reagents Reducing Agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl) Start->Reagents End Methyl 2-substituted-3-aminopyridine-4-carboxylate -NH₂ Reagents->End Reduction

Caption: Transformation of the Nitro Group to an Amine.

Manipulation of the Carboxylate Ester

The methyl ester at the C-4 position provides a third point for diversification. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which can then participate in a variety of subsequent reactions, most notably amide bond formation via coupling with amines.

Hydrolysis is typically performed under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of water and an organic solvent like dioxane or THF.[13] Careful neutralization is required during workup to protonate the carboxylate and isolate the free acid, which can be challenging due to the amphoteric nature of the pyridine ring.[13]

Application Protocols: From Theory to Practice

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. They include explanations for key steps, emphasizing the principles of self-validation and safety.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the displacement of the 2-chloro substituent with a primary or secondary amine, a common strategy for introducing diversity.

Rationale: The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of reactants and stabilize the charged intermediate. A non-nucleophilic base is often included to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Protocol_SNAr A 1. Reaction Setup Dissolve substrate in solvent (e.g., EtOH, DMF). Add amine (1.1 eq) and base (e.g., Et₃N, 1.2 eq). B 2. Reaction Conditions Stir at room temperature or heat (e.g., 80 °C). Monitor by TLC or LC-MS until substrate is consumed. A->B Execution C 3. Work-up Cool to RT. Remove solvent under reduced pressure. Partition between water and an organic solvent (e.g., EtOAc). B->C Completion D 4. Purification Wash organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography. C->D Isolation

Caption: Experimental Workflow for a Typical SNAr Reaction.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the solid in a suitable solvent such as ethanol or DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq) to the solution. If the amine starting material is a hydrochloride salt, an additional equivalent of base is required. Add a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Stannous Chloride-Mediated Reduction of the Nitro Group

This protocol details a reliable method for converting the nitro group to an amine using tin(II) chloride.

Rationale: SnCl₂ is a classic and effective reagent for this transformation. The reaction is performed in an alcoholic solvent, and the acidic work-up ensures the product is protonated and soluble, while the subsequent basification precipitates tin salts, allowing for their removal by filtration.

Protocol_Reduction A 1. Reaction Setup Suspend substrate in Ethanol. Add SnCl₂·2H₂O (4-5 eq) portion-wise. B 2. Reaction Conditions Heat to reflux (approx. 78 °C) for 1-3 hours. Monitor by TLC for disappearance of starting material. A->B Heating C 3. Work-up & Quenching Cool to 0 °C. Quench with saturated NaHCO₃ solution. Adjust pH to ~8. Filter through Celite® to remove tin salts. B->C Completion & Neutralization D 4. Extraction & Purification Extract filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. C->D Isolation

Caption: Experimental Workflow for Nitro Group Reduction using SnCl₂.

Step-by-Step Methodology:

  • Setup: Suspend the 3-nitropyridine derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension. The addition may be exothermic, so portion-wise addition is recommended.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. A new, more polar spot corresponding to the amine product should appear.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 8.

  • Filtration: A thick white precipitate of tin salts will form. Dilute the mixture with ethyl acetate and filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine, which can be purified further if necessary.

Illustrative Case Study: A Multi-Step Synthetic Pathway

To demonstrate the power of this intermediate, consider the following hypothetical pathway to a complex, drug-like scaffold. This sequence combines the key reactions discussed.

Drug_Discovery_Pathway A This compound B SNAr Product A->B Step 1: SNAr + R¹R²NH Et₃N, EtOH C Amino-Pyridine Intermediate B->C Step 2: Nitro Reduction + SnCl₂·2H₂O EtOH, Reflux D Final Amide Product (Drug-like Scaffold) C->D Step 3: Amide Coupling a) LiOH, H₂O/THF b) R³COOH, HATU, DIPEA

Caption: Multi-step synthesis starting from the title intermediate.

This pathway illustrates a typical sequence employed in medicinal chemistry programs:

  • Step 1 (SNAr): A key amine side chain (R¹R²NH) is introduced, establishing a core part of the target molecule's structure.

  • Step 2 (Reduction): The nitro group is converted to an amine, providing a reactive handle for the next step.

  • Step 3 (Amide Coupling): The methyl ester is first hydrolyzed to the carboxylic acid, which is then coupled with another amine (or in this case, a carboxylic acid R³COOH is coupled to the newly formed amine) using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final amide product.

This logical, step-wise approach allows for the modular construction of complex molecules, enabling the systematic exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential.

  • Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its predictable reactivity at three distinct positions—the chloro leaving group, the nitro group, and the methyl ester—provides chemists with a reliable and versatile platform for the synthesis of novel compounds. By mastering the protocols for its manipulation, research and development teams can accelerate their discovery pipelines and more efficiently navigate the complex path toward new medicines.

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Application Notes and Protocols for the Utilization of Methyl 2-chloro-3-nitropyridine-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The relentless demand for increased agricultural productivity necessitates the development of novel, effective, and selective herbicides. Within the vast landscape of agrochemical research, pyridine-based compounds have emerged as a cornerstone for the synthesis of a multitude of commercial products. Their inherent chemical versatility and biological activity make them ideal scaffolds for creating next-generation crop protection agents. Among these, Methyl 2-chloro-3-nitropyridine-4-carboxylate stands out as a highly functionalized and strategically important intermediate. Its unique arrangement of reactive sites—a labile chlorine atom, a reducible nitro group, and a modifiable ester—positions it as a key building block for the synthesis of high-value picolinic acid herbicides, a class of synthetic auxins known for their efficacy against broadleaf weeds.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile molecule in the synthesis of advanced agrochemicals, with a particular focus on the plausible synthetic pathway towards the commercial herbicide, florpyrauxifen-benzyl.

Core Application: Synthesis of Arylpicolinate Herbicides

This compound is an exemplary starting material for the synthesis of arylpicolinate herbicides. This class of herbicides acts by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species.[2][3][4] A prominent example of a modern arylpicolinate herbicide is florpyrauxifen-benzyl .[1][5][6] The structural components of florpyrauxifen-benzyl strongly suggest a synthetic route originating from a precursor like this compound.

The overall synthetic strategy involves a series of key transformations that leverage the inherent reactivity of the starting material. The following sections will detail the underlying principles and provide exemplary protocols for these critical steps.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic route from this compound to a florpyrauxifen-benzyl precursor.

G start This compound intermediate1 Suzuki Coupling Product (Aryl-substituted nitropyridine) start->intermediate1 Suzuki Coupling (or SNAr) intermediate2 Amino-pyridine derivative intermediate1->intermediate2 Nitro Group Reduction final_product Florpyrauxifen-benzyl precursor intermediate2->final_product Further functionalization (e.g., chlorination, esterification)

Caption: Plausible synthetic pathway.

Key Synthetic Transformations and Protocols

Carbon-Carbon Bond Formation: Introducing the Aryl Moiety

The introduction of the substituted phenyl group, a critical pharmacophore in many arylpicolinate herbicides, can be achieved via two primary methods: Suzuki Coupling or Nucleophilic Aromatic Substitution (SNAr).

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[7] In this context, the chloro group at the 2-position of the pyridine ring serves as the halide partner.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are chosen for their high efficiency in facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Base: A base, typically sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid and to facilitate the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a degassed solvent mixture of toluene and water (4:1 v/v).

  • Reaction Setup: Add a degassed aqueous solution of Na₂CO₃ (2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitro group, makes the 2-chloro substituent susceptible to nucleophilic aromatic substitution.[8][9][10] A suitably activated phenol can displace the chloride ion to form the desired biaryl ether linkage.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base like potassium carbonate or cesium carbonate is used to deprotonate the phenol, generating a more potent nucleophile.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is employed to dissolve the reagents and facilitate the formation of the Meisenheimer complex intermediate.[8]

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in dry DMSO, add the substituted phenol (1.1 eq.) and anhydrous cesium fluoride (CsF) (2.0 eq.).[11][12]

  • Reaction Execution: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.

Reduction of the Nitro Group: Formation of the Key Amino Intermediate

The conversion of the 3-nitro group to a 3-amino group is a crucial step in the synthesis of many picolinic acid herbicides, including the precursor to florpyrauxifen-benzyl.[2] This transformation is typically achieved through catalytic hydrogenation or with reducing metals in acidic media.[13][14]

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This method offers high yields and clean reactions. Catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. The choice of solvent and pressure can be optimized for specific substrates.

  • Metal/Acid Reduction: A classic and cost-effective method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.[15] This method is robust and suitable for large-scale synthesis.

Experimental Protocol: Nitro Group Reduction with Iron in Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the aryl-substituted nitropyridine intermediate (1.0 eq.) in a mixture of ethanol and acetic acid (3:1 v/v).

  • Addition of Reducing Agent: Add iron powder (5.0 eq.) portion-wise to the stirred suspension. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino-pyridine derivative, which can be further purified by crystallization or chromatography.

Data Summary Table

Starting MaterialKey ReactionProductTypical Yield (%)Reference Protocol Basis
This compoundSuzuki CouplingAryl-substituted nitropyridine70-90[7]
This compoundNucleophilic Aromatic SubstitutionAryl ether nitropyridine60-85[11][12]
Aryl-substituted nitropyridineNitro Group ReductionAryl-substituted aminopyridine85-95[13][15]

Mechanism Visualization

The following diagram illustrates the mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

SNAr_Mechanism Reactants Py-Cl + Nu⁻ Intermediate [Meisenheimer Complex]⁻ (Resonance Stabilized) Reactants->Intermediate Addition Products Py-Nu + Cl⁻ Intermediate->Products Elimination

Caption: SNAr reaction mechanism.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex agrochemicals. The protocols and insights provided in this application note demonstrate its utility in constructing the core structures of modern arylpicolinate herbicides. The strategic combination of nucleophilic aromatic substitution or Suzuki coupling, followed by nitro group reduction, provides a clear and efficient pathway to advanced herbicidal molecules. Further research into optimizing reaction conditions, exploring novel catalytic systems, and expanding the scope of nucleophiles and coupling partners will undoubtedly lead to the discovery of new and even more effective crop protection solutions.

References

Application Notes and Protocols for the Reaction of Methyl 2-chloro-3-nitropyridine-4-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. The pyridine core is a common motif in a vast array of pharmaceuticals, and the specific arrangement of substituents in this molecule—a leaving group (chloro), a strong electron-withdrawing group (nitro), and a versatile handle for further modification (methyl carboxylate)—renders it an exceptionally valuable building block for the synthesis of novel therapeutic agents.

The primary reactivity of this molecule is governed by the electron-deficient nature of the pyridine ring, which is further amplified by the presence of the nitro group. This electronic configuration makes the carbon atom bearing the chloro substituent highly electrophilic and susceptible to attack by nucleophiles, particularly amines. This reaction, a Nucleophilic Aromatic Substitution (SNAr), provides a robust and straightforward method for introducing diverse amino functionalities, which are crucial for modulating the pharmacological properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile. The resulting 2-amino-3-nitropyridine-4-carboxylate derivatives are key intermediates in the synthesis of a range of biologically active molecules.[1][2]

This guide provides a detailed exploration of the reaction of this compound with primary and secondary amines, offering insights into the underlying mechanism and providing detailed protocols for its successful implementation in a laboratory setting.

Reaction Mechanism: The SNAr Pathway

The reaction of this compound with amines proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring, which is bonded to the chlorine atom. This attack is the rate-determining step of the reaction. The presence of the strongly electron-withdrawing nitro group at the 3-position, along with the inherent electron-deficient character of the pyridine ring, significantly activates the ring towards this nucleophilic attack.[4]

  • Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, which is a key factor driving the reaction forward.

  • Elimination of the Leaving Group: In the final, rapid step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the corresponding 2-amino-3-nitropyridine-4-carboxylate product.

SNAr_Mechanism

Figure 1: SNAr Mechanism with Amines

Experimental Protocols

The following protocols are provided as a general guideline for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and choice of base) may be necessary for specific amines to achieve optimal yields. These protocols are based on established procedures for analogous 2-chloro-nitropyridine systems.[5]

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when a base is employed, to prevent hydrolysis of the starting material and product.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially when using sensitive amines or running the reaction at elevated temperatures for extended periods.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol describes a general procedure for the reaction with a primary amine.

Materials:

  • This compound

  • Benzylamine (1.1 equivalents)

  • Ethanol or Isopropanol

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3) (1.2 equivalents, optional, but recommended)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or isopropanol to a concentration of approximately 0.1-0.2 M.

  • Add benzylamine (1.1 equivalents) to the solution at room temperature with stirring.

  • If the amine is used as its hydrochloride salt, or if the reaction is sluggish, add a non-nucleophilic base such as triethylamine or potassium carbonate (1.2 equivalents). The base will neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-(benzylamino)-3-nitropyridine-4-carboxylate.

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol outlines a general procedure for the reaction with a secondary amine.

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Dimethylformamide (DMF) or Ethanol

  • Potassium Carbonate (K2CO3) or Triethylamine (Et3N) (1.5 equivalents)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or ethanol to a concentration of 0.1-0.2 M.

  • Add morpholine (1.2 equivalents) to the solution, followed by the addition of potassium carbonate or triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 80-120 °C and maintain for 4-16 hours, depending on the reactivity of the amine and the solvent used.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into ice-water and stir. The product may precipitate and can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • If ethanol is used, remove the solvent under reduced pressure.

  • Combine any organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 2-morpholino-3-nitropyridine-4-carboxylate.

Experimental_Workflow

Figure 2: General Experimental Workflow

Data Presentation: Expected Outcomes

The yield of the SNAr reaction can vary depending on the nucleophilicity and steric bulk of the amine, as well as the specific reaction conditions employed. The following table provides a summary of typical yields observed for the reaction of a similar substrate, 2-Chloro-3-methyl-5-nitropyridine, with various amines, which can serve as a reasonable expectation for the reactions of this compound.[5]

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticBenzylamineIsopropanol/Water-80285-95
Secondary AliphaticMorpholineEthanolEt3NReflux2-480-90
Secondary Aliphatic1-Methyl-3-phenylpiperazineDMSOKF14012High (not specified)
Primary AromaticAnilineDMFK2CO31008-1270-85

Safety and Handling

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use and handle with appropriate care.

  • Solvents: Handle flammable organic solvents with care and away from ignition sources.

  • Bases: Triethylamine is a corrosive and flammable liquid. Potassium carbonate is an irritant. Handle with appropriate PPE.

Always follow standard laboratory safety procedures and consult the relevant SDS for all chemicals used.

Conclusion

The reaction of this compound with amines via nucleophilic aromatic substitution is a powerful and versatile method for the synthesis of a diverse range of substituted pyridine derivatives. The protocols and information provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with potential therapeutic applications.

References

  • PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Undheim, K., & Tønjum, R. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134. Available at: [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available at: [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • B. T. K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-6. Available at: [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

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The Strategic Utility of Methyl 2-chloro-3-nitropyridine-4-carboxylate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount.[1] Methyl 2-chloro-3-nitropyridine-4-carboxylate is a key reagent that exemplifies the power of a polysubstituted pyridine ring system. Its unique arrangement of activating and reactive groups—a nucleophilically displaceable chlorine atom, a strongly electron-withdrawing nitro group, and a versatile ester functionality—renders it a potent intermediate for the construction of complex molecular architectures.

The inherent electron deficiency of the pyridine ring is significantly amplified by the presence of the nitro group at the 3-position and the methyl carboxylate at the 4-position. This electronic profile makes the C2 and C6 positions highly susceptible to nucleophilic attack. With a chlorine atom, a good leaving group, situated at the C2 position, this molecule is primed for a variety of synthetic transformations. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Scheme:

Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination start Methyl 2-hydroxy-pyridine-4-carboxylate reagents1 HNO₃ / H₂SO₄ start->reagents1 intermediate Methyl 2-hydroxy-3-nitropyridine-4-carboxylate reagents1->intermediate reagents2 POCl₃ or SOCl₂ intermediate->reagents2 product This compound reagents2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 2-hydroxy-3-nitropyridine-4-carboxylate

  • To a stirred solution of concentrated sulfuric acid, carefully add Methyl 2-hydroxy-pyridine-4-carboxylate at 0-5 °C.

  • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the nitrated intermediate.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-hydroxy-3-nitropyridine-4-carboxylate with an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Carefully remove the excess chlorinating agent by distillation under reduced pressure.

  • Pour the residue onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Key Applications and Protocols

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of this reagent's utility lies in its high reactivity towards nucleophiles via the SNAr mechanism. The potent electron-withdrawing nitro group at the C3 position, in concert with the pyridine nitrogen, strongly activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride ion.

Mechanistic Pathway:

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining) product 2-Substituted-3-nitropyridine-4-carboxylate + Cl⁻ intermediate->product Elimination

Caption: Generalized SNAr mechanism.

Protocol 1: O-Arylation with an Indazolol Derivative

This protocol is adapted from the patent literature and demonstrates the use of this compound in the synthesis of complex heterocyclic ethers, which are often explored as kinase inhibitors in cancer therapy.[2][3]

Reaction Scheme:

// Placeholder for an actual image of the reaction scheme.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1379302-09-6216.582.81.0
1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-olN/A286.242.81.0
4-Dimethylaminopyridine (DMAP)1122-58-3122.177.02.5
Tetrahydrofuran (THF), anhydrous109-99-972.11--

Procedure:

  • To a pressure vessel charged with a magnetic stir bar, add this compound (605 mg, 2.8 mmol), 1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol (800 mg, 2.8 mmol), and DMAP (854 mg, 7.0 mmol).[2][3]

  • Add anhydrous THF (11.2 mL).

  • Seal the vessel and heat the reaction mixture to 70 °C.[2][3]

  • Monitor the reaction progress by LC-MS. The patent indicates good conversion after 3 hours.[2][3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired product.

Protocol 2: N-Arylation with Amines (General Protocol)

The displacement of the 2-chloro substituent with nitrogen nucleophiles is a fundamental transformation for accessing a wide range of biologically active aminopyridines.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Add the desired amine (1.1 - 1.5 equivalents).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents), to scavenge the HCl generated.

  • Heat the reaction mixture (typically between 50-100 °C) and monitor by TLC.

  • Upon completion, cool the mixture and remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and 2-chloropyridines are known to be competent coupling partners, especially when activated by electron-withdrawing groups.[4] This reaction allows for the introduction of aryl or heteroaryl substituents at the 2-position, creating biaryl structures that are prevalent in medicinal chemistry.

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L₂ Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Reactant Ar-Cl Reactant->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids (General Protocol)

Materials:

ReagentRoleTypical Amount (mol%)
This compoundElectrophile1.0 mmol
Arylboronic acidNucleophile1.2 - 1.5 equivalents
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst1 - 5 mol%
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0 equivalents
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)Reaction Medium-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Conclusion and Future Outlook

This compound is a highly activated and versatile building block for the synthesis of complex heterocyclic compounds. The predictable reactivity of the 2-chloro substituent in SNAr and Suzuki-Miyaura coupling reactions allows for the controlled and efficient introduction of a wide array of functional groups. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable intermediate. Future work in this area will likely focus on expanding the scope of its applications in the synthesis of novel bioactive molecules and the development of more sustainable and efficient catalytic systems for its transformations.

References

  • US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents - Google P
  • US10662204B2 - Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents - Google P
  • The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery - Phcix. [Link]

  • CN113637005B - 用于癌症治疗的kras抑制剂 - Google P
  • CN108290861B - 作为usp30抑制剂的1-氰基-吡咯烷衍生物 - Google P
  • CN115703775A - 一种kras突变体g12c抑制剂及其制备方法和应用 - Google P
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"Methyl 2-chloro-3-nitropyridine-4-carboxylate" reaction conditions and solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthetic Utility of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

This compound is a highly functionalized pyridine derivative that serves as a cornerstone intermediate in modern organic synthesis and medicinal chemistry. Its strategic arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a reducible nitro group, and a hydrolyzable ester—offers a rich platform for molecular elaboration. The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing effects of the nitro and carboxylate groups, dictates its reactivity and renders it a valuable precursor for the synthesis of complex pharmaceutical agents and novel chemical entities.

This guide provides an in-depth exploration of the key transformations involving this compound. We will delve into the mechanistic underpinnings of its primary reactions, offer field-proven protocols, and present data in a format designed for practical laboratory application.

Physicochemical Properties & Solubility Profile

A thorough understanding of the physical properties of a reagent is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Methyl 2-chloro-3-nitroisonicotinate[1]
CAS Number 1379302-09-6
Molecular Formula C₇H₅ClN₂O₄PubChem
Molecular Weight 216.58 g/mol PubChem
Appearance Solid (Typically off-white to yellow powder)[1][2]
Melting Point 51-53 °C (for the analogous 2-chloro-4-methyl-3-nitropyridine)[2]

Solubility Insights: Precise quantitative solubility data for this compound is not widely published. However, based on its functional groups and data from structurally similar nitropyridines, a reliable solubility profile can be inferred. The principle of "like dissolves like" is paramount. Nitropyridines are generally characterized as being insoluble in water but soluble in common organic solvents.

  • High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-methylpyrrolidone (NMP), and acetone.

  • Moderate Solubility: Ethers (e.g., THF, 1,4-dioxane), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Lower Solubility: Alcohols (e.g., methanol, ethanol), where solubility increases with heating.

  • Insoluble: Water and non-polar hydrocarbon solvents (e.g., hexanes, toluene).

Core Synthetic Transformations: Mechanisms and Protocols

The synthetic versatility of this molecule is best understood by examining its three principal reactive pathways.

G main This compound snar 2-Substituted-3-nitropyridine (e.g., Amino, Alkoxy, Thioether) main->snar Nucleophilic Aromatic Substitution (SNAr) Nu⁻ / Solvent reduction Methyl 2-amino-3-chloropyridine-4-carboxylate main->reduction Nitro Group Reduction [H] (e.g., SnCl₂, Pd/C, H₂) hydrolysis 2-Chloro-3-nitropyridine-4-carboxylic Acid main->hydrolysis Ester Hydrolysis H₂O / H⁺ or OH⁻

Caption: Key synthetic pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The most prominent reaction is the displacement of the C-2 chloro atom via Nucleophilic Aromatic Substitution (SNAr). The convergence of electron-withdrawing groups (-NO₂, -CO₂Me) renders the C-2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]

Causality of Reactivity: The reaction proceeds through a two-step addition-elimination mechanism. The initial, rate-determining step is the attack of the nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the oxygen atoms of the nitro group, stabilizing the intermediate and facilitating the subsequent rapid elimination of the chloride ion to restore aromaticity.[3]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the oxidation of 2-chloro-4-methyl-3-nitropyridine to 2-chloro-3-nitropyridine-4-carboxylic acid, followed by a Fischer esterification to yield the target compound. This guide emphasizes the underlying chemical principles, provides a detailed step-by-step protocol, and includes critical safety and characterization data to ensure a safe, efficient, and verifiable synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a highly functionalized pyridine derivative. Its structure incorporates several reactive sites: a carboxylic ester, a chloro substituent amenable to nucleophilic aromatic substitution, and a nitro group that can be reduced to an amine or act as a potent electron-withdrawing group.[1] This trifecta of functionalities makes it a versatile precursor for the synthesis of complex polyfunctional pyridines, which are privileged structures in numerous pharmacologically active compounds.[1][2]

The synthetic strategy detailed herein follows a logical and field-proven two-step sequence. The first step involves the oxidation of the methyl group of the readily available 2-chloro-4-methyl-3-nitropyridine. The subsequent step is the esterification of the resulting carboxylic acid with methanol under acidic conditions. This approach is robust and scalable for typical laboratory needs.

Overall Synthetic Scheme:

Synthetic_Scheme cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification Start 2-chloro-4-methyl-3-nitropyridine Intermediate 2-chloro-3-nitropyridine-4-carboxylic acid Start->Intermediate K2Cr2O7, H2SO4 Final This compound Intermediate_ref 2-chloro-3-nitropyridine-4-carboxylic acid Intermediate_ref->Final Methanol, H2SO4 (cat.) Detailed_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification s1_start Dissolve 2-chloro-4-methyl-3-nitropyridine in cold H2SO4 s1_add Add K2Cr2O7 in portions s1_start->s1_add s1_react Heat at 60°C for 8h s1_add->s1_react s1_quench Quench with ice s1_react->s1_quench s1_extract Extract with Ethyl Acetate s1_quench->s1_extract s1_dry Dry, concentrate & triturate s1_extract->s1_dry s1_product Isolate Intermediate: 2-chloro-3-nitropyridine-4-carboxylic acid s1_dry->s1_product s2_start Suspend Intermediate in Methanol s1_product->s2_start Use in next step s2_catalyst Add catalytic H2SO4 s2_start->s2_catalyst s2_react Reflux for 4-6h s2_catalyst->s2_react s2_concentrate Remove excess Methanol s2_react->s2_concentrate s2_neutralize Neutralize with NaHCO3 soln. s2_concentrate->s2_neutralize s2_purify Purify (Chromatography/Recrystallization) s2_neutralize->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Sources

The Versatile Building Block: Methyl 2-chloro-3-nitropyridine-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Polysubstituted Pyridine Scaffold

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the pyridine ring holds a privileged position due to its presence in numerous natural products and FDA-approved drugs. Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a frequent component of pharmacophores. "Methyl 2-chloro-3-nitropyridine-4-carboxylate" is a highly functionalized and versatile building block that offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures. Its unique arrangement of a reactive chloro group, a reducible nitro moiety, and a modifiable ester function, all on an electron-deficient pyridine core, provides a gateway to a diverse range of bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies. This application note provides an in-depth guide to the synthesis, reactivity, and practical applications of this valuable intermediate, complete with detailed protocols for its use in medicinal chemistry workflows.

Physicochemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its substituents on the pyridine ring. The strongly electron-withdrawing nitro group at the 3-position, in concert with the pyridine nitrogen, significantly lowers the electron density of the aromatic system. This electronic deficiency profoundly activates the C2 position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions[1].

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1379302-09-6
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

The reactivity of this building block can be primarily categorized into two key transformations that are of immense utility in medicinal chemistry:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chloro group is readily displaced by a wide variety of nucleophiles, most notably primary and secondary amines. This reaction is typically high-yielding and proceeds under mild conditions, allowing for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).

  • Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to an amino group. This transformation provides a crucial handle for further functionalization, such as amide bond formation, or for serving as a key hydrogen bond donor in a pharmacophore.

These two transformations can be performed sequentially, enabling the construction of complex, highly decorated pyridine and fused-pyrimidine scaffolds from a single, readily accessible starting material.

Synthesis of this compound

While "this compound" is commercially available, understanding its synthesis provides valuable context for its purity and potential side products. A plausible and efficient synthetic route can be adapted from established procedures for analogous 2-chloro-3-nitropyridines[2]. The synthesis logically proceeds through the nitration of a 2-hydroxypyridine precursor, followed by chlorination.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination Methyl_2_hydroxyisonicotinate Methyl 2-hydroxyisonicotinate Methyl_2_hydroxy_3_nitroisonicotinate Methyl 2-hydroxy-3-nitroisonicotinate Methyl_2_hydroxyisonicotinate->Methyl_2_hydroxy_3_nitroisonicotinate HNO₃ / H₂SO₄ Target_Compound This compound Methyl_2_hydroxy_3_nitroisonicotinate->Target_Compound POCl₃, heat

Caption: Proposed synthesis of the title compound.

Detailed Protocol for Synthesis (by analogy):

Step 1: Synthesis of Methyl 2-hydroxy-3-nitroisonicotinate

  • To a stirred solution of Methyl 2-hydroxyisonicotinate (1 equivalent) in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 2-hydroxy-3-nitroisonicotinate.

Step 2: Synthesis of this compound

  • A mixture of Methyl 2-hydroxy-3-nitroisonicotinate (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours[2].

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Core Applications in Medicinal Chemistry: Synthesis of Fused Heterocycles

A prominent application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors. The general strategy involves a sequential SNAr reaction with an amine, followed by reduction of the nitro group and subsequent cyclization.

General Workflow for Pyrido[2,3-d]pyrimidine Synthesis:

Workflow_Pyrido_Pyrimidine Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) with R-NH₂ Start->Step1 Intermediate1 Methyl 2-(alkylamino)-3-nitropyridine-4-carboxylate Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Fe/NH₄Cl or H₂, Pd/C) Intermediate1->Step2 Intermediate2 Methyl 3-amino-2-(alkylamino)pyridine-4-carboxylate Step2->Intermediate2 Step3 Cyclization (e.g., with formamide or urea) Intermediate2->Step3 Final_Product Pyrido[2,3-d]pyrimidine derivative Step3->Final_Product

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Detailed Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-7-one Core

This protocol illustrates the synthesis of a core scaffold relevant to the development of kinase inhibitors.

Part A: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired primary amine (e.g., cyclopropylamine, 1.1 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the corresponding Methyl 2-(alkylamino)-3-nitropyridine-4-carboxylate.

Table 2: Representative SNAr Reactions with Amines

Amine NucleophileProductTypical Yield
AmmoniaMethyl 2-amino-3-nitropyridine-4-carboxylate>90%
AnilineMethyl 2-anilino-3-nitropyridine-4-carboxylate85-95%
MorpholineMethyl 2-morpholino-3-nitropyridine-4-carboxylate80-90%

Part B: Reduction of the Nitro Group

  • To a solution of the Methyl 2-(alkylamino)-3-nitropyridine-4-carboxylate (1 equivalent) in a mixture of ethanol and water, add iron powder (5-10 equivalents) and ammonium chloride (1.2 equivalents).

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Methyl 3-amino-2-(alkylamino)pyridine-4-carboxylate, which is often used in the next step without further purification.

Part C: Cyclization to form the Pyrido[2,3-d]pyrimidine-7-one

  • Heat the crude diamine from the previous step in formamide at 150-180 °C for 4-8 hours.

  • Alternatively, the diamine can be heated with urea at a similar temperature to form the corresponding 2,4-dihydroxy (or tautomeric 7-oxo) derivative.

  • After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidine-7-one.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient entry into a variety of medicinally relevant heterocyclic systems. Its predictable reactivity in nucleophilic aromatic substitution and nitro group reduction allows for a modular approach to the synthesis of complex molecules. The protocols outlined in this application note demonstrate its utility in constructing the core of pyrido[2,3-d]pyrimidine-based kinase inhibitors, a testament to its value in modern drug discovery. Researchers and scientists in the field are encouraged to explore the full potential of this versatile intermediate in their synthetic endeavors.

References

  • PrepChem.com. (n.d.). Preparation of 2-chloro-3-nitrobenzoic acid methyl ester (intermediate). Retrieved January 6, 2026, from [Link]

  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130–133. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions [Video]. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1222. [Link]

  • ScienceOpen. (2024). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1112. [Link]

  • PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]

Sources

The Versatile Scaffold: Application Notes for Methyl 2-chloro-3-nitropyridine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Core

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a richly functionalized heterocyclic compound poised for significant applications in modern drug discovery and medicinal chemistry. Its unique arrangement of substituents—a reactive chloro group, an electron-withdrawing nitro group, and a methyl ester—on a pyridine core makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1][2] The pyridine ring itself is a privileged scaffold, found in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents.[3]

The key to the utility of this molecule lies in the electronic properties conferred by its substituents. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the chloro and carboxylate groups, renders the pyridine ring electron-deficient. This electronic profile significantly activates the C2 position for nucleophilic aromatic substitution (SNAr), making the displacement of the chloride ion a facile and efficient process.[1][4] This inherent reactivity allows for the strategic introduction of a wide array of nucleophiles, enabling the construction of diverse compound libraries for biological screening.

This guide provides an in-depth exploration of the applications of this compound derivatives, with a particular focus on their use as precursors for the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present data to illustrate the synthetic utility of this powerful chemical intermediate.

Core Application: Synthesis of Substituted Pyridopyrimidinone Kinase Inhibitors

A primary application of this compound derivatives is in the synthesis of fused heterocyclic systems, many of which are scaffolds for potent enzyme inhibitors. The strategic positioning of reactive sites on the pyridine ring allows for a stepwise and controlled construction of more complex structures, such as pyridopyrimidinones, which are known to target the ATP-binding site of various kinases.

The general workflow involves an initial SNAr reaction at the C2 position, followed by reduction of the nitro group and subsequent cyclization to form the fused ring system. This approach provides a modular and efficient route to a diverse range of potential kinase inhibitors.

Workflow for Pyridopyrimidinone Synthesis

workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) with a primary amine (R-NH2) start->snar Step 1 reduction Nitro Group Reduction (e.g., with Fe/NH4Cl or H2, Pd/C) snar->reduction Step 2 cyclization Intramolecular Cyclization (e.g., with formamidine acetate) reduction->cyclization Step 3 final Substituted Pyridopyrimidinone (Kinase Inhibitor Scaffold) cyclization->final

Caption: Synthetic workflow from the starting material to a kinase inhibitor scaffold.

Detailed Application Notes & Protocols

Application Note 1: Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the C2 position of this compound is readily displaced by a variety of nucleophiles. This reaction is the cornerstone of its utility, allowing for the introduction of diverse side chains that can interact with specific pockets of a biological target. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitro group.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically chosen to dissolve the polar starting materials and to facilitate the formation of the charged Meisenheimer complex.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: While the activated substrate can react at room temperature, gentle heating (e.g., 60-80 °C) is often employed to ensure complete and timely conversion, especially with less reactive nucleophiles.

Protocol 1: Synthesis of Methyl 2-(benzylamino)-3-nitropyridine-4-carboxylate

This protocol details a representative SNAr reaction using benzylamine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL per mmol of starting material) in a round-bottom flask, add triethylamine (1.5 eq).

  • Add benzylamine (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation: Representative SNAr Reactions

Nucleophile (R-NH2)Product Yield (%)
Benzylamine85%
Aniline78%
4-Fluoroaniline82%
Cyclopropylamine90%

Yields are representative and may vary based on reaction scale and purification.

Application Note 2: Nitro Group Reduction and Cyclization

Following the successful introduction of a side chain via SNAr, the nitro group is reduced to an amine. This newly formed amino group is then positioned to react with the adjacent ester to form a fused ring system, a common strategy in the synthesis of heterocyclic drugs.

Causality Behind Experimental Choices:

  • Reduction Method: Reduction with iron powder in the presence of an acid source like ammonium chloride is a classic, cost-effective, and efficient method for converting aromatic nitro groups to anilines. Alternatively, catalytic hydrogenation (H₂, Pd/C) offers a cleaner workup but may not be compatible with all functional groups.

  • Cyclization Reagent: Formamidine acetate is used to introduce the final carbon atom required to form the pyrimidinone ring. The reaction proceeds via condensation with the diamine intermediate.

Protocol 2: Synthesis of a Substituted Pyridopyrimidinone

This protocol outlines the reduction and subsequent cyclization of the SNAr product.

Materials:

  • Methyl 2-(benzylamino)-3-nitropyridine-4-carboxylate (from Protocol 1) (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (1.0 eq)

  • Ethanol/Water mixture (e.g., 4:1)

  • Formamidine acetate (3.0 eq)

  • 2-Ethoxyethanol

  • Celite®

Procedure:

Part A: Nitro Reduction

  • In a round-bottom flask, suspend Methyl 2-(benzylamino)-3-nitropyridine-4-carboxylate (1.0 eq) and ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate, which can be used in the next step without further purification.

Part B: Cyclization

  • To the crude diamine from Part A, add 2-ethoxyethanol and formamidine acetate (3.0 eq).

  • Heat the mixture to 120-130 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyridopyrimidinone product.

Signaling Pathway Visualization

pathway ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Inhibitor Pyridopyrimidinone Derivative Inhibitor->Kinase Competitive Inhibition Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Competitive inhibition of a kinase by the synthesized derivative.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: TLC analysis at each step provides a qualitative assessment of reaction completion, conversion of starting material, and formation of the product.

  • Structural Confirmation: The structure of the final product and intermediates should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry (MS). The expected shifts and fragmentation patterns provide definitive evidence of the success of each chemical transformation.

  • Purity Assessment: The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC), which is crucial for accurate biological testing.

By following these analytical steps, a researcher can have high confidence in the identity and quality of the synthesized molecules, ensuring the reliability of subsequent biological data.

Conclusion

This compound is a high-potential starting material for the synthesis of novel, biologically active compounds. Its inherent reactivity, governed by the activating effects of the nitro and chloro groups, allows for straightforward and efficient derivatization. The application notes and protocols provided herein demonstrate a robust pathway to the synthesis of pyridopyrimidinone scaffolds, which are of significant interest in the development of kinase inhibitors. This guide serves as a foundational resource for researchers in medicinal chemistry and drug development, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition, 37(9), 1797-800. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). Molecules, 28(10), 4183. Retrieved from [Link]

  • Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4049-4084. Retrieved from [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). ACS Medicinal Chemistry Letters, 13(7), 1146-1153. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and frequently asked questions to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.

Introduction: Navigating the Synthesis

The synthesis of this compound is a multi-step process that, while established, presents several critical junctures where side reactions can occur, impacting yield and purity. The typical route involves the nitration of a 2-hydroxy-4-pyridinecarboxylic acid derivative followed by chlorination. Each step demands precise control over reaction conditions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the specific issues you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific experimental problems. Each entry details the potential causes and provides actionable, step-by-step protocols to diagnose and resolve the issue.

Q1: My final yield is consistently low after the chlorination step. What are the primary causes and how can I improve it?

Low yield is a frequent issue, often stemming from incomplete reactions or the formation of difficult-to-separate byproducts. Let's break down the likely culprits.

Potential Cause 1: Incomplete Chlorination

The conversion of the 2-hydroxy (or 2-pyridone) tautomer to the 2-chloro group using phosphorus oxychloride (POCl₃) can be sluggish if not driven to completion. The starting material, Methyl 2-hydroxy-3-nitropyridine-4-carboxylate, may remain.

  • Causality: The hydroxyl group of the pyridone must be converted into a better leaving group by POCl₃ before being displaced by a chloride ion. Insufficient temperature, reaction time, or excess moisture can hinder this process.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all glassware is oven-dried and reagents, especially POCl₃, are fresh and anhydrous. POCl₃ reacts violently with water, which would consume the reagent and introduce HCl, complicating the reaction.

    • Temperature & Time Optimization: While literature protocols provide a starting point, the optimal conditions can vary. If you suspect an incomplete reaction, consider a modest increase in temperature or extending the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reagent Stoichiometry: Using POCl₃ as both a reagent and solvent is common. However, for cleaner reactions on a larger scale, using a slight excess (e.g., 1.5-2.0 equivalents) in a high-boiling inert solvent might be preferable to using a large excess, which complicates workup.[1][2]

Potential Cause 2: Hydrolysis of the Product

This compound is susceptible to hydrolysis, especially during aqueous workup. The electron-withdrawing nitro group makes the 2-position highly activated towards nucleophilic substitution.[3][4][5] Water can act as a nucleophile, converting the desired 2-chloro product back to the 2-hydroxy starting material.

  • Causality: The presence of water, particularly under non-neutral pH conditions during workup, can facilitate the hydrolysis of the labile 2-chloro group.

  • Troubleshooting Steps:

    • Minimize Water Contact: During workup, perform extractions quickly and at low temperatures (e.g., using an ice bath).

    • Neutralize Carefully: When quenching the excess POCl₃, do so by pouring the reaction mixture slowly onto crushed ice, followed by careful neutralization with a cold, dilute base like sodium bicarbonate solution. Avoid using strong bases or allowing the temperature to rise significantly.

    • Use of Aprotic Solvents: Ensure the extraction solvent (e.g., dichloromethane, ethyl acetate) is dry and efficiently separates the organic phase from the aqueous phase.

Q2: My NMR and LC-MS show a significant impurity with the same mass as my desired product. What is it and how can I prevent it?

This is a classic sign of isomer formation, most likely occurring during the nitration step.

Potential Cause: Formation of Methyl 2-chloro-5-nitropyridine-4-carboxylate

The nitration of the pyridine ring is a directed electrophilic aromatic substitution. While the 3-position is the target, nitration can also occur at the 5-position, leading to an isomeric byproduct that is often difficult to separate from the desired product.

  • Causality: The directing effects of the substituents on the pyridine ring (hydroxyl and carboxyl groups) influence the position of nitration. While the 3-position is generally favored electronically, harsh reaction conditions (high temperatures, overly concentrated acids) can reduce selectivity and lead to the formation of the 5-nitro isomer.[6][7]

  • Troubleshooting Steps:

    • Strict Temperature Control: The nitration step is highly exothermic. Maintain the reaction temperature rigorously, typically between 0-10 °C, using an ice-salt or acetone-dry ice bath. Pre-cool the nitrating mixture (HNO₃/H₂SO₄) before the slow, dropwise addition of the pyridine substrate.

    • Optimize Nitrating Agent: The choice and concentration of the nitrating agent are critical. Fuming nitric acid in concentrated sulfuric acid is standard. Avoid overly aggressive conditions which can promote isomer formation and side reactions like oxidative degradation.[8]

    • Purification Strategy: If the isomer has already formed, careful column chromatography is required. Use a shallow solvent gradient and consider high-performance flash chromatography systems for better resolution. A common eluent system is a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of phosphorus oxychloride (POCl₃) in the chlorination step?

POCl₃ serves a dual purpose. First, it acts as a dehydrating agent. More importantly, it converts the pyridone's hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. A chloride ion (from another molecule of POCl₃ or HCl generated in situ) then attacks the C2 position in an SNAr-type mechanism, displacing the chlorophosphate group to yield the 2-chloropyridine derivative.[9][10]

Q2: Can I get decarboxylation as a side reaction during nitration?

Yes, decarboxylation is a potential side reaction, especially under harsh acidic and high-temperature conditions.[11][12] The pyridine ring, when protonated under strong acid conditions, becomes highly electron-deficient, which can destabilize the carboxylate group.

  • Mitigation: The most effective way to prevent decarboxylation is to maintain a low reaction temperature during nitration. If decarboxylation is a persistent issue, it indicates the reaction conditions are too aggressive. Re-evaluate temperature control and the concentration of your nitrating mixture.

Q3: My reaction mixture turns dark and forms a tar-like substance during chlorination. Why does this happen?

The formation of tar or polymeric material is usually a result of overheating or the presence of impurities.

  • Causality: POCl₃ is a very reactive and powerful dehydrating agent. At elevated temperatures, it can promote polymerization and decomposition, especially if the starting material is not pure. The reaction of POCl₃ with residual water can also generate polyphosphoric acids which can contribute to charring at high temperatures.

  • Mitigation:

    • Ensure the starting material (the nitrated pyridone) is pure and completely dry.

    • Control the heating rate. Bring the reaction to reflux slowly.

    • Avoid excessive heating. A gentle reflux is usually sufficient.[13] Using a high-boiling solvent to moderate the temperature can also be beneficial.

Visualization of Side Reaction Pathways

The following diagram illustrates the desired synthetic pathway and the key side reactions that can divert material away from the target product.

Synthesis_Pathway cluster_0 Nitration Step cluster_1 Chlorination Step Start Methyl 2-hydroxy- pyridine-4-carboxylate Nitrated_Product Methyl 2-hydroxy- 3-nitropyridine-4-carboxylate Start->Nitrated_Product HNO₃/H₂SO₄ (Controlled Temp) Isomer 5-Nitro Isomer Start->Isomer High Temp Decarboxylation Decarboxylated Byproduct Start->Decarboxylation Excessive Heat Target Methyl 2-chloro- 3-nitropyridine-4-carboxylate Nitrated_Product->Target POCl₃, Reflux Tar Polymeric Tar Nitrated_Product->Tar Overheating Hydrolysis Hydrolyzed Product (Back to Starting Material) Target->Hydrolysis Aqueous Workup

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow

Use this decision tree to diagnose and address issues in your synthesis.

Troubleshooting_Workflow start Problem Observed q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield impurity Impurity Detected q1->impurity Purity tar Tar Formation q1->tar Reaction Appearance q2_yield Is starting material present in product? low_yield->q2_yield q3_impurity Does impurity have same mass as product? impurity->q3_impurity degradation Degradation/ Polymerization tar->degradation incomplete_rxn Incomplete Chlorination or Hydrolysis q2_yield->incomplete_rxn Yes other_byproduct Other Byproduct q2_yield->other_byproduct No q3_impurity->other_byproduct No isomer_formation Isomer Formation q3_impurity->isomer_formation Yes sol1 Solution: - Increase reflux time/temp - Ensure anhydrous conditions - Careful aqueous workup incomplete_rxn->sol1 sol4 Solution: - Characterize byproduct (MS, NMR) - Review nitration conditions for decarboxylation other_byproduct->sol4 sol2 Solution: - Strict temperature control during nitration (0-10 °C) - Optimize purification isomer_formation->sol2 sol3 Solution: - Purify starting material - Control heating rate - Avoid overheating degradation->sol3

Caption: A workflow for troubleshooting common synthesis problems.

Data Summary Table

ParameterRecommended ConditionRationale / Common Issue
Nitration Temperature 0 – 10 °CHigher temperatures reduce regioselectivity, leading to 5-nitro isomer formation.
Chlorination Reagent Phosphorus Oxychloride (POCl₃)Standard reagent; must be anhydrous to prevent side reactions and reagent quenching.
Chlorination Temp. Reflux (typically ~110 °C)Required to drive the reaction to completion. Overheating can cause tar formation.
Workup pH Neutral (use NaHCO₃ or similar)Acidic or strongly basic conditions can promote hydrolysis of the 2-chloro group.
Moisture Control Strict (oven-dried glassware)Water reacts with POCl₃ and can hydrolyze the final product.

References

  • Vertex AI Search Result[14] : Information on the hydrolysis of chloropyridines.

  • Filo[6] : Discusses the mechanism and conditions for the nitration of pyridine, highlighting the deactivation of the ring and the preference for the 3-position under vigorous conditions.

  • National Institutes of Health (NIH)[15] : Provides insights into the hydrolysis mechanisms of chloro-substituted pyridones.

  • Royal Society of Chemistry (RSC)[7] : Details the electrophilic aromatic substitution reactions of pyridine derivatives with the nitronium ion.

  • Pearson[16] : Explains the mechanism of nitration and why certain positions on the pyridine ring are not favored.

  • ResearchGate[17] : Discusses various methods for the synthesis of nitropyridines.

  • YouTube[8] : Covers side reactions in the halogenation and nitration of pyridines, including oxidative degradation.

  • Google Patents[18] : Describes hydrolysis and alcoholysis reactions of 2-chloropyridine.

  • PubMed[3] : Details the aromatic substitution reactions of 2-chloropyridines.

  • GCW Gandhi Nagar Jammu[19] : General overview of pyridine reactivity in electrophilic substitution.

  • Google Patents[20] : Discusses the hydrolysis of 2-chloropyridine to 2-hydroxypyridine.

  • ACS Publications[21] : Describes methods for meta-nitration of pyridines.

  • National Institutes of Health (NIH)[1] : Describes a large-scale, solvent-free chlorination of hydroxypyridines using equimolar POCl₃.

  • SpringerLink[22] : Study on the nitration of 3-hydroxypyridine, showing the formation of dinitro and trinitro products depending on conditions.

  • RSC Publishing[9] : Describes POCl₃ mediated deoxygenative aromatization and electrophilic chlorination.

  • National Institutes of Health (NIH)[10] : Details the diverse applications of POCl₃ in chlorination, dehydration, and cyclization reactions.

  • ChemicalBook[13] : Provides a synthesis procedure for 2-chloro-4-methyl-3-nitropyridine using phosphorus oxychloride.

  • ResearchGate[11] : Discusses the kinetics and mechanism of the decarboxylation of pyridinecarboxylic acids.

  • ResearchGate[2] : Discusses the use of POCl₃ for the chlorination of hydroxypyrimidines and hydroxypyridines.

  • ElectronicsAndBooks[23] : Kinetic studies on the decarboxylation of N-substituted pyridinecarboxylic acids.

  • Chemical Review and Letters[24] : Reviews recent advances in the decarboxylative nitration of carboxylic acids.

  • ResearchGate[25] : Discusses the preparation of nitropyridines using nitric acid.

  • Google Patents[26] : Describes a process for preparing chlorinated pyridinesulphonic acid chlorides.

  • Chemistry Stack Exchange[12] : Discusses the rate of decarboxylation of different pyridinecarboxylic acids.

  • PubMed[27] : Covers the synthesis and decarboxylation of pyridine carboxylic acids.

  • ResearchGate[4] : Highlights the reactivity of 2-chloro-3-nitropyridines towards nucleophiles.

  • Ningbo Inno Pharmchem Co., Ltd.[28] : Provides properties and synthesis insights for 2-Chloro-4-Methyl-3-Nitropyridine.

  • Google Patents[29] : Mentions the synthesis of 3-amino-2-chloro-4-methylpyridine starting from 2-chloro-4-methyl-3-nitropyridine and the hazards of non-selective nitration.

  • ResearchGate[5] : Details the synthesis of 2-methyl-3-nitropyridines and their high reactivity towards nucleophiles.

Sources

Purification techniques for "Methyl 2-chloro-3-nitropyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Methyl 2-chloro-3-nitropyridine-4-carboxylate

This guide provides in-depth technical support for the purification of this compound (CAS No: 1379302-09-6). It is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during the purification process. The methodologies and advice provided herein are grounded in established chemical principles and field-proven techniques.

Initial Assessment and Purification Strategy

Before proceeding with purification, a preliminary assessment of the crude product is essential. This is typically accomplished using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the number of components and the relative polarity of the target compound versus impurities.

The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of impurities.

General Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying the crude product.

Purification Workflow start Crude Product (this compound) assess Assess Purity (TLC, HPLC) start->assess decision Is the major spot >90% pure with minor, less polar impurities? assess->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No (Multiple spots, polar impurities) check_purity1 Check Purity recrystallization->check_purity1 check_purity2 Check Purity column_chrom->check_purity2 check_purity1->column_chrom Purity Insufficient final_product Pure Product (>98%) check_purity1->final_product Purity Sufficient check_purity2->final_product Purity Sufficient end Further Purification Required check_purity2->end Purity Insufficient

Caption: General decision workflow for purification.

Recrystallization Guide

Recrystallization is often the most efficient method for removing small amounts of impurities, especially if the crude product is already in a solid form. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. For nitropyridine derivatives, polar solvents are often a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound completely upon heating and stirring.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum.[2]

Recrystallization Troubleshooting & FAQs

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[2]

  • Cause: The compound is coming out of solution above its melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional "good" solvent to lower the saturation point.[2]

    • Ensure a much slower cooling rate. You can insulate the flask to achieve this.

    • Consider switching to a lower-boiling point solvent or a mixed-solvent system.

Q2: The compound will not dissolve, even when the solvent is boiling.

A2: This indicates the solvent is not polar enough for your compound.[2]

  • Cause: Poor solvent choice. The strong electron-withdrawing nitro group and the ester functionality make this compound a polar molecule.

  • Solution: Select a more polar solvent. For similar nitropyridines, solvents like ethanol or ethyl acetate have been used successfully.[3][4] A mixed solvent system, such as dissolving the compound in a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane) until turbidity appears, can also be effective.[1]

Q3: Crystal yield is very low after cooling.

A3: This can be due to several factors.

  • Cause 1: Too much solvent was used during the dissolution step.

  • Solution 1: Boil off some of the solvent to concentrate the solution and allow it to cool again.

  • Cause 2: The compound is still significantly soluble in the solvent even at low temperatures.

  • Solution 2: Try a different solvent system where the solubility difference between hot and cold is more pronounced. Alternatively, after collecting the first crop of crystals, concentrate the mother liquor to obtain a second, potentially less pure, crop.

Recrystallization Troubleshooting Diagram

Recrystallization Troubleshooting start Recrystallization Issue Encountered issue What is the problem? start->issue oiling_out Compound Oiled Out issue->oiling_out Oiling Out no_dissolve Compound Won't Dissolve issue->no_dissolve No Dissolution low_yield Low Crystal Yield issue->low_yield Low Yield solution_oiling Reheat, add more solvent, ensure slow cooling. oiling_out->solution_oiling solution_dissolve Use a more polar solvent (e.g., Ethanol, Ethyl Acetate) or a mixed solvent system. no_dissolve->solution_dissolve solution_yield Boil off excess solvent or change solvent system. low_yield->solution_yield

Sources

Common byproducts in "Methyl 2-chloro-3-nitropyridine-4-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An advanced building block in medicinal and materials science, Methyl 2-chloro-3-nitropyridine-4-carboxylate is prized for its multiple reactive sites. However, the same reactivity that makes it a versatile precursor also presents challenges in controlling reaction pathways and preventing the formation of unwanted byproducts. This technical support center provides researchers, scientists, and drug development professionals with a troubleshooting guide to identify, understand, and mitigate the formation of common impurities during its use.

Technical Troubleshooting & FAQ Guide

This guide is structured in a question-and-answer format to address specific experimental issues. Each section details the plausible cause of byproduct formation, the underlying chemical mechanism, and actionable strategies for prevention and control.

FAQ 1: My final product is contaminated with a new carboxylic acid. What is it and how did it form?

Question: During a nucleophilic substitution reaction on this compound, I've isolated my target compound, but I also see a significant amount of a more polar byproduct that titrates as an acid. What is this impurity?

Plausible Cause: You are likely observing the hydrolysis of the methyl ester group at the C4 position, leading to the formation of 2-Chloro-3-nitropyridine-4-carboxylic acid [1].

  • Mechanism Insight: Ester hydrolysis can be catalyzed by either acid or base and is exacerbated by the presence of water in the reaction medium. The electron-withdrawing nature of the nitropyridine ring can make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Employing solvents from a solvent purification system or drying them over appropriate desiccants is critical.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base (e.g., proton sponge, anhydrous K₂CO₃, or NaH). Avoid aqueous bases like NaOH or KOH solutions.

    • Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Maintain the lowest effective temperature for the primary reaction.

  • Byproduct Verification:

    • Mass Spectrometry (MS): The byproduct will have a molecular weight corresponding to the loss of a methylene group (CH₂) and the addition of a hydrogen atom (-14 Da) compared to the starting material.

    • ¹H NMR: The characteristic singlet for the methyl ester protons (at ~3.9 ppm) will be absent, and a broad singlet for the carboxylic acid proton will appear downfield (>10 ppm), which will disappear upon a D₂O shake.

    • FTIR: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

FAQ 2: My reaction produced a byproduct that appears to be the starting material without the carboxylic acid group. How is this possible?

Question: After my reaction and workup, which involved heating, I isolated a significant amount of what appears to be 2-chloro-3-nitropyridine. The entire carboxylate group is missing. What happened?

Plausible Cause: This is a classic case of decarboxylation , which occurs subsequent to the hydrolysis of the methyl ester. The intermediate, 2-chloro-3-nitropyridine-4-carboxylic acid, loses carbon dioxide upon heating[2][3].

  • Mechanism Insight: Decarboxylation is the removal of a carboxyl group as CO₂. While simple aromatic carboxylic acids are generally stable, the stability of the pyridine ring can facilitate this process, particularly at elevated temperatures[4][5]. The reaction proceeds through the carboxylic acid intermediate discussed in FAQ 1. If conditions promote hydrolysis and the reaction is heated, decarboxylation becomes a significant competing pathway.

  • Troubleshooting & Prevention:

    • Prevent Hydrolysis: The primary strategy is to prevent the initial ester hydrolysis by following all the steps outlined in FAQ 1 (anhydrous conditions, inert atmosphere).

    • Temperature Management: Avoid excessive heating during both the reaction and the workup. If the desired reaction requires high temperatures, be aware that any hydrolyzed intermediate is at high risk of decarboxylation.

    • Workup Conditions: During workup, avoid prolonged heating of acidic aqueous layers. Neutralize carefully and extract the product promptly.

  • Byproduct Verification:

    • MS: The mass will correspond directly to 2-chloro-3-nitropyridine.

    • ¹H NMR: The spectrum will simplify significantly, showing only the protons on the pyridine ring without the methyl ester signal.

    • GC-MS: This is an excellent technique for identifying such volatile, lower molecular weight byproducts.

FAQ 3: Instead of my chloro group being substituted, I'm seeing substitution of the nitro group. Why would this happen?

Question: I am attempting a nucleophilic aromatic substitution (SNAr) with a potent nucleophile, but I've isolated an isomer where the nitro group has been replaced and the chloro group remains. I thought the chloro was the leaving group.

Plausible Cause: While the chloro atom is a conventional leaving group, the nitro group can also be displaced in nucleophilic aromatic substitution reactions on highly electron-deficient rings[6].

  • Mechanism Insight: The SNAr mechanism proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex)[7]. Both the chloro and nitro groups are in positions activated by the ring's electron deficiency. The relative leaving group ability can be influenced by the nature of the nucleophile. "Hard" nucleophiles (e.g., fluoride, alkoxides) may favor the displacement of the nitro group, which is considered a "harder" leaving group compared to chloride[6][8].

  • Troubleshooting & Prevention:

    • Nucleophile Choice: Be mindful of the nucleophile's properties. Softer nucleophiles (e.g., thiols, amines) are more likely to selectively displace the chloride.

    • Reaction Conditions: Temperature and solvent can influence selectivity. It may be necessary to screen different conditions to find an optimal window that favors chloride displacement.

    • Protecting Groups: In complex syntheses where this is a persistent issue, temporarily modifying other functional groups to alter the electronic profile of the ring could be a last-resort strategy.

  • Byproduct Verification:

    • MS: The molecular weight of the byproduct will reflect the addition of the nucleophile and the loss of the nitro group (-46 Da) rather than the loss of the chloro group (~-35.5 Da).

    • ¹³C NMR: The carbon atom at the C3 position will show a significant shift in its resonance depending on the new substituent, and the C2 carbon will still show coupling consistent with being attached to chlorine.

FAQ 4: My reaction is turning very dark, and I'm getting a complex mixture of products, including a pyridone-like structure. What's going on?

Question: My reaction, particularly when using a strong base, produces a dark, tar-like mixture. Analysis suggests the formation of a 2-pyridone derivative.

Plausible Cause: You are likely observing two competing side reactions: hydrolysis of the 2-chloro group to form a 2-pyridone and/or base-mediated polymerization/decomposition .

  • Mechanism Insight:

    • Hydrolysis to Pyridone: The C2 position is highly electrophilic. In the presence of water or hydroxide, the chloro group can be displaced via an SNAr mechanism to yield a 2-hydroxy-3-nitropyridine derivative, which exists almost exclusively in its 2-pyridone tautomeric form[9].

    • Decomposition: Nitropyridines are highly electron-deficient and can be susceptible to attack by strong bases, leading to ring-opening or polymerization pathways, which often result in the formation of dark, intractable materials.

  • Troubleshooting & Prevention:

    • Strict Anhydrous Conditions: This is the most critical factor to prevent pyridone formation.

    • Base Selection: Use a milder, non-nucleophilic base (e.g., anhydrous K₂CO₃, Cs₂CO₃) instead of strong, nucleophilic bases like NaOH, KOH, or alkoxides if possible.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize decomposition. Adding the base slowly at a low temperature can help control the exotherm and reduce side reactions.

  • Byproduct Verification (2-Pyridone):

    • MS: The mass will correspond to the replacement of Cl with OH (+ ~17 Da, - ~35.5 Da).

    • ¹H NMR: The pyridone structure will have a distinct set of aromatic proton shifts and may show a broad N-H proton signal.

    • Tautomerism: The 2-pyridone structure is the stable tautomer of 2-hydroxypyridine.

Summary of Common Byproducts

Byproduct NamePotential CauseVerification Methods
2-Chloro-3-nitropyridine-4-carboxylic acid Presence of water (hydrolysis of ester)MS, ¹H NMR (loss of OCH₃, gain of COOH proton), FTIR
2-Chloro-3-nitropyridine Ester hydrolysis followed by heatingMS, ¹H NMR (loss of entire carboxylate group), GC-MS
Methyl 2-(nucleophile)-3-nitropyridine-4-carboxylate Displacement of the chloro group (Desired Reaction)MS, NMR
Methyl 2-chloro-3-(nucleophile)-pyridine-4-carboxylate Displacement of the nitro group (Side Reaction)MS (verifying mass change), ¹³C NMR
Methyl 3-nitro-2-pyridone-4-carboxylate Presence of water/hydroxide (hydrolysis of chloro group)MS, ¹H NMR (characteristic pyridone shifts)
Polymeric/Decomposition Materials Use of strong base, high temperaturesInsoluble, dark material; complex, broad NMR signals

Visualizing Reaction Pathways

The following diagrams illustrate the primary intended reaction and the formation pathways of key byproducts.

Byproduct_Formation SM This compound Product Desired SₙAr Product (Nu at C2) SM->Product + Nucleophile - Cl⁻ Acid Byproduct: Carboxylic Acid (Ester Hydrolysis) SM->Acid + H₂O - CH₃OH Pyridone Byproduct: 2-Pyridone (Chloro Hydrolysis) SM->Pyridone + H₂O - HCl Decarboxylated Byproduct: Decarboxylated (2-Chloro-3-nitropyridine) Acid->Decarboxylated + Heat - CO₂

Caption: Key reaction pathways starting from the target molecule.

Experimental Protocols

Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a baseline for substituting the 2-chloro position and includes troubleshooting checkpoints.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

    • Add anhydrous solvent (e.g., DMF, DMSO, or ACN) via syringe. [Troubleshooting: Ensure solvent is truly anhydrous to prevent hydrolysis, see FAQ 1 & 4].

    • Add the desired nucleophile (1.1 - 1.5 eq).

  • Addition of Base (if required):

    • Add an anhydrous, non-nucleophilic base (e.g., powdered K₂CO₃, 2.0 eq). [Troubleshooting: Avoid aqueous or strong, nucleophilic bases to prevent decomposition, see FAQ 4].

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

    • Monitor the reaction progress by TLC or LC-MS. Look for the consumption of starting material and the appearance of the product spot/peak. [Troubleshooting: If the reaction is sluggish, a modest increase in temperature is preferable to a prolonged reaction time, which can increase the risk of side reactions like decarboxylation if any hydrolysis has occurred, see FAQ 2].

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by pouring it into cold water or an ice-water mixture.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the pure target compound.

References

  • Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, 2415-2422. [Link]

  • Afonin, S. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5684. [Link]

  • LibreTexts. (2021). Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Molbase. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Retrieved from [Link]

  • Jaworski, A. A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 558–563. [Link]

  • Ben-valid, S., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-137. [Link]

  • Google Patents. (2010).
  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. ChemistrySelect, 5(39), 12215-12221. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Wu, W., & Yao, L. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 6(1), 78-81. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. PubChem. [Link]

  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Douglas, C. J., et al. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(8), 3249–3254. [Link]

  • ResearchGate. (2006). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction parameters for improved yield and purity. As the pyridine ring is inherently electron-deficient, its nitration presents unique challenges that require careful control over experimental conditions. This guide provides in-depth, field-proven insights to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

Low yields in the nitration of this substituted pyridine can stem from several factors. The pyridine ring is electron-deficient, making electrophilic aromatic substitution inherently difficult.[1] Key areas to investigate include:

  • Insufficiently strong nitrating conditions: A standard mixture of concentrated nitric and sulfuric acids is essential to generate the required nitronium ion (NO₂⁺) electrophile.[2]

  • Suboptimal temperature: The reaction is highly sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause degradation and the formation of byproducts.[2][3]

  • Incomplete reaction: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[3]

  • Product loss during work-up: The quenching and extraction steps must be performed carefully to avoid loss of the product.

Q2: I am observing significant amounts of a di-nitrated byproduct. How can I improve mono-nitration selectivity?

The formation of di-nitro compounds is a common side reaction. To favor mono-nitration, consider the following strategies:

  • Strict temperature control: Maintain a low and consistent temperature throughout the addition of the nitrating agent.[2]

  • Slow addition of the nitrating agent: Add the nitrating mixture dropwise to the solution of the pyridine substrate. This helps to maintain a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.

  • Stoichiometry of the nitrating agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.

Q3: My final product is contaminated with the corresponding carboxylic acid. What is the cause and how can I prevent it?

The presence of 2-chloro-3-nitropyridine-4-carboxylic acid is due to the hydrolysis of the methyl ester. This can occur under both acidic and basic conditions.

  • Acidic Hydrolysis: Prolonged exposure to the strong acidic conditions of the nitration mixture, especially at elevated temperatures, can lead to hydrolysis.

  • Basic Hydrolysis: During the work-up, using a strong base to neutralize the reaction mixture can also hydrolyze the ester. It is recommended to use a milder base, such as a saturated sodium bicarbonate solution, and to perform the neutralization at a low temperature.

Q4: How do the substituents on the starting material, Methyl 2-chloropyridine-4-carboxylate, influence the position of nitration?

The regioselectivity of the nitration is directed by the existing substituents on the pyridine ring.

  • The chloro group at the 2-position is a deactivating, ortho-, para-directing group.

  • The methyl carboxylate group at the 4-position is a deactivating, meta-directing group.

  • The nitrogen atom in the pyridine ring is strongly deactivating.

Considering these directing effects, the incoming nitro group is most likely to substitute at the 3-position, which is meta to the carboxylate group and ortho to the chloro group.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Issue Potential Cause(s) Recommended Action(s)
Reaction Not Initiating (No Product Formation) 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Purity of starting material is low.1. Prepare a fresh nitrating mixture of concentrated nitric and sulfuric acids. 2. Allow the reaction to slowly warm to the optimal temperature after the addition of the nitrating agent. 3. Ensure the starting Methyl 2-chloropyridine-4-carboxylate is of high purity.
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Product loss during work-up/purification. 4. Formation of byproducts (e.g., di-nitration).1. Monitor the reaction by TLC/HPLC until the starting material is consumed. 2. Optimize the reaction temperature; start at a low temperature (e.g., 0 °C) and gradually increase if necessary. 3. Carefully perform extraction and purification steps. Consider back-extraction of the aqueous layer. 4. Refer to FAQ Q2 for controlling mono-nitration.
Formation of Multiple Spots on TLC (Impure Product) 1. Over-nitration. 2. Hydrolysis of the ester. 3. Starting material is not fully reacted. 4. Thermal degradation.1. Use a smaller excess of the nitrating agent and maintain a low temperature. 2. Minimize reaction time and use a mild base for neutralization during work-up. 3. Ensure the reaction goes to completion by monitoring. 4. Avoid excessive heating during the reaction and work-up.
Product is a Dark Oil or Tarry Substance 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting material.1. Maintain strict temperature control, especially during the exothermic addition of the nitrating agent. 2. Use highly pure starting materials.

Experimental Workflow & Protocols

Logical Workflow for Synthesis Optimization

The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Prepare Nitrating Agent (Conc. HNO₃ + Conc. H₂SO₄) Addition Slow, Dropwise Addition of Nitrating Agent at 0°C Prep->Addition StartMat Dissolve Starting Material (Methyl 2-chloropyridine-4-carboxylate) StartMat->Addition Stir Stir at Controlled Temperature (e.g., 0-10°C) Addition->Stir Monitor Monitor Reaction Progress (TLC/HPLC) Stir->Monitor Monitor->Stir If Incomplete Quench Quench on Ice Monitor->Quench If Complete Neutralize Neutralize with Mild Base (e.g., NaHCO₃ soln.) Quench->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze troubleshooting_logic Temp Reaction Temperature Yield Yield Temp->Yield Too low: Incomplete Too high: Degradation Byproducts Byproduct Formation Temp->Byproducts Too high: Di-nitration, Degradation NitratingAgent Nitrating Agent (Concentration & Stoichiometry) NitratingAgent->Yield Too little: Incomplete Too much: Byproducts NitratingAgent->Byproducts Too much: Di-nitration Workup Work-up Conditions (Base, Temperature) Purity Purity Workup->Purity Harsh base: Hydrolysis Workup->Byproducts Harsh conditions: Hydrolysis Byproducts->Yield Reduces Byproducts->Purity Reduces

Sources

Stability of "Methyl 2-chloro-3-nitropyridine-4-carboxylate" under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-chloro-3-nitropyridine-4-carboxylate. This guide is designed to provide you with in-depth technical information and troubleshooting advice to ensure the stability and successful application of this compound in your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles, data from analogous compounds, and practical field insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern is its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is activated by the electron-withdrawing effects of the nitro group and the carboxylate group, making the chlorine atom at the 2-position a good leaving group.[1][2] This reactivity is a key feature for its use in synthesis but also a primary pathway for degradation if not handled correctly.

Q2: How does pH affect the stability of this compound?

A2:

  • Acidic Conditions: In aqueous acidic solutions, the compound is prone to hydrolysis, where water acts as a nucleophile, potentially replacing the chlorine atom with a hydroxyl group to form Methyl 2-hydroxy-3-nitropyridine-4-carboxylate. While the synthesis of related nitropyridines can involve strong acids, this is typically under controlled, often anhydrous conditions for a limited time.[3] Prolonged exposure to aqueous acidic environments, especially at elevated temperatures, can lead to significant degradation.[3]

  • Basic Conditions: Basic conditions significantly accelerate nucleophilic substitution. Strong bases, such as hydroxide ions, will readily displace the chloride.[4] Even weak bases can act as nucleophiles, leading to the formation of byproducts. Therefore, exposure to strong and even moderate bases should be carefully controlled or avoided unless it is the intended reaction.

Q3: What is the expected thermal stability of this compound?

A3: While specific data for this exact compound is limited, related compounds like 2-Chloro-4-methyl-3-nitropyridine have a melting point of 51-53°C and a boiling point of 279.6°C, suggesting reasonable thermal stability under normal laboratory conditions.[5] However, prolonged exposure to high temperatures, especially in the presence of nucleophiles (including residual water), can accelerate degradation. For long-term storage, refrigeration is recommended.[6]

Q4: Is the compound sensitive to light?

A4: Nitroaromatic compounds can be sensitive to light. While there is no specific data on the photostability of this compound, it is best practice to store it in amber vials or in the dark to prevent potential photochemical degradation.

Q5: What are the likely degradation products I should look for?

A5: The primary degradation products will likely result from nucleophilic substitution at the 2-position. Common degradation products could include:

  • Methyl 2-hydroxy-3-nitropyridine-4-carboxylate: Formed by hydrolysis in the presence of water.

  • Corresponding ethers or amines: If exposed to alcohols or amines, respectively.

Analytical techniques such as HPLC, TLC, or NMR are the most reliable methods for detecting these degradation products.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent or low yields in reactions. Degradation of the starting material due to improper storage or handling.1. Verify Purity: Before use, confirm the purity of your starting material using techniques like NMR or melting point. 2. Fresh Solutions: Prepare solutions of the compound immediately before use. 3. Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[6]
Appearance of unexpected byproducts in the reaction mixture. Reaction with nucleophilic solvents or reagents.1. Solvent Choice: Use dry, aprotic solvents if the reaction chemistry allows. 2. Reagent Purity: Ensure all reagents are free from nucleophilic impurities. 3. Temperature Control: Run reactions at the lowest effective temperature to minimize side reactions.
Difficulty in dissolving the compound. The compound is a solid at room temperature and may have limited solubility in certain solvents.[7]1. Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. 2. Co-solvents: Consider using a co-solvent system (e.g., a mixture of a non-polar and a polar aprotic solvent) to improve solubility.
Color change of the material during storage. Potential degradation or presence of impurities.1. Proper Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5][6] 2. Purity Check: If a color change is observed, re-analyze the material for purity before use.

Section 3: Experimental Protocols

Protocol 1: General Handling and Storage

To maintain the integrity of this compound, adhere to the following procedures:

  • Storage: Keep the compound in a tightly sealed, opaque container. For long-term storage, refrigeration in a desiccated environment is recommended.[6]

  • Handling:

    • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle the compound in a well-ventilated area or a chemical fume hood.[6]

    • Avoid inhalation of dust and contact with skin and eyes.[8]

  • Preparation of Solutions:

    • Use dry, high-purity solvents.

    • Prepare solutions fresh for each experiment to minimize the risk of degradation in solution.

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability of the compound under specific experimental conditions.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of high-purity this compound.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This is your stock solution.

    • Prepare a working standard solution by diluting the stock solution to an appropriate concentration for HPLC analysis (e.g., 10-50 µg/mL).

  • Sample Preparation for Stability Study:

    • Prepare a solution of the compound in the medium to be tested (e.g., acidic buffer, basic buffer, solvent mixture).

    • Divide the solution into several vials for time-point analysis (e.g., t=0, 1h, 4h, 8h, 24h).

    • Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • HPLC Analysis:

    • At each time point, take an aliquot from the respective vial, dilute if necessary, and inject it into the HPLC system.

    • Suggested HPLC Conditions (starting point, may require optimization):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

      • Column Temperature: 25-30°C.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial (t=0) peak area to determine the percentage of degradation.

    • Identify any new peaks that appear, which may correspond to degradation products.

Section 4: Visualizing Reaction Pathways

The primary mode of reaction and potential degradation for this compound is through nucleophilic aromatic substitution. The following diagram illustrates this general pathway.

SNAr_Pathway reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) product Substituted Product intermediate->product - Cl- leaving_group Chloride Ion (Cl-)

Caption: General pathway for nucleophilic aromatic substitution.

References

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synfacts.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4).
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.).
  • 2-Chloropyridine - Wikipedia. (n.d.).
  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. (n.d.).
  • What are the reaction products when 2 - Chloropyridine reacts with nucleophiles? - Blog. (2025, September 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
  • 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (n.d.).
  • Chromium(III)
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New - American Chemical Society. (n.d.).
  • SAFETY D
  • 2-Chloro-4-methyl-3-nitropyridine 99 23056-39-5 - Sigma-Aldrich. (n.d.).
  • 4-Pyridinecarboxylic acid, 2-chloro-3-nitro-, methyl ester | New Haven Pharma. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety d
  • Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applic
  • Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions - Benchchem. (n.d.).
  • This compound | 1379302-09-6 | EFC30209 - Biosynth. (n.d.).
  • Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549 | Journal of Natural Products - ACS Public
  • 2-Chloro-4-methyl-3-nitropyridine synthesis - ChemicalBook. (n.d.).
  • Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem. (n.d.).
  • Release of Cr(III) from Cr(III)
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - NIH. (n.d.).
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. (n.d.).
  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google P
  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-neg
  • US5677461A - Method for producing chromium picolinate complex - Google P
  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC - NIH. (2018, March 20).
  • Chromium picolinate – Knowledge and References - Taylor & Francis. (n.d.).

Sources

Challenges in the scale-up of "Methyl 2-chloro-3-nitropyridine-4-carboxylate" production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-chloro-3-nitropyridine-4-carboxylate

A Guide to Navigating Scale-Up Production Challenges

Section 1: Synthesis Overview & Core Challenges

The production of this compound is a multi-step process fraught with potential hazards and side reactions that become magnified during scale-up. A common and effective synthetic route begins with 2-hydroxyisonicotinic acid. The three core transformations are nitration, chlorination, and esterification, each presenting unique obstacles.

Typical Synthetic Workflow

The logical sequence of transformations is critical to avoiding undesirable side reactions and ensuring process safety.

Synthetic Workflow A 2-Hydroxyisonicotinic Acid B 2-Hydroxy-3-nitroisonicotinic Acid A->B Nitration (HNO₃ / H₂SO₄) C 2-Chloro-3-nitroisonicotinic Acid B->C Chlorination (POCl₃) D This compound C->D Esterification (Methanol / Acid Catalyst)

Caption: A common synthetic pathway for this compound.

Core Scale-Up Challenges:

  • Nitration: This step is highly exothermic and carries a significant risk of a runaway reaction if not properly controlled. The electron-deficient pyridine ring is deactivated towards electrophilic aromatic substitution, requiring harsh conditions which can also lead to safety issues and byproducts.[1][2]

  • Chlorination: The use of aggressive chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces challenges related to material handling, corrosion, and a highly energetic workup (quenching) procedure.[3][4]

  • Product Stability: The final molecule and its precursors can be susceptible to hydrolysis and decarboxylation, particularly under the harsh thermal and acidic/basic conditions employed during synthesis and workup.[5][6][7]

Section 2: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up process in a question-and-answer format.

Nitration Stage

Q: We are observing a dangerous exotherm during the addition of our nitrating agent (mixed acid) at pilot scale, which was manageable in the lab. What is causing this and how can we mitigate it?

A: This is a classic scale-up issue rooted in the change in the surface-area-to-volume ratio. As the reactor volume increases, the ability to dissipate heat through the reactor jacket decreases relative to the heat generated by the reaction mass.

  • Causality: The nitration of aromatic compounds is notoriously exothermic.[1] In a small flask, the large surface area allows for efficient cooling. In a large reactor, the core of the reaction mass can overheat, accelerating the reaction rate and potentially leading to a thermal runaway.

  • Solutions:

    • Control Addition Rate: Switch from batch addition to a slow, controlled feed of the nitrating agent. The feed rate should be tied directly to the cooling capacity of the reactor, maintaining a constant internal temperature (e.g., <10 °C).

    • Reverse Addition: Consider adding the pyridine substrate to the mixed acid. While counter-intuitive, this ensures the substrate is always the limiting reagent in an environment with high heat capacity, though it may affect selectivity.

    • Improved Heat Transfer: Ensure your reactor has adequate agitation to prevent localized hot spots and maximize heat transfer to the jacket. For very large scales, consider using a loop reactor or microreactor technology for superior thermal control.

    • Dilution: Increasing the amount of sulfuric acid can help moderate the reaction by acting as a heat sink, though this impacts process mass intensity.

Q: Our HPLC analysis shows significant formation of the 5-nitro isomer alongside our desired 3-nitro product. How can we improve regioselectivity?

A: Regioselectivity in pyridine nitration is a delicate balance of electronic and steric effects. The 2-hydroxy (pyridone) and 4-carboxy groups are both directing groups.

  • Causality: While the 2-hydroxy group strongly directs ortho/para (to the 3- and 5-positions), the 4-carboxy group is a meta-directing deactivator. The precise conditions, especially the protonation state of the ring nitrogen in the strong acid, determine the final isomeric ratio.[2][8]

  • Solutions:

    • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product and can improve selectivity. Maintain strict temperature control throughout the addition and reaction period.

    • Acid Concentration: The composition of the mixed acid is critical. Experiment with varying the ratio of H₂SO₄ to HNO₃. A higher concentration of sulfuric acid can alter the activity of the nitronium ion (NO₂⁺) and the substrate's protonation state, influencing the isomeric outcome.

    • Protecting Groups: While more complex, temporarily protecting the carboxylic acid as an ester before nitration can alter the electronic landscape of the ring, potentially improving selectivity. However, this adds steps to the overall process.

Chlorination Stage

Q: We are struggling with incomplete conversion of the 2-hydroxy intermediate to the 2-chloro product, even with extended reflux times in POCl₃. What can we do?

A: Incomplete chlorination is often due to insufficient reactivity or the presence of inhibiting impurities like water.

  • Causality: The conversion of a 2-pyridone to a 2-chloropyridine with POCl₃ is a standard transformation but requires anhydrous conditions and sufficient thermal energy to proceed to completion.[3] Any residual water from the previous step will consume the reagent.

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry the 2-hydroxy-3-nitroisonicotinic acid intermediate before charging it to the reactor. Consider an azeotropic drying step with a solvent like toluene if feasible.

    • Use a Catalyst: The addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or dimethylformamide (DMF) can accelerate the reaction. These catalysts form a more reactive Vilsmeier-Haack type intermediate with POCl₃.

    • Add PCl₅: For particularly stubborn substrates, adding a small amount of phosphorus pentachloride (PCl₅) along with the POCl₃ can significantly increase the chlorinating potential of the system.

    • Temperature & Stoichiometry: Confirm that you are reaching the required reflux temperature (approx. 105-110 °C for POCl₃) and consider a modest increase in the stoichiometric excess of the chlorinating agent.

Q: The workup procedure of quenching excess POCl₃ into water is extremely violent and difficult to control on a large scale. What is a safer, scalable quenching protocol?

A: This is a critical safety issue. The direct quenching of POCl₃ into water is highly exothermic and releases large volumes of HCl gas.

  • Causality: Phosphorus oxychloride reacts vigorously with water in a hydrolysis reaction: POCl₃ + 3H₂O → H₃PO₄ + 3HCl. The heat and gas generated can easily over-pressurize a reactor if not managed.

  • Solutions:

    • Distill Off Excess Reagent: Before quenching, distill off the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the amount of reagent that needs to be hydrolyzed.

    • Reverse Quench into a Cooled Base: A much safer method is a controlled "reverse" quench. Slowly add the reaction mixture containing residual POCl₃ to a separate, well-agitated, and cooled reactor containing a dilute aqueous base (e.g., sodium carbonate or sodium hydroxide solution). This neutralizes the generated HCl in situ and helps control the temperature.

    • Quench into an Alcohol/Water Mixture: Quenching into a mixture of a high-boiling alcohol (like isopropanol) and water can also moderate the reaction. The POCl₃ will first form a phosphate ester, which is a less energetic reaction, followed by slower hydrolysis.

Esterification & Product Stability

Q: We suspect we are losing a significant amount of product to decarboxylation during the high-temperature chlorination step. How can we confirm this and prevent it?

A: Pyridine-4-carboxylic acids are susceptible to decarboxylation, a process that can be accelerated by heat and the presence of electron-withdrawing groups.[5][6]

  • Causality: The mechanism of decarboxylation often involves the formation of a zwitterion or an ylide intermediate at the 4-position, which is stabilized by the ring nitrogen.[5] The high temperatures required for chlorination provide the activation energy for this side reaction.

  • Confirmation & Solutions:

    • Off-Gas Analysis: Monitor the off-gas from the reactor during the chlorination step for CO₂ using a gas analyzer. This provides direct evidence of decarboxylation.

    • Modify the Synthetic Sequence: The most robust solution is to perform the esterification step before the chlorination. The methyl ester group is generally more stable to decarboxylation than the free carboxylic acid. The revised sequence would be: 2-Hydroxyisonicotinic Acid → Esterification → Nitration → Chlorination.

    • Lower Temperature Chlorination: Investigate alternative, lower-temperature chlorinating agents such as oxalyl chloride or thionyl chloride with a DMF catalyst, although these may present their own scale-up challenges.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor throughout this synthesis?

A: Based on the challenges, the following CPPs are essential for process control and safety:

  • Temperature: Absolutely critical during nitration and POCl₃ quenching.

  • Addition/Dosing Rate: Must be controlled during the addition of nitrating agents and during the quenching process.

  • Agitation Speed: Ensures homogeneity and efficient heat transfer, preventing hot spots.

  • Water Content: Critical before the chlorination step to ensure complete reaction.

  • pH: Important during workup and extraction steps to ensure the product is in the correct phase and to prevent hydrolysis.

Q: What analytical methods are recommended for in-process controls (IPCs)?

A: A robust High-Performance Liquid Chromatography (HPLC) method is indispensable.

  • Method: A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol) is a good starting point.

  • IPC Checks: Use HPLC to:

    • Confirm the disappearance of starting material after nitration.

    • Monitor the conversion of the 2-hydroxy to the 2-chloro intermediate.

    • Check for the complete consumption of the carboxylic acid intermediate after esterification.

    • Determine the purity of the final isolated product.

Q: Beyond thermal runaway, what are the primary safety concerns?

A:

  • Corrosive Reagents: Concentrated sulfuric acid, nitric acid, and phosphorus oxychloride are all highly corrosive. Ensure appropriate personal protective equipment (PPE) and materials of construction (e.g., glass-lined reactors) are used.

  • Toxic Vapors: The release of HCl gas during the POCl₃ quench and NOx gases during nitration are significant inhalation hazards. The reactor must be equipped with a robust venting and scrubbing system.

  • N-Nitrosation Potential: While the primary reaction is C-nitration, there is a theoretical risk of forming unstable N-nitro compounds, especially if secondary amines are present as impurities.[9]

Section 4: Experimental Protocol Example

Protocol: Scalable Chlorination & Quench Procedure

This protocol is for illustrative purposes and must be adapted and validated for specific equipment and scales.

  • Reaction Setup:

    • Charge a dry, clean, glass-lined reactor with 2-Hydroxy-3-nitroisonicotinic acid (1.0 eq).

    • Ensure the reactor is purged with nitrogen and equipped with a reflux condenser, temperature probe, and a scrubber system.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) under agitation.

  • Chlorination:

    • Heat the mixture to reflux (approx. 105-110 °C) and hold for 4-8 hours.

    • Monitor the reaction for completion by taking samples for HPLC analysis (IPC). The starting material peak should be <1%.

  • Reagent Recovery:

    • Once complete, cool the reactor to 50-60 °C.

    • Apply vacuum and distill off >80% of the excess POCl₃. Collect the distillate for proper disposal or recycling.

  • Controlled Quench (Reverse Addition):

    • In a separate, larger reactor, prepare a 10% aqueous solution of sodium carbonate (Na₂CO₃) and cool it to 0-5 °C.

    • Slowly transfer the cooled reaction mixture from the first reactor into the vigorously agitated, cold sodium carbonate solution.

    • Monitor the internal temperature of the quench reactor, ensuring it does not exceed 20 °C. The addition rate must be governed by the cooling system's capacity.

    • Monitor the pH of the quench mixture, ensuring it remains basic (pH 8-9).

  • Isolation:

    • Once the quench is complete, the crude 2-Chloro-3-nitroisonicotinic acid will precipitate.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is then carried forward to the esterification step.

Troubleshooting Chlorination Start Low Yield in Chlorination Step Check_Conversion IPC Check: Is conversion >98%? Start->Check_Conversion Check_MassBalance Check Mass Balance: Is there evidence of product loss? Check_Conversion->Check_MassBalance Yes Incomplete_Rxn Problem: Incomplete Reaction Check_Conversion->Incomplete_Rxn No Side_Rxn Problem: Side Reaction (Decarboxylation) Check_MassBalance->Side_Rxn Yes Solution_Rxn Solutions: • Ensure anhydrous conditions • Add catalyst (DMF) • Increase POCl₃ excess/temp Incomplete_Rxn->Solution_Rxn Solution_Side_Rxn Solutions: • Analyze off-gas for CO₂ • Lower reaction temperature • Change synthesis sequence  (Esterify before chlorination) Side_Rxn->Solution_Side_Rxn

Sources

Avoiding decomposition of "Methyl 2-chloro-3-nitropyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support resource for Methyl 2-chloro-3-nitropyridine-4-carboxylate (CAS: 1379302-09-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile synthetic intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is the primary chemical vulnerability of this compound that leads to its decomposition?

A1: The principal cause of decomposition is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the two strong electron-withdrawing groups: the nitro group (-NO₂) at C3 and the ring nitrogen itself.[1][2] This electronic arrangement makes the carbon atom bonded to the chlorine atom highly electrophilic and, therefore, an easy target for attack by nucleophiles.[3][4] The chlorine atom serves as a good leaving group, facilitating the substitution reaction.

Q2: My compound shows signs of degradation. What are the most likely culprits in a typical lab environment?

A2: Decomposition is almost always triggered by exposure to nucleophiles, often under conditions that accelerate the SNAr reaction. The most common culprits are:

  • Water/Moisture: Hydrolysis, where water acts as a nucleophile, is a primary degradation pathway. This reaction replaces the chlorine atom with a hydroxyl group, forming "Methyl 2-hydroxy-3-nitropyridine-4-carboxylate". This process is significantly accelerated by the presence of bases.[5][6]

  • Bases: Basic conditions dramatically increase the rate of decomposition. Nucleophilic bases (e.g., NaOH, KOH, primary/secondary amines) can directly attack the C2 position. Even non-nucleophilic bases can promote hydrolysis by generating hydroxide ions from trace water.

  • Alcohols: Solvents like methanol or ethanol can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to trans-etherification (replacement of -Cl with -OR).

  • Heat: While the molecule is relatively stable at moderate temperatures, excessive or prolonged heat can provide the activation energy needed for decomposition reactions, particularly if nucleophilic contaminants are present.[7] Many nitroaromatic compounds have limited thermal stability.[8][9]

  • Light: Nitroaromatic compounds can be sensitive to UV light, which can induce photochemical degradation pathways.[10][11][12] While less common than nucleophilic attack, it is a factor to consider for long-term storage or during photochemical reactions.

Q3: What are the definitive best practices for storing this compound to ensure its long-term stability?

A3: To maintain the compound's purity and prevent degradation, strict adherence to proper storage conditions is critical. We recommend the following, which are synthesized from safety data sheets for analogous compounds and general chemical principles:

  • Temperature: Keep refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.

  • Location: Store in a dry, well-ventilated place away from incompatible materials.[13][14]

Q4: I am observing an unexpected, more polar spot on my TLC plate. How can I confirm if it is the common hydrolysis-based decomposition product?

A4: The most common decomposition product, Methyl 2-hydroxy-3-nitropyridine-4-carboxylate, is indeed more polar than the parent compound due to the hydroxyl group. To confirm its identity, you can use the following analytical techniques:

  • LC-MS Analysis: This is the most direct method. Calculate the expected exact mass of the parent compound and the suspected hydrolysis product and compare it with your results.

    • Parent Compound (C₇H₅ClN₂O₄): Expected [M+H]⁺ ≈ 197.00 (for ³⁵Cl isotope).

    • Hydrolysis Product (C₇H₆N₂O₅): Expected [M+H]⁺ ≈ 199.03.

  • ¹H NMR Spectroscopy: In the hydrolysis product, you would expect the disappearance of the characteristic signals for the starting material and the appearance of a new set of signals, including a broad peak corresponding to the -OH proton (which may exchange with D₂O).

  • Controlled Degradation: Intentionally expose a small sample of the starting material to a mild basic aqueous solution (e.g., dilute NaHCO₃ in water/THF) at room temperature. Monitor the reaction by TLC. If the new spot generated matches the impurity in your main batch, it strongly suggests it is the hydrolysis product.

Q5: My reaction protocol requires a base. What type should I choose to minimize the risk of decomposing my starting material?

A5: This is a crucial experimental design choice. You must avoid nucleophilic bases. Instead, opt for a non-nucleophilic, sterically hindered base. The table below provides a comparison.

Base ClassExamplesSuitability with this compoundRationale
Hydroxides NaOH, KOH, LiOHAvoid Highly nucleophilic; promotes rapid hydrolysis.
Alkoxides NaOMe, KOtBuAvoid Highly nucleophilic; will cause substitution.
Amines (1°, 2°) Piperidine, MorpholineAvoid Nucleophilic; will readily displace the chloride.[15]
Amines (Hindered) DIPEA, DBURecommended Non-nucleophilic due to steric hindrance; effective proton scavengers.
Carbonates K₂CO₃, Cs₂CO₃Recommended Weakly nucleophilic and often used successfully in SNAr with other nucleophiles.[16] Their limited solubility in organic solvents can also temper reactivity.
Hydrides NaHUse with Caution Non-nucleophilic, but extremely sensitive to water. Can be used in rigorously anhydrous systems.
Troubleshooting Guide

Use this guide to diagnose and resolve issues encountered during experiments.

Observed Problem Potential Cause Recommended Action & Explanation
Low or no yield of desired product; starting material consumed. Decomposition of starting material. 1. Analyze Crude Reaction Mixture: Use LC-MS to check for the mass of the expected hydrolysis product (or other substitution products based on your solvent/reagents). 2. Review Reagents: Was your base non-nucleophilic? Was your solvent anhydrous and aprotic (e.g., THF, Toluene, Dioxane)? 3. Control Temperature: Run the reaction at the lowest effective temperature. SNAr reactions are often accelerated by heat.
Multiple new spots on TLC/HPLC, making purification difficult. Concurrent decomposition and desired reaction. 1. Add Starting Material Last: If possible, add the this compound to the reaction mixture after other reagents (e.g., base and your intended nucleophile) are mixed at the target temperature. This minimizes its exposure time to potentially degrading conditions. 2. Use a More Reactive Nucleophile: Ensure your desired nucleophile is significantly more reactive than trace water or other contaminants to outcompete the decomposition pathway.
Inconsistent results from one experiment to the next. Variable moisture content in reagents or solvents. 1. Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried over molecular sieves. 2. Dry Other Reagents: Ensure all other reagents, particularly salts, are thoroughly dried before use. 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Visualizing the Problem: Decomposition & Troubleshooting

To better understand the chemical processes and decision-making, refer to the following diagrams.

cluster_pathway Primary Decomposition Pathway: Hydrolysis (SNAr) SM This compound DP Methyl 2-hydroxy-3-nitropyridine-4-carboxylate SM->DP Substitution LG Cl⁻ (Leaving Group) SM->LG Nuc H₂O / OH⁻ (Nucleophile) Nuc->SM Attack at C2

Caption: Major decomposition pathway via SNAr mechanism.

start Low Yield or Impure Product? check_sm Is Starting Material (SM) Consumed? start->check_sm sm_ok SM Consumed check_sm->sm_ok Yes sm_not_ok SM Remains check_sm->sm_not_ok No analyze_crude Analyze Crude by LC-MS. Decomposition Product Present? sm_ok->analyze_crude review_reactivity Review Reagent Reactivity: - Low Temperature? - Insufficient Activation? sm_not_ok->review_reactivity decomp_yes Decomposition Confirmed analyze_crude->decomp_yes Yes decomp_no No Decomposition Product analyze_crude->decomp_no No review_cond Review Reaction Conditions: - Solvent (Anhydrous?) - Base (Non-nucleophilic?) - Atmosphere (Inert?) decomp_yes->review_cond decomp_no->review_reactivity

Caption: Troubleshooting workflow for poor reaction outcomes.

Validated Experimental Protocols

Protocol 1: Recommended Storage and Handling

  • Receiving: Upon receipt, immediately transfer the container to a refrigerator set to 2-8°C. Log the date of receipt.

  • Aliquoting: If you need to use small amounts over time, it is best practice to aliquot the material into smaller vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the main stock to atmospheric moisture.

  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount quickly.

  • Resealing: Purge the container headspace with an inert gas (e.g., argon or nitrogen), seal tightly with paraffin film for extra protection, and promptly return it to the refrigerator.

Protocol 2: General Procedure for a Reaction Using a Non-Nucleophilic Base

This protocol outlines a general setup for a reaction where this compound is reacted with a generic nucleophile ("Nu-H") using a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • To the flask, add your nucleophile (Nu-H, 1.1 equivalents).

    • Add anhydrous aprotic solvent (e.g., THF, Dioxane, or Toluene).

    • Add the non-nucleophilic base (e.g., DIPEA, 1.5 equivalents).

  • Temperature Control: Bring the mixture to the desired reaction temperature (e.g., cool to 0°C or heat to 80°C).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous solvent and add it dropwise to the stirring reaction mixture via syringe.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.

By implementing these guidelines, you can significantly mitigate the risk of decomposition, ensuring the reliability and reproducibility of your experimental results.

References
  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution.
  • PubChem. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • PubChem. (n.d.). 2-Chloropyridine.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-Chloro-3-nitropyridine.
  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190. DOI: 10.1039/JR9540001190.
  • ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-methyl-3-nitropyridine.
  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. (n.d.).
  • ResearchGate. (1995, April). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives.
  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • BenchChem. (n.d.). Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions.
  • ResearchGate. (n.d.). Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines.
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions – Introduction.
  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

Sources

"Methyl 2-chloro-3-nitropyridine-4-carboxylate" handling and storage precautions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-chloro-3-nitropyridine-4-carboxylate

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 1379302-09-6). The following sections provide essential information on safe handling, storage, and troubleshooting for common experimental issues.

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not widely available in public databases. The guidance herein is synthesized from the safety profiles of structurally analogous compounds—specifically other chloronitropyridine derivatives—and established principles of chemical reactivity. Users must always perform their own risk assessment in conjunction with their institution's safety policies before commencing work.

Section 1: Core Safety and Handling

Based on data from similar chemical structures, this compound is anticipated to be hazardous. The pyridine ring, activated by electron-withdrawing chloro and nitro groups, presents specific reactivity and toxicity concerns. The primary hazards are expected to be acute oral toxicity, serious eye damage, and skin and respiratory irritation.[1][2][3]

Hazard and Personal Protective Equipment (PPE) Summary
Hazard CategoryAnticipated RiskRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1][3]Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly after handling.[1][4]
Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][4]Wear chemical safety goggles or a face shield as per OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin Corrosion/Irritation Causes skin irritation.[2][4]Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Prevent all skin exposure.[5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[2][4]Always handle in a certified chemical fume hood.[1] Use a NIOSH/MSHA-approved respirator if dust formation is unavoidable.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability and integrity?

A1: Proper storage is critical to prevent degradation. Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][3] For long-term stability and to maintain product quality, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are strongly recommended.[1] The compound should be stored locked up, accessible only to authorized personnel.[1][3]

  • Causality: The ester and nitro functional groups on the electron-deficient pyridine ring make the molecule susceptible to hydrolysis from atmospheric moisture and thermal decomposition at elevated temperatures. An inert atmosphere displaces moisture and oxygen, preventing potential degradation pathways.

Q2: What are the primary chemical incompatibilities I need to be aware of?

A2: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Causality:

    • Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction with the nitro group and the pyridine ring.

    • Strong Bases: Can promote nucleophilic substitution of the chlorine atom or hydrolysis of the methyl ester, leading to degradation and generation of unintended byproducts.

    • Strong Acids: While some reactions utilize acidic conditions, strong acids can catalyze the hydrolysis of the ester. The stability of similar chloronitropyridines in acidic media can be poor, leading to the replacement of the chlorine atom with a hydroxyl group.[6]

Q3: Is this compound stable under normal laboratory atmospheric conditions?

A3: The compound is expected to be stable if stored according to the recommended conditions (cool, dry, sealed).[1] However, it is sensitive. Upon exposure to ambient air, it can slowly react with moisture. For quantitative experiments, it is crucial to handle the compound quickly, minimize its exposure to air, and use anhydrous solvents and techniques where possible.

Q4: What are the signs of compound decomposition?

A4: While the fresh compound is likely an off-white or pale yellow powder, visual signs of degradation may include a change in color (e.g., darkening to yellow or brown), a change in texture (e.g., clumping due to moisture absorption), or a noticeable change in solubility. However, the most reliable method for detecting degradation is through analytical techniques like TLC, HPLC, or NMR to check for the appearance of impurities or byproducts.[6]

Q5: How should I dispose of waste containing this chemical?

A5: All waste materials, including empty containers and contaminated lab supplies, must be treated as hazardous waste. Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not release into the environment.[1]

Section 3: Troubleshooting Experimental Issues

Issue 1: Reaction yields are low or inconsistent, with multiple unidentified byproducts.
  • Potential Cause: Degradation of the starting material due to improper storage or handling. The chloro and nitro groups make the C2 position highly electrophilic and susceptible to nucleophilic attack by water, alcohols (if used as solvents), or other nucleophiles present in the reaction mixture.[7]

  • Troubleshooting Steps:

    • Verify Purity: Before use, verify the purity of your starting material using NMR or melting point analysis.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.

    • Use Fresh Material: Use material from a freshly opened container. If the container has been open for a while, consider purifying the material before use.

    • Control Temperature: Run reactions at the lowest feasible temperature to minimize thermal decomposition and side reactions.[6]

Issue 2: The compound appears discolored or has poor solubility in a previously reliable solvent.
  • Potential Cause: The compound has likely degraded due to prolonged exposure to air, moisture, or light. Hydrolysis of the ester to the corresponding carboxylic acid or substitution of the chloride can significantly alter solubility and appearance.

  • Troubleshooting Steps:

    • Analytical Confirmation: Confirm degradation via TLC or HPLC analysis by comparing the material to a reference standard if available.

    • Purification: If a significant amount of material is affected, consider recrystallization to purify the compound. A common method for similar compounds involves recrystallization from ethanol/water mixtures.[8]

    • Procure New Stock: The most reliable solution is to use a new, unopened batch of the chemical for sensitive applications.

Issue 3: An accidental spill of the solid compound occurs in the lab.
  • Potential Cause: Mishandling of the container or transfer apparatus.

  • Immediate Action Protocol:

    • Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[1]

    • Wear Full PPE: Do not attempt cleanup without full personal protective equipment as outlined in Section 1.

    • Contain the Spill: Prevent the spread of the dust. Do not use a dry brush and pan, as this can aerosolize the powder.

    • Cleanup: Gently cover the spill with an absorbent material like vermiculite or sand. Carefully sweep up the mixture and place it into a suitable, labeled container for hazardous waste disposal.[1][5] Avoid creating dust.

    • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Section 4: Visualized Workflows and Data

Chemical Incompatibility and Storage Summary
CategoryDetailsRationale
Storage Temperature Refrigerated (2-8 °C)Minimizes thermal decomposition.
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents hydrolysis and oxidation.[1]
Container Tightly sealed, opaqueProtects from moisture and light.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesRisk of vigorous reactions, decomposition, or unwanted side reactions.[1][5]
Diagram: Spill Response Workflow

This diagram outlines the decision-making process for responding to a spill of this compound.

SpillResponse start Spill Occurs assess Assess Spill Size & Location start->assess is_major Is Spill Major? (>10g or outside fume hood) assess->is_major evacuate Evacuate Area Alert EHS is_major->evacuate Yes ppe Don Full PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves is_major->ppe No (Minor Spill) end Incident Reported & Resolved evacuate->end contain Contain Spill (Cover with absorbent material) ppe->contain cleanup Gently Sweep Mixture into Labeled Waste Container contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->end

Caption: Decision tree for handling an accidental laboratory spill.

References

Validation & Comparative

"Methyl 2-chloro-3-nitropyridine-4-carboxylate" vs. other nitropyridine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. Nitropyridine derivatives have long been recognized as versatile intermediates, their reactivity profile being tunable by the nature and position of various substituents. This guide provides an in-depth comparison of Methyl 2-chloro-3-nitropyridine-4-carboxylate against other nitropyridine derivatives, focusing on its performance in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity, supported by comparative data from analogous systems and detailed experimental protocols.

The Strategic Advantage of Polysubstituted Nitropyridines

The pyridine ring, an isostere of benzene, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a nitro group significantly alters the electronic landscape of the ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of its synthetic utility.

This compound is a highly functionalized reagent, offering multiple reaction handles. The key to its utility lies in the specific arrangement of its substituents:

  • 2-Chloro Group: A competent leaving group, positioned at a highly activated site.

  • 3-Nitro Group: A powerful electron-withdrawing group that, together with the ring nitrogen, strongly activates the C2 and C4 positions towards nucleophilic attack.

  • 4-Carboxylate Group: This electron-withdrawing group further enhances the electrophilicity of the pyridine ring and provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

The interplay of these groups dictates the molecule's reactivity, regioselectivity, and overall synthetic potential.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common transformation for this class of compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

Mechanism of Nucleophilic Aromatic Substitution

Caption: Generalized mechanism of SNAr on a chloronitropyridine.

The rate of SNAr is profoundly influenced by the position of the nitro group relative to the leaving group. Activation is maximized when the nitro group is ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low
(Data sourced from a comparative study of chloronitropyridine isomers.)

Analysis of Reactivity Trends:

  • Ortho/Para Activation: The data clearly shows that when the chloro leaving group is ortho or para to the activating nitro group (e.g., 4-chloro-3-nitropyridine and 2-chloro-3-nitropyridine), the reaction rates are significantly higher. This is due to the effective delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group.

  • Meta Deactivation: When the leaving group is meta to the nitro group, this direct resonance stabilization is not possible, resulting in much lower reactivity.

  • Influence of the Carboxylate Group: For This compound , the chloro group is at the 2-position, ortho to the 3-nitro group. This arrangement is analogous to 2-chloro-3-nitropyridine, which exhibits high reactivity. The additional methyl carboxylate group at the 4-position, being electron-withdrawing, is expected to further increase the electrophilicity of the pyridine ring, likely making the title compound even more reactive than 2-chloro-3-nitropyridine towards nucleophiles.

Experimental Protocols and Synthetic Applications

The high reactivity of the C2-chloro substituent in this compound makes it an excellent substrate for the introduction of a wide range of nucleophiles. Below are representative protocols for common transformations.

Amination Reactions

The synthesis of 2-amino-3-nitropyridine derivatives is a common application, as the resulting products are valuable intermediates for further elaboration. The amino group can be introduced using various primary and secondary amines.

Experimental Workflow for Amination

Amination_Workflow start Dissolve Substrate & Amine in Solvent reaction Heat to Reflux (e.g., 80°C, 2-4h) start->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography or Recrystallization extraction->purification product Isolated Product purification->product

Caption: A typical workflow for the amination of a chloronitropyridine.

Protocol 1: Synthesis of Methyl 2-(benzylamino)-3-nitropyridine-4-carboxylate

This protocol is adapted from general procedures for the amination of activated chloronitropyridines.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approx. 0.2 M).

  • Addition of Reagent: Add benzylamine (1.1 eq) to the solution at room temperature with stirring.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Expected Outcome: Based on the high reactivity of similar substrates, this reaction is expected to proceed in high yield (typically 85-95%).

O-Alkylation Reactions

The displacement of the chloride with alkoxides is another facile and high-yielding transformation.

Protocol 2: Synthesis of Methyl 2-methoxy-3-nitropyridine-4-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 1-2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Isolation: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography if necessary.

Comparison with Other Nitropyridine Derivatives

The choice of a nitropyridine building block depends on the desired substitution pattern and the required level of reactivity.

DerivativeKey FeaturesAdvantagesDisadvantages
This compound Highly activated at C2. Additional functional handle at C4.Very high reactivity for SNAr at C2. Carboxylate allows for further derivatization.Potentially more expensive than simpler analogues.
2-Chloro-3-nitropyridine Activated at C2.Good reactivity, commercially available.Lacks the additional functionality of the title compound.
2-Chloro-5-nitropyridine Activated at C2.Commercially available. Allows for functionalization at C5 via other methods.Less reactive than 3-nitro isomers due to meta-relationship of nitro group to C2.
4-Chloro-3-nitropyridine Highly activated at C4.Extremely high reactivity towards nucleophiles.May be less stable or more prone to side reactions due to high reactivity.
Methyl 3-nitro-pyridine-4-carboxylate Nitro group can act as a leaving group.Allows for direct introduction of nucleophiles at C3.Requires harsher conditions (e.g., higher temperatures) for nitro-displacement compared to chloro-displacement.

Spectroscopic Characterization

Authenticating the structure of the starting material and the resulting products is crucial. While specific spectra for this compound are not widely published, we can predict the key features based on analogous compounds.

Predicted 1H NMR of this compound:

  • Two doublets in the aromatic region, corresponding to the two pyridine protons.

  • A singlet for the methyl ester protons.

Predicted 13C NMR of this compound:

  • Signals for the five pyridine ring carbons, with chemical shifts influenced by the chloro, nitro, and carboxylate substituents.

  • A signal for the ester carbonyl carbon (typically in the 160-170 ppm range).

  • A signal for the methyl ester carbon (typically around 50-60 ppm).

For comparison, the reported 1H and 13C NMR data for the related 2-Chloro-3-methyl-5-nitropyridine show distinct signals for the aromatic protons and the methyl group, allowing for unambiguous characterization.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its key advantage lies in the synergistic activation provided by the 3-nitro group and the pyridine nitrogen, leading to high reactivity of the 2-chloro substituent in SNAr reactions. The presence of the 4-carboxylate group not only enhances this reactivity but also provides a crucial secondary functional handle for molecular elaboration.

Compared to simpler chloronitropyridines, it offers a more direct route to complex, polysubstituted pyridine targets. While isomers like 4-chloro-3-nitropyridine may exhibit even higher reactivity, the specific substitution pattern offered by the title compound is often strategically advantageous for accessing particular classes of molecules. For researchers and drug development professionals, a thorough understanding of the comparative reactivity of these derivatives is essential for the rational design of efficient and robust synthetic strategies.

References

  • Vertex AI Search. (2026). The Role of Nitropyridines in Pharmaceutical Development.
  • PubMed Central (PMC) - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 6, 2026, from [Link]

  • NIH. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]

  • The Chemistry of Synthesis. (2025). Understanding 2-Chloro-5-nitropyridine's Reactivity.
  • Filo. (2025). *The reaction of m-chloronitrobenzene with sodium meth

A Comparative Guide to the Reactivity of Methyl Chloro-Nitropyridine-4-Carboxylate Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, halogenated and nitrated pyridine scaffolds are of paramount importance. Their inherent reactivity and structural versatility make them privileged starting materials for the synthesis of a wide array of complex molecular architectures. Among these, the isomers of methyl chloro-nitropyridine-4-carboxylate present a particularly interesting case study in regioselectivity and differential reactivity. This guide provides an in-depth, experimentally grounded comparison of the reactivity of two key positional isomers: Methyl 2-chloro-3-nitropyridine-4-carboxylate and Methyl 4-chloro-3-nitropyridine-2-carboxylate, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.

The strategic placement of the chloro, nitro, and methyl carboxylate groups on the pyridine ring profoundly influences the electrophilicity of the carbon atoms, leading to distinct reactivity profiles. Understanding these nuances is critical for researchers and drug development professionals aiming to design efficient and selective synthetic routes. This guide will delve into the mechanistic underpinnings of this differential reactivity, supported by comparative experimental data and detailed protocols.

The Principle of Activation in SNAr Reactions on Pyridine Rings

The reactivity of halopyridines in nucleophilic aromatic substitution is dictated by the electron-withdrawing capacity of the substituents and the nitrogen atom within the ring. The nitrogen atom itself acts as an electron sink, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. This effect is significantly amplified by the presence of strongly electron-withdrawing groups, such as the nitro group (-NO₂).

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate. Electron-withdrawing groups, particularly at positions that can delocalize the negative charge, are crucial for stabilizing this complex.

Comparative Reactivity Analysis: 2-Chloro vs. 4-Chloro Isomers

To illustrate the practical implications of substituent positioning, we will compare the reactivity of two commercially available and synthetically valuable isomers:

  • Isomer A: this compound

  • Isomer B: Methyl 4-chloro-3-nitropyridine-2-carboxylate

Our comparative analysis will focus on their reaction with a common nucleophile, piperidine, under standardized conditions. This reaction serves as a reliable model for assessing the relative ease of displacing the chloro substituent.

Mechanistic Rationale for Differential Reactivity

The positioning of the activating nitro group relative to the leaving group (the chloro atom) is the primary factor governing the disparate reactivity of these two isomers.

  • In This compound (Isomer A) , the nitro group is at the 3-position. While it provides general activation to the ring, it is not positioned to directly stabilize the negative charge of the Meisenheimer complex through resonance when the nucleophile attacks the C2 position.

  • Conversely, in Methyl 4-chloro-3-nitropyridine-2-carboxylate (Isomer B) , the nitro group at the 3-position is ortho to the site of nucleophilic attack at C4. This geometric arrangement allows for direct resonance stabilization of the Meisenheimer intermediate, significantly lowering the activation energy of the reaction.

The diagram below illustrates the formation and stabilization of the Meisenheimer complex for the more reactive isomer, Methyl 4-chloro-3-nitropyridine-2-carboxylate.

Caption: SNAr mechanism for the reaction of Methyl 4-chloro-3-nitropyridine-2-carboxylate.

Experimental Protocol for Comparative Reactivity Study

The following protocol provides a robust framework for comparing the reactivity of the two isomers. The use of an internal standard and analysis by ¹H NMR or GC-MS allows for accurate determination of reaction conversion and rate.

Materials:

  • This compound

  • Methyl 4-chloro-3-nitropyridine-2-carboxylate

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • 1,3,5-Trimethoxybenzene (internal standard)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes, vials, standard laboratory glassware

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of each isomer in anhydrous DMF.

  • Reaction Setup: In separate, dry 4 mL vials, add 1.0 mL of each isomer stock solution.

  • Internal Standard Addition: To each vial, add 50 µL of a 0.1 M solution of 1,3,5-trimethoxybenzene in DMF.

  • Reaction Initiation: At time t=0, add 1.1 equivalents of piperidine to each vial.

  • Time Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Quench each aliquot by diluting with 0.9 mL of CDCl₃.

  • Analysis: Analyze each quenched sample by ¹H NMR spectroscopy.

Data Analysis:

  • Calculate the percent conversion by comparing the integration of a characteristic proton signal of the starting material and the product relative to the integration of the internal standard signal.

  • Plot percent conversion versus time for each isomer to visualize the reaction progress and determine the initial reaction rates.

The experimental workflow is depicted in the diagram below.

G cluster_workflow Comparative Reactivity Experimental Workflow A1 Prepare 0.2 M Stock Solutions of Isomer A and Isomer B in DMF A2 Aliquot 1.0 mL of each stock solution into separate vials A1->A2 A3 Add 50 µL of 0.1 M Internal Standard Solution A2->A3 A4 Initiate Reaction (t=0) with 1.1 eq. Piperidine A3->A4 A5 Sample at Time Intervals (0, 15, 30, 60, 120 min) A4->A5 A6 Quench 100 µL Aliquot with 0.9 mL CDCl3 A5->A6 A7 Analyze by ¹H NMR A6->A7 A8 Calculate % Conversion and Plot vs. Time A7->A8

Caption: Step-by-step experimental workflow for the comparative reactivity study.

Expected Results and Data Summary

Based on the mechanistic principles discussed, a significant difference in reactivity is anticipated. Methyl 4-chloro-3-nitropyridine-2-carboxylate is expected to react considerably faster than its 2-chloro counterpart. The experimental data would likely align with the summary presented in the following table.

IsomerPosition of ClPosition of NO₂Expected Relative ReactivityRationale for Reactivity
This compound 23LowNitro group does not provide direct resonance stabilization of the Meisenheimer complex.
Methyl 4-chloro-3-nitropyridine-2-carboxylate 43HighNitro group at the ortho position provides direct resonance stabilization.

Conclusion and Synthetic Implications

The comparative analysis of this compound and Methyl 4-chloro-3-nitropyridine-2-carboxylate underscores the critical role of substituent positioning in directing the reactivity of the pyridine ring. The enhanced reactivity of the 4-chloro isomer, driven by direct resonance stabilization from the adjacent nitro group, makes it a more facile substrate for SNAr reactions.

For synthetic chemists and drug development professionals, this differential reactivity has profound implications:

  • Selective Synthesis: When designing multi-step syntheses, the choice of isomer can enable selective functionalization in the presence of multiple reactive sites.

  • Reaction Condition Optimization: The less reactive 2-chloro isomer may require more forcing conditions (higher temperatures, stronger nucleophiles, or catalysis) to achieve comparable conversion to the 4-chloro isomer.

  • Scaffold Design: In the design of compound libraries, the choice of the chloronitropyridine backbone can be strategically employed to control the ease of introducing diversity elements via SNAr.

By understanding the electronic principles that govern these reactions and substantiating them with robust experimental data, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
  • Pyridine and its Derivatives. In Comprehensive Organic Chemistry II (2nd ed., Vol. 4). Elsevier.

The Evolving Landscape of Pyridine Derivatives in Therapeutics: A Comparative Guide to the Biological Activity of Methyl 2-chloro-3-nitropyridine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of compounds with a wide spectrum of biological activities.[1] Among the myriad of pyridine-based starting materials, Methyl 2-chloro-3-nitropyridine-4-carboxylate stands out as a particularly valuable precursor due to its inherent reactivity, allowing for the strategic introduction of diverse functionalities.[2] This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from this key intermediate, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of this compound in Drug Design

The chemical architecture of this compound offers three primary points for synthetic modification: the chloro, nitro, and methyl carboxylate groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom for nucleophilic aromatic substitution, making it an excellent handle for introducing a variety of amine-containing fragments. This reactivity is central to the synthesis of fused heterocyclic systems like quinazolines and pyridopyrimidines, which have emerged as potent inhibitors of key signaling pathways in cancer.[1][3]

Anticancer Activity: Targeting the Undruggable with Novel Pyridopyrimidine and Quinazoline Derivatives

A significant breakthrough in cancer therapy has been the development of inhibitors targeting specific genetic mutations that drive tumor growth. One of the most sought-after targets is the KRAS oncogene, particularly the G12C mutation.[1][3] Derivatives of this compound have been instrumental in the synthesis of novel pyridopyrimidine and quinazoline scaffolds that act as covalent inhibitors of KRAS G12C.[1][3]

Comparative Analysis of Anticancer Potency

The following table summarizes the in-vitro anticancer activity of representative pyridopyrimidine and quinazoline derivatives synthesized from this compound. The data is compiled from various studies and patents, highlighting the structure-activity relationships (SAR).

Compound ID Core Scaffold Key Substituents Target Cell Line(s) IC50 (µM) Reference
PD-1 PyridopyrimidineN-Acryloyl piperazineNCI-H358 (KRAS G12C)0.5 - 5Illustrative
PD-2 PyridopyrimidineN-Methyl piperazineNCI-H358 (KRAS G12C)> 50Illustrative
QD-1 Quinazoline4-AnilinoA549 (KRAS G12S)10 - 20Illustrative
QD-2 Quinazoline4-(4-fluoroanilino)A549 (KRAS G12S)5 - 10Illustrative

Note: The IC50 values are illustrative and represent typical ranges observed for these classes of compounds. Specific values can vary based on the full molecular structure and assay conditions.

Expert Insights on Structure-Activity Relationship (SAR):

The presence of a reactive group, such as the acryloyl moiety in PD-1 , is crucial for the covalent inhibition of the cysteine residue in KRAS G12C, leading to significantly higher potency compared to the non-reactive analog PD-2 . In the quinazoline series, substitution on the anilino ring, as seen in QD-2 , can enhance binding affinity through additional interactions within the kinase domain, resulting in improved activity.

Signaling Pathway of KRAS G12C Inhibition

The diagram below illustrates the mechanism by which these derivatives inhibit the KRAS signaling pathway, ultimately leading to reduced cell proliferation and tumor growth.

KRAS_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C KRAS G12C (Active GTP-bound) Growth_Factor_Receptor->KRAS_G12C RAF RAF KRAS_G12C->RAF Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Inhibitor Pyridopyrimidine/ Quinazoline Inhibitor Inhibitor->KRAS_G12C Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Addition Add serially diluted derivatives Incubation_1->Compound_Addition Incubation_2 Incubate 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Exploring Novel Pyridine-Thioether Derivatives

By modifying the chloro and nitro groups of the parent molecule, a range of pyridine-thioether derivatives can be synthesized. These compounds have shown promise as antimicrobial agents.

Comparative Analysis of Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyridine-thioether derivatives against common bacterial and fungal strains.

Compound ID Key Substituents S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
PTD-1 4-chlorophenylthio163264
PTD-2 4-methoxyphenylthio3264>128
PTD-3 2-pyridylthio81632

Note: These values are illustrative and represent typical ranges for such derivatives.

Expert Insights on Structure-Activity Relationship (SAR):

The nature of the substituent on the thioether linkage significantly influences antimicrobial activity. The presence of a heteroaromatic ring, as in PTD-3 , can enhance activity, potentially through improved cell wall penetration or interaction with microbial enzymes. Electron-withdrawing groups on the phenyl ring (e.g., chloro in PTD-1 ) generally lead to better activity than electron-donating groups (e.g., methoxy in PTD-2 ).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. [4][5][6][7][8] Workflow Diagram:

MIC_Workflow Start Start Serial_Dilution Prepare serial dilutions of compounds in broth Start->Serial_Dilution Inoculation Inoculate with standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection Determine_MIC Identify lowest concentration with no visible growth Visual_Inspection->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Investigating Novel Pyridine-Amide Derivatives

Modification of the methyl carboxylate group to form various amide derivatives has yielded compounds with significant anti-inflammatory properties.

Comparative Analysis of Anti-inflammatory Effects

The anti-inflammatory activity of representative pyridine-amide derivatives was evaluated using the carrageenan-induced paw edema model in rats.

Compound ID Amide Substituent Inhibition of Edema (%) at 3h
PAD-1 N-phenylacetamide45
PAD-2 N-(4-methoxyphenyl)acetamide55
PAD-3 N-(4-chlorophenyl)acetamide35
Indomethacin (Std.) -60

Note: These values are illustrative and represent typical findings.

Expert Insights on Structure-Activity Relationship (SAR):

The electronic properties of the substituent on the phenyl ring of the amide moiety influence the anti-inflammatory activity. Electron-donating groups, such as the methoxy group in PAD-2 , appear to enhance activity, possibly by modulating the compound's interaction with inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity. [9][10][11] Workflow Diagram:

Edema_Workflow Start Start Animal_Acclimatization Acclimatize rats Start->Animal_Acclimatization Compound_Administration Administer test compounds (i.p. or p.o.) Animal_Acclimatization->Compound_Administration Carrageenan_Injection Inject carrageenan into the subplantar region Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Procedure for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Preparation: Acclimatize male Wistar rats for at least one week.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The derivatives of this compound represent a rich source of biologically active molecules with significant therapeutic potential. The strategic modifications of this versatile scaffold have led to the identification of potent anticancer agents, particularly KRAS G12C inhibitors, as well as promising antimicrobial and anti-inflammatory compounds. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these derivatives.

Future research should focus on expanding the diversity of substituents at the key reactive sites of the parent molecule. In-depth mechanistic studies are warranted to elucidate the precise molecular targets and pathways modulated by the most active compounds. Furthermore, pharmacokinetic and in vivo efficacy studies are essential to translate the promising in vitro results into clinically viable therapeutic candidates. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

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  • Wang, J., Zhang, Y., Wang, J., Liu, Y., Zhang, Y., Li, Y., ... & Shen, T. (2024). Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRAS G12C inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 273, 117391. [Link]

  • Ghasemi, M., & Sadeghipour, H. R. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian journal of basic medical sciences, 10(3), 159-165. [Link]

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  • Zhang, J., Wang, Y., Zhang, Y., Li, Y., Li, J., Li, Y., ... & Chen, S. (2025). Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization. European Journal of Medicinal Chemistry, 283, 118354. [Link]

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A Comparative Spectroscopic Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key building block in medicinal chemistry, with its structurally related analogues. By systematically examining the influence of each substituent on the pyridine ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their characteristic spectral features. This analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust framework for the identification and characterization of these important compounds.

Introduction: The Chemical Context

This compound and its analogues are highly functionalized heterocyclic compounds. The pyridine core, substituted with electron-withdrawing groups such as chloro, nitro, and carboxylate moieties, makes them valuable precursors in the synthesis of complex pharmaceutical agents. Understanding their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for the parent compound and three key analogues to illustrate the distinct impact of each functional group.

The analogues chosen for this comparison are:

  • Analogue A: Methyl 3-nitropyridine-4-carboxylate: To elucidate the effect of the 2-chloro substituent.

  • Analogue B: Methyl 2-chloropyridine-4-carboxylate: To demonstrate the influence of the 3-nitro group.

  • Analogue C: 2-chloro-3-nitropyridine-4-carboxylic acid: To highlight the spectroscopic differences between a methyl ester and a carboxylic acid.

Molecular Structures and Electronic Effects

The electronic nature of the substituents dramatically influences the magnetic and vibrational environment of the pyridine ring. The chloro, nitro, and carboxylate groups are all electron-withdrawing, which generally leads to a deshielding of the ring protons and carbons in NMR spectroscopy.[1][2] The interplay of their inductive and resonance effects creates unique spectroscopic fingerprints for each molecule.

G cluster_0 This compound cluster_1 Analogue A: Methyl 3-nitropyridine-4-carboxylate cluster_2 Analogue B: Methyl 2-chloropyridine-4-carboxylate cluster_3 Analogue C: 2-chloro-3-nitropyridine-4-carboxylic acid img0 img0 img1 img1 img2 img2 img3 img3

Caption: Molecular structures of the parent compound and its analogues.

Comparative Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the electronic structure of molecules. The chemical shifts of protons and carbons are highly sensitive to the nature and position of substituents on the pyridine ring.

Key Observations:

  • Effect of the Nitro Group: The strongly electron-withdrawing nitro group in the parent compound and Analogue A causes a significant downfield shift of the adjacent protons and carbons compared to Analogue B, which lacks this group.[3]

  • Effect of the Chloro Group: The chloro substituent also contributes to the deshielding of the ring, though to a lesser extent than the nitro group. Its effect can be observed by comparing the parent compound with Analogue A.

  • Ester vs. Carboxylic Acid: The most notable difference between the parent compound and Analogue C is the absence of the methyl ester singlet around 3.9 ppm in the ¹H NMR of the carboxylic acid and the presence of a broad singlet for the acidic proton, typically observed far downfield (10-13 ppm).[4] In ¹³C NMR, the carbonyl carbon of the carboxylic acid is also shifted.[5]

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 8.65 (d, 1H), 7.95 (d, 1H), 3.95 (s, 3H)164.0 (C=O), 152.0 (C), 148.0 (C), 145.0 (C), 130.0 (CH), 125.0 (CH), 53.0 (CH₃)
Analogue A: Methyl 3-nitropyridine-4-carboxylate 9.10 (s, 1H), 8.85 (d, 1H), 7.80 (d, 1H), 3.90 (s, 3H)165.1, 150.5, 135.4, 130.6, 123.5, 52.8[6]
Analogue B: Methyl 2-chloropyridine-4-carboxylate 8.50 (d, 1H), 7.80 (d, 1H), 7.70 (dd, 1H), 3.90 (s, 3H)165.7, 150.0, 140.0, 128.0, 125.0, 122.0, 52.5
Analogue C: 2-chloro-3-nitropyridine-4-carboxylic acid 11.5 (br s, 1H), 8.70 (d, 1H), 8.00 (d, 1H)166.0 (C=O), 151.5 (C), 148.5 (C), 144.5 (C), 130.5 (CH), 125.5 (CH)

Note: The presented NMR data for the parent compound and its analogues are representative values and may vary slightly depending on the experimental conditions.

IR spectroscopy probes the vibrational frequencies of functional groups. The presence and position of the nitro, carbonyl, and chloro groups give rise to characteristic absorption bands.

Key Observations:

  • Nitro Group Vibrations: Aromatic nitro compounds exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. These are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3][7][8]

  • Carbonyl Stretching: The C=O stretch of the methyl ester in the parent compound and Analogues A and B is expected around 1720-1740 cm⁻¹. In Analogue C, the carboxylic acid C=O stretch is typically found at a slightly lower frequency, around 1700-1725 cm⁻¹, and is often broader.[4]

  • O-H Stretching: Analogue C will show a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[4]

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(C=O)ν(NO₂) asymmetricν(NO₂) symmetricν(O-H)
This compound ~1730~1540~1350-
Analogue A: Methyl 3-nitropyridine-4-carboxylate ~1725~1535~1355-
Analogue B: Methyl 2-chloropyridine-4-carboxylate ~1728---
Analogue C: 2-chloro-3-nitropyridine-4-carboxylic acid ~1710~1540~13502500-3300 (broad)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which are influenced by the stability of the resulting ions.

Key Observations:

  • Molecular Ion Peak: The molecular ion peak (M⁺) will correspond to the molecular weight of each compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Patterns: Common fragmentation pathways for these compounds include the loss of the methoxy group (-OCH₃) from the ester, the loss of the nitro group (-NO₂), and the cleavage of the pyridine ring. The specific fragmentation patterns can help to distinguish between isomers.[9][10]

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols should be followed.

G cluster_NMR NMR Spectroscopy Protocol cluster_IR IR Spectroscopy Protocol cluster_MS Mass Spectrometry Protocol NMR_Prep Sample Preparation NMR_Acq Data Acquisition NMR_Prep->NMR_Acq Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS NMR_Proc Data Processing NMR_Acq->NMR_Proc Acquire 1H, 13C, DEPT spectra NMR_Analysis NMR Analysis NMR_Proc->NMR_Analysis Fourier Transform, Phase Correction, Baseline Correction Final Structural Elucidation NMR_Analysis->Final IR_Prep Sample Preparation IR_Acq Data Acquisition IR_Prep->IR_Acq Place small amount of solid on ATR crystal IR_Analysis IR Analysis IR_Acq->IR_Analysis Record spectrum (4000-400 cm-1) IR_Analysis->Final MS_Prep Sample Preparation MS_Acq Data Acquisition MS_Prep->MS_Acq Dissolve sample in suitable solvent (e.g., Methanol) MS_Analysis MS Analysis MS_Acq->MS_Analysis Inject into ESI or EI source and acquire mass spectrum MS_Analysis->Final

Caption: General workflow for the spectroscopic analysis of the compounds.

Detailed Steps:

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

    • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) and acquire the mass spectrum over a suitable m/z range.

Conclusion

The spectroscopic analysis of this compound and its analogues reveals a clear and predictable correlation between their molecular structure and spectral properties. The electron-withdrawing substituents play a dominant role in shaping the NMR, IR, and MS data. By understanding these substituent effects, researchers can confidently identify and characterize these and related compounds, which is a critical step in the process of drug discovery and development.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (Year). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8).
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  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Khaikin, L. S., et al. (Year). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene.
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A Senior Application Scientist's Guide to Validated Analytical Methods for Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and concentration of starting materials and intermediates are paramount. Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients, demands robust and reliable analytical methods to ensure the quality and consistency of final products.[1][2][3][4][5] This guide provides a comparative analysis of potential validated analytical methods for this compound, grounded in scientific principles and aligned with international regulatory expectations.

As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind method selection, enabling you to choose and validate the most appropriate analytical technique for your specific needs. The methodologies discussed are designed to be self-validating systems, adhering to the principles of scientific integrity and the rigorous standards set forth by the International Council for Harmonisation (ICH).

The Foundation: ICH Q2(R2) Guidelines for Analytical Validation

Before delving into specific techniques, it is crucial to understand the regulatory framework that governs method validation. The ICH Q2(R2) guideline is the authoritative standard, ensuring that an analytical procedure is fit for its intended purpose.[6][7][8] The core validation characteristics that we will explore for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[6][8]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for analytical method validation, from planning to documentation.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation Define_Purpose Define Method's Intended Purpose (e.g., Assay, Impurity Test) Select_Method Select Appropriate Analytical Technique (HPLC, GC, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Draft Analytical Protocol Select_Method->Develop_Protocol Define_Criteria Define Validation Parameters & Acceptance Criteria (per ICH Q2) Develop_Protocol->Define_Criteria Execute_Studies Execute Validation Studies (Linearity, Accuracy, Precision, etc.) Define_Criteria->Execute_Studies Collect_Data Collect and Process Raw Data Execute_Studies->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Validation_Report Prepare Comprehensive Validation Report Analyze_Results->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: General workflow for analytical method validation per ICH guidelines.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile and thermally sensitive compounds, making it an ideal choice for this compound.[10] A reversed-phase (RP-HPLC) method is particularly suitable due to the compound's aromatic nature and moderate polarity.

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for aromatic compounds like our analyte through hydrophobic interactions.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used. The organic solvent elutes the analyte from the C18 column. A buffer (e.g., phosphate or acetate) is added to maintain a consistent pH, ensuring reproducible retention times and peak shapes, as the pyridine nitrogen's charge state can be pH-dependent.

  • Detection (UV): The presence of the nitropyridine ring provides strong chromophores, making UV detection highly sensitive and specific. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the 250-300 nm range.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD at 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the sample to a similar target concentration using the same diluent. Filter through a 0.45 µm syringe filter before injection.

Validation Data Summary (RP-HPLC)
Validation ParameterTypical Acceptance CriteriaRationale
Specificity Peak purity index > 0.999. No co-elution with known impurities or degradation products.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.Demonstrates a proportional relationship between concentration and detector response.
Range 50% to 150% of the nominal assay concentration.Defines the concentration interval where the method is reliable.[6]
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).Confirms the method provides results close to the true value.[9]
Precision (RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision (different day/analyst): ≤ 2.0%.Ensures consistency and reproducibility of the results.
LOD / LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.Defines the lower limits of the method's capabilities.
Robustness %RSD ≤ 2.0% for key parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).Demonstrates the method's reliability during normal use.

Gas Chromatography (GC): A Viable Alternative

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given the structure of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis, especially when using modern, inert columns and injection techniques.

Causality Behind Experimental Choices
  • Stationary Phase (e.g., DB-5ms): A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane phase, is a good starting point. It separates compounds based on their boiling points and interactions with the stationary phase, which is suitable for a wide range of aromatic compounds.

  • Injector: A split/splitless injector is standard. A split injection is preferred for assay determination to avoid column overload, while a splitless injection would be used for trace impurity analysis.

  • Detector (FID/MS): A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unequivocal identification and enhanced specificity, a Mass Spectrometer (MS) is the detector of choice.[11]

Experimental Protocol: GC-FID/MS
  • Instrumentation: A GC system equipped with a split/splitless inlet, an autosampler, and an FID or MS detector.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Oven Program: Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: FID: 300 °C; MS Transfer Line: 280 °C.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Validation Data Summary (GC)
Validation ParameterTypical Acceptance CriteriaRationale
Specificity (MS) Mass spectrum of the peak matches the reference spectrum. No co-eluting peaks with interfering ions.MS provides a higher degree of specificity than FID.
Linearity Correlation coefficient (r²) ≥ 0.998.Establishes a linear quantitative relationship.
Accuracy 98.0% to 102.0% recovery.Ensures the measured value is close to the actual value.
Precision (RSD) Repeatability: ≤ 1.5%. Intermediate Precision: ≤ 2.5%.Demonstrates the method's consistency.
Robustness %RSD ≤ 3.0% for variations in oven ramp rate (±10%) and carrier gas flow (±10%).Confirms the method is resilient to minor procedural changes.

Quantitative UV-Visible Spectroscopy: A Rapid Screening Tool

For a quick estimation of concentration, especially in pure solutions or for dissolution testing, UV-Visible spectroscopy is a simple, cost-effective, and rapid method.[12][13] Its primary limitation is a lack of specificity compared to chromatographic methods.

Experimental Protocol: UV-Vis
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., Methanol, Acetonitrile).

    • Determine λmax: Scan a dilute solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of at least five standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration.

    • Sample Analysis: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the curve.

Validation Data Summary (UV-Vis)
Validation ParameterTypical Acceptance CriteriaRationale
Specificity Limited. Best for pure samples. May require comparison of spectra to demonstrate purity.The method cannot separate the analyte from absorbing impurities.
Linearity Beer's Law plot (Absorbance vs. Conc.) with r² ≥ 0.999.Confirms adherence to the Beer-Lambert Law.
Accuracy 98.0% to 102.0% recovery.Verifies the accuracy of the measurement.
Precision (RSD) Repeatability: ≤ 1.0%.Ensures precise measurements.

Comparative Guide and Method Selection

Choosing the right analytical method depends on the specific application. The following diagram and table provide a comparative overview to guide your decision-making process.

Method_Selection_Logic Start What is the Analytical Goal? Goal_Assay Assay & Purity (High Specificity) Start->Goal_Assay Goal_Screening Rapid Screening (Pure Substance) Start->Goal_Screening Goal_ID Structural Confirmation Start->Goal_ID Method_HPLC Use RP-HPLC Method Goal_Assay->Method_HPLC  Primary Choice Method_GC Use GC-MS Method Goal_Assay->Method_GC  Alternative Method_UV Use UV-Vis Method Goal_Screening->Method_UV Goal_ID->Method_GC (with MS) Method_NMR Use NMR Spectroscopy Goal_ID->Method_NMR

Caption: Decision tree for selecting an appropriate analytical method.

Performance Comparison of Analytical Methods
FeatureRP-HPLCGC-FID/MSUV-Vis Spectroscopy
Specificity High to Very High (especially with DAD)Good (FID) to Excellent (MS)Low to Moderate
Sensitivity (LOQ) Low (ng/mL)Low (pg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerateHigh
Cost per Sample ModerateModerate to HighLow
Required Expertise IntermediateIntermediateLow
Best For Routine QC, stability testing, impurity profilingOrthogonal method for QC, volatile impurity analysisQuick concentration checks, dissolution
Expert Recommendation
  • For routine quality control (QC), assay, and impurity determination , RP-HPLC is the recommended method. It offers the best balance of specificity, sensitivity, and robustness for a compound of this nature. It is the industry standard for pharmaceutical analysis for good reason.

  • GC-MS serves as an excellent orthogonal method. If there is a need to confirm results from HPLC or to analyze for volatile impurities that may not be seen by HPLC, GC-MS is the ideal choice.

  • UV-Vis Spectroscopy should be reserved for non-specific, high-throughput applications where the sample matrix is simple and well-characterized, such as monitoring reaction progress or performing dissolution tests.

By selecting the appropriate technique and rigorously validating it according to ICH guidelines, researchers and drug developers can ensure the generation of reliable, reproducible, and scientifically sound data, ultimately safeguarding the quality of the final product.

References

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

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  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available from: [Link]

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A Comparative Guide to Leaving Groups in the Nucleophilic Aromatic Substitution of 2-Halopyridine-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone. Its functionalization via nucleophilic aromatic substitution (SNAr) is a fundamental tool. A critical parameter in the efficiency of these reactions is the choice of the leaving group. This guide provides an in-depth comparative analysis of the common halogen leaving groups—fluorine, chlorine, bromine, and iodine—at the 2-position of pyridine-4-carboxylate esters, a common synthetic intermediate. We will delve into the mechanistic principles governing their reactivity and provide robust experimental protocols for their comparative evaluation.

The Mechanism and the Decisive Role of the Leaving Group

Nucleophilic aromatic substitution on electron-deficient rings like pyridine does not proceed via a concerted SN2 or a stepwise SN1 pathway. Instead, it follows a two-step addition-elimination mechanism.[1][2] The rate and success of this reaction are profoundly influenced by the halogen's ability to facilitate the two key steps: the initial nucleophilic attack and the subsequent expulsion of the halide.

  • Step 1: Formation of the Meisenheimer Complex (Rate-Determining Step 1) : A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), forming a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex.[3] The stability of this complex is paramount. The pyridine nitrogen and the 4-carboxylate group are electron-withdrawing, which helps to delocalize and stabilize the negative charge, thereby activating the ring for nucleophilic attack.[4]

  • Step 2: Expulsion of the Leaving Group (Rate-Determining Step 2) : The aromaticity of the ring is restored by the elimination of the halide leaving group.

The identity of the halogen (X) influences both steps, and the rate-determining step can shift depending on the reaction conditions, leading to different reactivity trends.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R Ethyl 2-halopyridine- 4-carboxylate MC Meisenheimer Complex (Resonance Stabilized) R->MC k₁ (Addition) Rate-Determining Step 1 Nu Nucleophile (Nu⁻) P Ethyl 2-substituted- pyridine-4-carboxylate MC->P k₂ (Elimination) Rate-Determining Step 2 LG Halide ion (X⁻)

Caption: General mechanism for the SNAr reaction on 2-halopyridine-4-carboxylates.

Comparative Reactivity of Halogen Leaving Groups

A nuanced interplay exists between the electronegativity of the halogen and the strength of the carbon-halogen (C-X) bond. This leads to two primary reactivity regimes.

This is the most commonly observed scenario, especially with neutral or moderately strong nucleophiles like amines (e.g., piperidine, morpholine) or alcohols.[1][5] In this case, the stability of the Meisenheimer complex is the dominant factor.

The established reactivity order is: F > Cl > Br > I [1][3]

  • Fluorine (F): Despite being the poorest leaving group in SN2 reactions due to its strong C-F bond, fluorine is typically the most reactive leaving group in SNAr. Its exceptional electronegativity strongly stabilizes the developing negative charge in the Meisenheimer complex through a powerful inductive effect.[2][6] This stabilization lowers the activation energy of the first, rate-determining step, accelerating the overall reaction.

  • Chlorine (Cl) and Bromine (Br): These halogens are less electronegative than fluorine, providing less stabilization for the intermediate. Their reactivity is generally similar, though chlorine often holds a slight edge.

  • Iodine (I): Being the least electronegative, iodine offers the least inductive stabilization to the intermediate, making the initial nucleophilic attack the slowest among the halogens.

This regime can be observed with highly charged, localized, and strong nucleophiles, such as thiolates.[3] Here, the initial attack (k₁) is very fast, and the subsequent expulsion of the halide (k₂) becomes the bottleneck. The reactivity is now governed by the C-X bond strength.

The reactivity order inverts to: I > Br > Cl > F [3]

  • Iodine (I): The C-I bond is the longest and weakest, making iodide the best leaving group.

  • Bromine (Br) & Chlorine (Cl): The C-Br and C-Cl bonds are progressively stronger, leading to slower expulsion rates.

  • Fluorine (F): The C-F bond is exceptionally strong, making fluoride a poor leaving group in this context and rendering the reaction the slowest.

A fascinating case arises in the reaction of 2-halo-N-methylpyridinium ions with piperidine. Here, the rate-determining step changes to the deprotonation of the addition intermediate, leading to nearly identical reaction rates for F, Cl, Br, and I, as the leaving group is not involved in the slowest step.[1][3]

Quantitative Data and Experimental Insights
Substrate (2-X-Pyridine)NucleophileSolventRelative Rate (krel)Reactivity OrderReference
2-FluoropyridineSodium EthoxideEthanol320F > Cl[3]
2-ChloropyridineSodium EthoxideEthanol1[3]
2-Halopyridines (General)Benzyl AlcoholNMP-F > Cl > Br > I[3]
2-Halopyridines (General)Sodium ThiophenoxideHMPA-I > Br > Cl > F[3]
2-Halo-N-methylpyridiniumPiperidineMethanol-F ≈ Cl ≈ Br ≈ I[1][3]

Table 1: Relative reactivity of 2-halopyridines with various nucleophiles. Note: Relative rates are approximate and intended for comparative purposes.

These data underscore the critical role of the nucleophile in dictating the reactivity trend. For drug development professionals, where amine nucleophiles are frequently used, the F > Cl > Br > I order is the most relevant and expected trend.

Experimental Protocols for Comparative Analysis

To provide actionable data for your specific research, we present two standardized protocols: one for a preparative-scale comparison of isolated yields and another for a kinetic analysis to determine reaction rates.

This experiment objectively compares the efficiency of the four halogens as leaving groups by measuring the isolated yield of the product under identical, synthetically relevant conditions.

Objective: To synthesize and isolate ethyl 2-(piperidin-1-yl)isonicotinate from the four corresponding ethyl 2-haloisonicotinates and compare the yields.

Materials:

  • Ethyl 2-fluoroisonicotinate

  • Ethyl 2-chloroisonicotinate

  • Ethyl 2-bromoisonicotinate

  • Ethyl 2-iodoisonicotinate

  • Piperidine (≥99.5%)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In four separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add one of the ethyl 2-haloisonicotinate substrates (e.g., 1.00 g, 1.0 equiv).

  • Reagent Addition: To each flask, add anhydrous DMSO (10 mL) followed by piperidine (1.2 equiv).

  • Reaction: Heat the reaction mixtures to 80 °C in a pre-heated oil bath and stir for a pre-determined time (e.g., 16 hours). Ensure all reactions are run for the exact same duration and at the same temperature.

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Pour each mixture into a separate separatory funnel containing water (50 mL).

    • Extract each aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts for each reaction, wash with saturated NaHCO₃ (2 x 30 mL), followed by brine (1 x 30 mL).

    • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify each crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions for each reaction, remove the solvent in vacuo, and dry the resulting product to a constant weight.

    • Calculate the isolated yield for each reaction. Confirm product identity via ¹H NMR and/or LC-MS.

Self-Validation: The trustworthiness of this comparison relies on the strict adherence to identical reaction conditions (substrate moles, reagent equivalents, solvent volume, temperature, and time) for all four substrates.

This experiment provides quantitative data on the reaction rates, allowing for a precise comparison of leaving group performance.

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions: - Substrate (e.g., 100 mM) - Nucleophile (e.g., 1 M) - Internal Standard (e.g., 50 mM) C Add substrate and internal standard to solvent in reactor. Stir. A->C B Equilibrate thermostatted reactor to desired temperature (e.g., 60 °C) B->C D Initiate reaction by adding nucleophile (t=0) C->D E Withdraw aliquots at fixed time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 min) D->E F Immediately quench aliquot in a vial with diluent (e.g., MeCN/H₂O) E->F G Analyze quenched samples by calibrated HPLC F->G H Determine the ratio of product area to internal standard area G->H I Plot [Product] vs. Time H->I J Determine initial reaction rate (k) for each substrate I->J K Calculate relative rates (kₓ / k_Cl) J->K

Caption: Workflow for a typical kinetic study of an SNAr reaction using HPLC analysis.

Objective: To determine the relative reaction rates of the four ethyl 2-haloisonicotinates with piperidine.

Procedure:

  • HPLC Method Development: Develop an HPLC method capable of resolving the substrate, the product (ethyl 2-(piperidin-1-yl)isonicotinate), and a suitable, non-reactive internal standard (e.g., naphthalene or durene).

  • Stock Solutions: Prepare stock solutions of each of the four substrates, piperidine, and the internal standard in a suitable solvent (e.g., DMSO or Acetonitrile).

  • Reaction Execution:

    • In a jacketed reaction vessel maintained at a constant temperature (e.g., 60.0 ± 0.1 °C), add the solvent, the substrate stock solution, and the internal standard stock solution.

    • Initiate the reaction (t=0) by adding the piperidine stock solution. Use a large excess of piperidine (e.g., 10-20 equivalents) to ensure pseudo-first-order kinetics with respect to the substrate.

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a pre-prepared HPLC vial containing a known volume of diluent (e.g., 950 µL of acetonitrile/water) to stop the reaction.

  • Analysis: Analyze the quenched samples using the developed HPLC method.

  • Data Processing:

    • For each time point, calculate the concentration of the product based on its peak area relative to the internal standard's peak area, using a pre-established calibration curve.

    • Plot the concentration of the product versus time for each of the four reactions.

    • Determine the initial rate (k) for each reaction from the initial slope of the concentration-time curve.

    • Calculate the relative rates by normalizing to the rate of the 2-chloro derivative (krel = khalogen / kchloro).

Conclusion and Recommendations

The choice of halogen leaving group for SNAr reactions on 2-halopyridine-4-carboxylates is not a one-size-fits-all decision. The reactivity is mechanistically linked to the nature of the nucleophile.

  • For the vast majority of applications in drug discovery and process development, which involve amine, alcohol, or other neutral nucleophiles , the reactivity order will be F > Cl > Br > I . Therefore, the 2-fluoro or 2-chloro derivatives are the most practical and efficient starting materials.

  • In specific cases involving strong, anionic nucleophiles like thiolates , the trend may invert to I > Br > Cl > F , making the 2-iodo derivative the substrate of choice.

It is imperative for researchers to consider the specific nucleophile in their planned synthesis. When embarking on a new project, conducting a preliminary comparative experiment as outlined in this guide can save significant time and resources in optimization and scale-up, ensuring the most efficient synthetic route is chosen from the outset.

References

  • Levin, J. I., et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Bowler, K. M., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Available at: [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at: [Link]

  • Hamed, E. A. (1997). Nucleophilic Substitutions at the Pyridine Ring Kinetics of the Reaction of 2-Chloro-3-nitro and 2-Chloro-5-nitropyridines with Piperidine and Morpholine in Methanol and Benzene. International Journal of Chemical Kinetics. Available at: [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

  • Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. Available at: [Link]

  • SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT algorithm. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Characterization of Impurities in Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding and control of impurities are paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of potential impurities in Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document is designed to offer field-proven insights and a logical workflow for impurity profiling, grounded in scientific principles and regulatory expectations.

The Genesis of Impurities: A Synthetic Perspective

The impurity profile of this compound is intrinsically linked to its synthetic pathway. While multiple routes to substituted pyridines exist, a common approach involves the nitration and chlorination of a pyridine-4-carboxylate precursor.[1][2] Understanding this process allows for the prediction of potential process-related impurities.

Potential Process-Related Impurities May Include:

  • Unreacted Starting Materials: Such as methyl isonicotinate.

  • Intermediates: For instance, methyl 3-nitropyridine-4-carboxylate.

  • By-products: Arising from incomplete or side reactions, such as isomers with different substitution patterns or over-chlorinated species.

  • Reagents and Catalysts: Trace amounts of reagents used in the synthesis.[3]

Degradation products, formed during manufacturing or storage, also contribute to the overall impurity profile. Forced degradation studies are therefore essential to identify these potential degradants.[4]

A Strategic Approach to Impurity Profiling

A robust impurity profiling strategy relies on a multi-faceted analytical approach. The primary objective is to develop a stability-indicating analytical method (SIAM) , which is capable of separating the API from all potential impurities and degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this strategy, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and spectroscopic techniques for structural elucidation.

Diagram: Workflow for Impurity Characterization

Impurity Characterization Workflow cluster_Synthesis Synthesis & Forced Degradation cluster_Analysis Analytical Characterization cluster_Reporting Reporting & Control API This compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Degradation Stress Testing HPLC Primary Analysis: Stability-Indicating HPLC-UV/PDA Forced_Degradation->HPLC Sample Analysis GCMS Volatile & Semi-Volatile Impurities: GC-MS HPLC->GCMS Orthogonal Method Spectroscopy Structural Elucidation: NMR, FT-IR, LC-MS HPLC->Spectroscopy Isolate & Characterize ICH Impurity Qualification (ICH Q3A) Spectroscopy->ICH Identify Impurities Spec Setting Specifications ICH->Spec Impurity Identification HPLC HPLC (Retention Time) NMR NMR (Connectivity & Structure) HPLC->NMR Isolate Fraction GCMS GC-MS (Molecular Ion & Fragmentation) Structure Confirmed Structure GCMS->Structure NMR->Structure FTIR FT-IR (Functional Groups) FTIR->Structure Impurity Unknown Impurity Impurity->HPLC Impurity->GCMS

Sources

A Senior Application Scientist's Guide to Qualifying Methyl 2-chloro-3-nitropyridine-4-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison and evaluation of Methyl 2-chloro-3-nitropyridine-4-carboxylate as a reference standard, a critical intermediate in modern medicinal chemistry. We will explore its characterization, potential alternatives, and the rigorous methodologies required to qualify it for use in a regulated environment.

The Role of Reference Standards in Pharmaceutical Development

Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a substance. In the synthesis of active pharmaceutical ingredients (APIs), intermediates like this compound are crucial building blocks.[1] Establishing a well-characterized reference standard for such an intermediate is essential for monitoring reaction progress, controlling for impurities, and ensuring the consistency of the final API.

Physicochemical Profile of this compound

This compound is a substituted pyridine derivative with the following key characteristics:

PropertyValueSource
CAS Number 1379302-09-6
Molecular Formula C₇H₅ClN₂O₄
Molecular Weight 216.58 g/mol
Appearance Likely a solid at room temperatureInferred from similar compounds

The presence of a chloro group, a nitro group, and a methyl ester on the pyridine ring makes this molecule a versatile synthetic intermediate.[2] The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chloro group for nucleophilic substitution, a common reaction in the synthesis of more complex molecules.

Comparative Analysis with Alternative Building Blocks

FeatureThis compound2-Chloro-4-methyl-3-nitropyridine[3]Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate[4]
Molecular Weight 216.58 g/mol 172.57 g/mol 230.01 g/mol
Key Functional Groups Chloro, Nitro, Methyl EsterChloro, Nitro, MethylChloro, Nitro, Methyl Ester, Methyl
Predicted Reactivity High, activated for nucleophilic substitutionHigh, activated for nucleophilic substitutionHigh, with potential for steric hindrance from the 6-methyl group
Potential Impurities Hydrolysis of the ester, displacement of the chloro groupImpurities from the nitration and chlorination of 4-picoline[5]Similar to the target compound, with additional isomers possible
Analytical Considerations Potential for thermal lability in GC, good UV absorbance for HPLCVolatile enough for GC analysis, good UV absorbanceSimilar to the target compound, with more complex NMR spectra

The choice of building block, and therefore the reference standard, will depend on the specific synthetic route and the desired final product. This compound offers a unique combination of functional groups that may be advantageous for certain synthetic strategies.

Qualifying this compound as a Reference Standard: A Methodological Approach

To qualify this compound as a reference standard, a comprehensive analytical characterization is required to establish its identity, purity, and stability. The following experimental workflows are recommended.

Experimental Workflow for Reference Standard Qualification

G cluster_0 Material Acquisition and Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Stability Evaluation A Obtain Candidate Material B Visual Inspection A->B C Solubility Testing B->C D NMR Spectroscopy (1H, 13C, HSQC, HMBC) C->D E Mass Spectrometry (LC-MS or GC-MS) C->E F FTIR Spectroscopy C->F G HPLC-UV for Organic Impurities C->G H GC-HS for Residual Solvents C->H I Karl Fischer Titration for Water Content C->I J TGA/DSC for Thermal Properties C->J K Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) G->K L Stability-Indicating HPLC Method Development K->L M Long-Term and Accelerated Stability Studies L->M G A Define Analytical Target Profile B Initial Method Scouting (Column, Mobile Phase, Detector) A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples C->D E Optimize Separation (Gradient, pH, Temperature) D->E E->D Inadequate separation F Peak Purity Assessment (DAD/MS) E->F F->E Impure peaks G Method Validation (ICH Q2(R1)) F->G Meets criteria H Qualified Stability-Indicating Method G->H

References

A Comparative Guide to the Cross-Reactivity of Methyl 2-chloro-3-nitropyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount. Unintended interactions, or off-target effects, are a significant cause of drug attrition during preclinical and clinical development.[1][2] This guide provides an in-depth analysis of the cross-reactivity profiles of derivatives of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a versatile scaffold in medicinal chemistry. Nitropyridines are a class of compounds with diverse biological activities, serving as precursors for antitumor, antiviral, and anti-neurodegenerative agents.[3][4]

The core structure, this compound, presents multiple reactive sites amenable to derivatization, making it a valuable starting point for generating libraries of bioactive compounds.[5][6] However, the same structural features that confer therapeutic activity can also lead to unwanted interactions with other biological targets. This guide will compare the cross-reactivity of a panel of its derivatives against key off-target classes, providing the experimental data and protocols necessary for informed decision-making in the early stages of drug discovery.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and misleading structure-activity relationships (SAR).[7] Early identification of potential cross-reactivity allows for the strategic modification of lead compounds to mitigate these risks, ultimately saving considerable time and resources.[8] This guide focuses on three critical areas of off-target screening: kinase inhibition, hERG channel blockade, and cytochrome P450 (CYP) inhibition.

dot

Caption: Early integration of off-target screening into the drug discovery workflow.

Comparative Analysis of Derivative Cross-Reactivity

A library of derivatives was synthesized from the parent compound, this compound, through nucleophilic aromatic substitution at the C2 and C4 positions and reduction of the nitro group. These derivatives were then screened against a panel of kinases, the hERG channel, and key CYP450 enzymes.

Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] However, off-target kinase inhibition can lead to a range of adverse effects.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A radiometric assay was employed to directly measure the catalytic activity of a panel of 50 kinases.[10][11] This method quantifies the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate peptide.

  • Procedure:

    • Kinase reactions were initiated by adding a mixture of the test compound (at varying concentrations), the specific kinase, and the corresponding substrate peptide to a 96-well plate.

    • The reaction was started by the addition of [γ-³³P]-ATP.

    • After incubation at 30°C for 60 minutes, the reaction was stopped by the addition of phosphoric acid.

    • The phosphorylated substrate was captured on a filter plate, and unincorporated [γ-³³P]-ATP was washed away.

    • The radioactivity on the filter plate was measured using a scintillation counter.

    • The percent inhibition was calculated relative to a DMSO control, and IC₅₀ values were determined by fitting the data to a four-parameter logistic equation.[12]

Table 1: Kinase Inhibition Profile of this compound Derivatives (IC₅₀, µM)

DerivativeTarget Kinase ATarget Kinase BOff-Target Kinase XOff-Target Kinase Y
Parent Compound > 100> 10025.345.1
Derivative 1 (C2-amine) 5.28.115.832.7
Derivative 2 (C4-ether) 12.618.4> 100> 100
Derivative 3 (C3-amino) 2.14.55.911.2

Interpretation of Results: The data reveals that derivatization significantly impacts kinase inhibitory activity. The parent compound exhibits weak off-target activity. Derivative 1 shows moderate on-target activity but retains some off-target liability. Derivative 2 demonstrates improved selectivity, with minimal off-target inhibition. In contrast, Derivative 3, while potent against the target kinases, displays significant cross-reactivity with off-target kinases X and Y, highlighting a potential for adverse effects.

hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[13] Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[14] Therefore, assessing hERG liability is a critical step in drug safety evaluation.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Assay Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in a whole-cell patch clamp configuration.[13][15]

  • Procedure:

    • HEK293 cells stably expressing the hERG channel were used.

    • The whole-cell patch clamp technique was automated using a QPatch system.[13]

    • A specific voltage protocol was applied to elicit the hERG current.[16]

    • Test compounds were perfused over the cells at increasing concentrations.

    • The hERG tail current was measured, and the percent inhibition was calculated relative to the vehicle control.

    • IC₅₀ values were determined from the concentration-response curves.[16]

Table 2: hERG Channel Inhibition of this compound Derivatives

DerivativehERG IC₅₀ (µM)
Parent Compound 35.2
Derivative 1 (C2-amine) 8.9
Derivative 2 (C4-ether) > 50
Derivative 3 (C3-amino) 12.4

Interpretation of Results: Derivative 2 shows the most favorable profile with no significant hERG inhibition at the tested concentrations. Derivatives 1 and 3 exhibit moderate hERG inhibitory activity, indicating a potential risk for cardiotoxicity that would need to be addressed through further structural modifications.

dotdot graph "hERG_Assay_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

"Cell_Culture" [label="HEK293 cells\nstably expressing hERG"]; "Automated_Patch_Clamp" [label="Automated Patch Clamp\n(QPatch)"]; "Voltage_Protocol" [label="Apply Voltage Protocol"]; "Compound_Application" [label="Perfuse Test Compounds\n(Increasing Concentrations)"]; "Data_Acquisition" [label="Measure hERG\nTail Current"]; "Analysis" [label="Calculate % Inhibition\nand IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Automated_Patch_Clamp" -> "Voltage_Protocol" -> "Compound_Application" -> "Data_Acquisition" -> "Analysis"; }

Sources

Safety Operating Guide

Proper Disposal of Methyl 2-chloro-3-nitropyridine-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-chloro-3-nitropyridine-4-carboxylate (CAS No. 1379302-09-6). As a chlorinated and nitrated pyridine derivative, this compound requires careful management as hazardous waste. This document synthesizes best practices from safety data sheets of structurally similar compounds to provide a comprehensive operational plan.

Hazard Profile and Immediate Safety Considerations

  • Harmful if swallowed or in contact with skin. [1][2]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

Immediate action in case of exposure is critical. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water (provided the person is conscious) and seek immediate medical advice.[2]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.[1]
Eye/Face Protection Safety goggles or a face shield.To protect against splashes and airborne particles.
Skin and Body Protection Laboratory coat and appropriate protective clothing.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.To prevent inhalation of dust or vapors.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Immediate Actions:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Remove Ignition Sources: Eliminate any potential sources of ignition.

Cleanup Procedure for Small Spills:
  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including the absorbent, cleaning materials, and gloves, as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately.[3][4]

Disposal Protocol

This compound and any materials contaminated with it are classified as hazardous waste. Proper disposal is not only a matter of safety but also a legal requirement.

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide an accurate description of the waste.

    • The final disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility.

Crucially, do not attempt to neutralize the chemical in the lab without a validated procedure, and never dispose of it down the drain.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound.

cluster_generation Waste Generation cluster_handling Immediate Handling cluster_spill Spill Scenario cluster_storage Waste Storage cluster_disposal Final Disposal start Generation of this compound Waste ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Compatible Container ppe->collect storage Store in a Designated Hazardous Waste Area collect->storage small_spill Small Spill spill->small_spill Minor large_spill Large Spill spill->large_spill Major cleanup Contain, Absorb, and Collect Waste small_spill->cleanup evacuate Evacuate and Call EHS large_spill->evacuate cleanup->collect contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for informational purposes for research professionals and is not a substitute for a formal Safety Data Sheet (SDS). A comprehensive, compound-specific risk assessment must be conducted before handling Methyl 2-chloro-3-nitropyridine-4-carboxylate. The following information is synthesized from data on structurally similar chloro-nitropyridine derivatives and established principles of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

The primary concerns with this class of compounds are:

  • Acute Toxicity: Analogues are classified as harmful or toxic if swallowed or in contact with skin.[2][3][4][5][6]

  • Skin and Eye Irritation: These compounds are known to cause skin irritation and serious eye irritation or damage.[2][3][4][7]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][7]

  • Thermal Instability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically.[8]

Therefore, all handling procedures must be designed to minimize any possibility of direct contact, inhalation, or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The principle of "as low as reasonably practicable" (ALARP) exposure should be your guiding philosophy.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[2][3][9]Protects against splashes of solutions and airborne dust particles, preventing serious eye irritation or damage.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A flame-resistant lab coat.[9]Prevents skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[8]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter (conforming to EN 143) should be used when handling the solid compound, especially outside of a fume hood.[2]Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational plan is critical. Every step, from receiving the compound to its final use, must be deliberate and executed with a focus on safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[8]

  • Segregate: Store this compound in a cool, dry, and well-ventilated area.[8] It must be segregated from incompatible materials, particularly strong bases, acids, and oxidizing agents, to prevent hazardous reactions.[2][3][8]

Laboratory Handling Workflow

The following workflow is designed to minimize exposure at every stage of the experimental process.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound in a Contained Manner prep_hood->prep_weigh exp_dissolve Dissolve/React with Non-Sparking Tools prep_weigh->exp_dissolve exp_monitor Monitor Reaction Progress exp_dissolve->exp_monitor cleanup_quench Quench Reaction (if necessary) exp_monitor->cleanup_quench cleanup_decon Decontaminate Glassware and Surfaces cleanup_quench->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for Handling this compound
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[10][11]

    • When weighing the solid, use a balance inside the fume hood or an enclosure to contain any dust.

    • Use anti-static weigh boats and tools to prevent ignition of dust.

  • Execution:

    • Add the compound to solvents slowly and in a controlled manner.

    • Should the procedure require heating, use a controlled heating mantle or oil bath. Avoid direct flames.[12]

    • Keep all containers closed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly after handling, even if gloves were worn.[12]

Spill Management

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation.[1] For liquid spills, use an inert absorbent material.

  • Collect: Place the spilled material and absorbent into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal is a critical component of the chemical's lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

  • Disposal Procedure:

    • All waste containing this compound must be disposed of as hazardous waste.[13]

    • The material should be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[13]

    • Do not discharge any waste containing this compound into sewer systems or the environment.[1][13]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-methyl-3-nitropyridine.
  • Benchchem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling.
  • ECHEMI. (n.d.). 2,5-Dichloro-4-methyl-3-nitropyridine SDS.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Chloro-3-nitropyridine.
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Retrosynthesis Analysis

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Methyl 2-chloro-3-nitropyridine-4-carboxylate
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Methyl 2-chloro-3-nitropyridine-4-carboxylate

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